2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGLAJSRHRQSF-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-56-2 | |
| Record name | NSC59414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
synthesis and characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active molecules, and their functionalized derivatives serve as critical building blocks for novel therapeutic agents. This document details a robust two-step synthetic strategy, beginning with the formation of the precursor aldehyde followed by its conversion to the target oxime. We present detailed, field-tested experimental protocols and elaborate on the causality behind key procedural choices. Furthermore, a full suite of analytical techniques for the comprehensive characterization of the final compound is described, ensuring a self-validating workflow for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug discovery seeking to synthesize and validate this versatile chemical intermediate.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a foundational aromatic heterocycle in nucleic acids (cytosine, thymine, and uracil) and a privileged structure in pharmaceutical chemistry. The 2-oxo-1,2-dihydropyrimidine core, also known as a pyrimidone, is present in numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2] The introduction of a carbaldehyde oxime group at the 4-position creates a versatile chemical handle. Oximes are important functional groups in their own right, serving as precursors for various other functionalities or as key pharmacophoric elements.[3]
This guide focuses specifically on this compound, outlining a reliable synthetic pathway and the rigorous analytical methods required to confirm its identity, purity, and structure.
Synthetic Strategy and Rationale
The synthesis of the target compound is most logically approached via a two-stage process. This strategy isolates the synthesis of the key intermediate, the pyrimidine-4-carbaldehyde, before proceeding to the final oximation step. This modular approach allows for the purification and characterization of the aldehyde, ensuring that high-quality material is carried forward and simplifying the purification of the final product.
Overall Synthetic Workflow
The pathway involves the synthesis of the precursor aldehyde from a suitable methyl-substituted pyrimidine, followed by a condensation reaction with hydroxylamine to form the oxime.
Figure 1: High-level workflow for the synthesis of the target oxime.
Stage 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
The critical intermediate is the corresponding aldehyde. Pyrimidine-4-carbaldehydes are versatile synthetic intermediates.[4] A common and effective method for their preparation is the oxidation of the corresponding 4-methylpyrimidine. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for converting an activated methyl group, such as one adjacent to a heterocyclic ring, into a formyl group.[4]
Causality Insight: The choice of an oxidation reaction is predicated on the commercial availability and stability of the methyl-substituted precursor. The Riley oxidation is particularly suitable here because the pyrimidine ring activates the adjacent methyl group, facilitating the reaction under conditions that are generally compatible with the heterocyclic core.
Stage 2: Synthesis of this compound
The conversion of an aldehyde to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
The reaction is typically performed using hydroxylamine hydrochloride.[3][5] A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile.[5][6]
Causality Insight: The use of hydroxylamine hydrochloride with a mild base is a standard and reliable method.[3] Ethanol is often chosen as the solvent because it effectively dissolves the pyrimidine aldehyde and the hydroxylamine salt upon gentle heating, providing a homogenous reaction medium.[7] The reaction can produce a mixture of (E)- and (Z)-isomers, which may or may not be separable by standard chromatography.[7] For many applications, the isomeric mixture is used directly in subsequent steps.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
(Methodology adapted from the principles of Riley Oxidation for heterocyclic methyl groups[4])
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2(1H)-pyrimidinone (1.10 g, 10 mmol) and 1,4-dioxane (50 mL).
-
Reagent Addition: Add selenium dioxide (1.33 g, 12 mmol, 1.2 equivalents) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible. Filter the mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with additional dioxane (2 x 20 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of 5-10% Methanol in Dichloromethane) to yield the pure aldehyde as a solid.
Protocol 2: Synthesis of this compound
(Methodology adapted from established oximation procedures[5][7])
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde (1.24 g, 10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 equivalents) and potassium carbonate (1.38 g, 10 mmol, 1.0 equivalent) to the flask.
-
Reaction Execution: Heat the mixture to 60 °C with stirring. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC (10% Methanol/Dichloromethane) until the aldehyde spot is no longer visible (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (30 mL).
-
Isolation: The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
Figure 2: Workflow for the characterization and validation of the final product.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Parameter | Expected Observation | Rationale/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11.0-12.0 ppm (s, 1H), ~9.5-10.5 ppm (s, 1H), ~8.1 ppm (s, 1H), ~7.5-8.0 ppm (d, 1H), ~6.5-7.0 ppm (d, 1H) | Oxime -OH, Pyrimidine N-H, Aldimine C-H, Pyrimidine C5-H and C6-H protons. Exact shifts depend on solvent and E/Z isomerism. |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm, ~155 ppm, ~150 ppm, ~145 ppm, ~110 ppm | C=O (amide), C2, C4, C=N (oxime), C5, C6 carbons. |
| FTIR | Wavenumber (cm⁻¹) | 3200-3400 (broad), 3100-3200, 1660-1680, 1620-1640 | O-H stretch (oxime), N-H stretch (ring), C=O stretch (amide), C=N stretch (oxime and ring).[5] |
| Mass Spec. | m/z (MH⁺) | 140.05 | Corresponds to the molecular formula C₅H₆N₃O₂⁺.[5] |
| Melting Point | Temperature (°C) | To be determined | A sharp melting point range is indicative of high purity. |
Safety, Handling, and Storage
-
Safety: The hazards of the final compound have not been fully established.[8] Treat it as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
-
Handling: Handle the compound in a fume hood. Use personal protective equipment.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. By following the outlined protocols for synthesis and the comprehensive workflow for characterization, researchers can confidently produce and validate this valuable heterocyclic building block. The emphasis on the causality behind experimental choices and the inclusion of detailed analytical guidance are intended to empower scientists in their research and development endeavors, particularly in the field of medicinal chemistry.
References
-
Watson, D. A., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health. [Link]
-
Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Oganesyan, E. T., et al. (2021). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. SpringerLink. [Link]
-
Stadlbauer, W. (2012). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
Abdel-Ghaffar, S. A., et al. (2009). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. [Link]
-
Al-Rawashdeh, N. A., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]
- Roderer, H., et al. (1984). Method of preparing 2,4-dihydroxypyrimidine.
-
Yoshikai, N., et al. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. [Link]
-
PrepChem. Synthesis of 4-pyridinecarboxaldehyde oxime. PrepChem.com. [Link]
-
Abbiati, G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Connor, D. T., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. [Link]
-
Csonka, R., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]
-
PubChem. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem. [Link]
-
Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. National Institutes of Health. [Link]
-
Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. PubMed. [Link]
-
Papaefstathiou, G. S., et al. (2018). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
An In-depth Technical Guide to 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime: A Scaffold of Pharmaceutical Interest
Foreword: Unveiling a Heterocycle of Potential
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the backbone of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent biological relevance and synthetic versatility have made it a privileged structure in drug discovery. This guide delves into the chemical intricacies of a specific, yet underexplored, derivative: 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime . By integrating a foundational pyrimidine core, reminiscent of uracil, with a reactive oxime moiety, this molecule presents a unique profile for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, synthesizing established chemical principles with predictive insights to illuminate the synthesis, properties, and potential applications of this compound.
Molecular Identity and Physicochemical Landscape
This compound, also known by its synonym 2-Hydroxypyrimidine-4-carboxaldehyde oxime[4][5], is a heterocyclic compound with the CAS Number 7460-56-2.[4][6][7] Its structure is characterized by a pyrimidine ring bearing an oxo group at position 2 and a carbaldehyde oxime substituent at position 4.
The molecule exists in tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms, a characteristic feature of 2-hydroxypyrimidines. The lactam form is generally predominant in the solid state and in neutral solutions.
Caption: Chemical structure and tautomeric forms.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural components. The uracil-like core suggests a high melting point and some solubility in polar solvents.[8][9]
| Property | Value / Description | Source / Basis |
| CAS Number | 7460-56-2 | [4][6][7] |
| Molecular Formula | C₅H₅N₃O₂ | [4] |
| Molecular Weight | 139.11 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid. | Analogy to Uracil[8] |
| Melting Point | Expected to be >250 °C (with decomposition). | Analogy to Uracil (>300 °C)[8] |
| Solubility | Sparingly soluble in water; soluble in DMSO, hot polar solvents. | Analogy to Uracil[8][10] |
| pKa | Two pKa values are expected: one for the N1-H (around 9.5, similar to uracil) and one for the oxime OH (around 8-10). | Analogy to Uracil[10] and Oximes[11][12] |
| LogP | Estimated to be low (<0), indicating hydrophilicity. | Structural Analysis |
Synthesis and Purification
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
The introduction of a formyl group at the C4 position of a 2-oxo-pyrimidine can be challenging. A plausible route involves the construction of the pyrimidine ring from appropriate precursors already containing the aldehyde or a masked aldehyde function. One of the most common methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or a related N-C-N fragment.[2][13]
Step 2: Oximation of the Aldehyde
This is a standard and high-yielding transformation.[15]
-
Objective: To convert the carbaldehyde group into an oxime.
-
Reaction: R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O
-
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde in a suitable solvent, such as aqueous ethanol or methanol.
-
Addition of Reagents: Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl), followed by the portion-wise addition of a base (e.g., 1.5-2.0 equivalents of potassium carbonate, sodium acetate, or pyridine) to neutralize the liberated HCl and facilitate the reaction.[15][16]
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (like ethyl acetate) to remove inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
-
Spectroscopic Characterization
The structural elucidation of the target molecule would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Pyrimidine H5/H6: Two doublets in the aromatic region (δ 7.5-8.5 ppm).- Oxime CH: A singlet (δ ~8.0-8.5 ppm).- Oxime OH: A broad singlet (δ >10 ppm), D₂O exchangeable.- Ring NH: One or two broad singlets (δ >10 ppm), D₂O exchangeable. |
| ¹³C NMR | - C=O (C2): δ ~160-165 ppm.- C=N (Oxime): δ ~145-150 ppm.- Pyrimidine C4, C5, C6: Resonances in the aromatic region (δ ~110-155 ppm). |
| IR (cm⁻¹) | - O-H stretch (Oxime): Broad, ~3200-3400.- N-H stretch (Ring): Broad, ~3100-3300.- C=O stretch (Amide): Strong, ~1650-1690.- C=N stretch (Oxime & Ring): ~1550-1640. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 140.04. |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the nucleophilic/amphiphilic oxime group.
Caption: Key reactivity pathways of the title compound.
-
Pyrimidine Ring: The uracil-like core is generally electron-deficient. It is susceptible to nucleophilic attack, though less so than pyrimidines without the oxo group. The N1 and N3 positions can be alkylated under basic conditions. Electrophilic substitution, such as halogenation, would likely occur at the C5 position.
-
Oxime Functional Group: The oxime group is a versatile functional handle.
-
Isomerism: Aldoximes can exist as E and Z isomers. The E isomer is typically more stable.
-
Hydrolysis: It can be hydrolyzed back to the parent aldehyde under acidic conditions.
-
Reduction: The C=N bond can be reduced to form the corresponding aminomethyl pyrimidine, a valuable building block.
-
O-Alkylation/Acylation: The oxime oxygen is nucleophilic and can be readily converted to oxime ethers or esters.[17] This modification is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
-
Potential Applications in Drug Development
The true value of this molecule lies in its potential as a scaffold for developing novel therapeutics. The pyrimidine core is a well-established pharmacophore, and the oxime group offers unique chemical properties and interaction possibilities.
-
Antiviral and Anticancer Agents: Pyrimidine derivatives are renowned for their antiviral and anticancer activities, often acting as mimics of natural nucleosides to inhibit enzymes crucial for DNA or RNA synthesis.[18][19][20][21][22][23][24] The structural similarity of the core to uracil makes this compound a candidate for targeting enzymes like thymidylate synthase or viral polymerases.[25]
-
Kinase Inhibitors: A significant number of modern targeted therapies are kinase inhibitors. The oxime functional group, with its hydrogen bond donor and acceptor capabilities, can form key interactions within the ATP-binding pocket of kinases.[17] Many oxime-containing compounds have been reported as potent kinase inhibitors, suggesting a promising avenue for this scaffold.[17]
-
Enzyme Reactivators and Inhibitors: Oximes are famously used as reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[12][26] The specific arrangement of nitrogen and oxygen atoms in this molecule could also allow it to act as an inhibitor or modulator of other enzymes, particularly metalloenzymes, through chelation.
Conclusion
This compound represents a molecule of significant latent potential. While specific data remains scarce, a thorough analysis based on the established chemistry of its constituent pyrimidine and oxime moieties provides a solid framework for its synthesis, characterization, and exploration. Its structural analogy to natural nucleobases, combined with the versatile reactivity of the oxime group, makes it an attractive starting point for the design of novel antiviral, anticancer, and enzyme-modulating agents. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Vertex AI Search.
- Synthesis and anti-influenza virus activity of novel pyrimidine deriv
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
- Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. PubMed.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Product information, 2-Hydroxypyrimidine-4-carboxaldehyde oxime. P&S Chemicals.
- SYNTHESIS OF PYRIMIDINE DERIV
- 2-Oxo-1,2-dihydropyrimidine-4-carboxaldehyde oxime. ChemicalBook.
- 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME. ChemicalBook.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Pyrimidine synthesis. Organic Chemistry Portal.
- 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME. ChemicalBook.
- Synthesis of Oximes. The Journal of Organic Chemistry.
- Pyridine Oximes: Synthesis, Reactions, and Biological Activity.
- Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
- 2-OXO-PROPIONALDEHYDE OXIME. ChemBK.
- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
- Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity rel
- Uracil. PubChem.
- Synthesis and Antitumor Activity of 1,2-dihydro-1-(2-deosy-beta-D-erythro-pentofuranosyl)-2-oxo-5-methylpyrazine 4-oxide, a Structural Analogue of Thymidine. PubMed.
- Uracil. ChemicalBook.
- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI.
- An efficient one pot synthesis of oxime by classical method.
- Uracil (CAS 66-22-8) - Chemical & Physical Properties. Cheméo.
- Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. PubMed.
- Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofol
- 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pschemicals.com [pschemicals.com]
- 5. 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIMEISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 6. 2-Oxo-1,2-dihydropyrimidine-4-carboxaldehyde oxime [chemicalbook.com]
- 7. 2-HYDROXYPYRIMIDINE-4-CARBOXALDEHYDE OXIME | 7460-56-2 [chemicalbook.com]
- 8. Uracil | 66-22-8 [chemicalbook.com]
- 9. Uracil (CAS 66-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro: synthesis and structure-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]
- 17. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antitumor activity of 1,2-dihydro-1-(2-deosy-beta-D-erythro-pentofuranosyl)-2-oxo-5-methylpyrazine 4-oxide, a structural analogue of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Therapeutic Promise of 2-Oxo-Pyrimidine Derivatives: A Technical Guide to Their Biological Activities
Executive Summary: The 2-oxo-pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of 2-oxo-pyrimidine derivatives, with a primary focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed protocols for essential in vitro assays, offering a comprehensive resource for researchers and drug development professionals.
Introduction to 2-Oxo-Pyrimidines: A Versatile Pharmacophore
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives, particularly the 2-oxo-pyrimidine scaffold, a focal point of pharmaceutical research.[1][2] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4][5] The versatility of the 2-oxo-pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological properties and the development of targeted therapeutic agents.
Key Biological Activities of 2-Oxo-Pyrimidine Derivatives
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant number of 2-oxo-pyrimidine derivatives have been investigated for their potent anticancer activities.[2][6] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell growth and survival, such as protein kinases.[4]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which are crucial regulators of cell signaling pathways.[7][8] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9] Several 2-oxo-pyrimidine derivatives have been designed as potent EGFR inhibitors.[10] These small molecules typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, ultimately leading to the inhibition of tumor growth.[11][12]
Illustrative Signaling Pathway: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cancer cell signaling and the point of intervention for 2-oxo-pyrimidine-based inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a 2-oxo-pyrimidine derivative.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidines | Breast (MCF-7) | 22.12 - 29.22 | [6] |
| Thiazolo[4,5-d]pyrimidines | Melanoma (A375, C32) | 24.4 - 25.4 | [13] |
| Pyrido[2,3-d]pyrimidines | Lung (A549) | Varies | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15][18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][17]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the 2-oxo-pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15][19]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Antiviral Activity: Halting Viral Replication
The structural similarity of 2-oxo-pyrimidines to natural nucleosides makes them excellent candidates for antiviral drug development.[20] They can interfere with viral replication by targeting essential viral enzymes.
Mechanism of Action: Inhibition of Reverse Transcriptase
A key target for many antiviral drugs, particularly against retroviruses like HIV, is the enzyme reverse transcriptase.[21][22] This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.[21][22][23] 2-Oxo-pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and halts DNA synthesis.[24]
Illustrative Workflow: Viral Replication Inhibition
The following diagram depicts the process of retroviral replication and the inhibitory action of a 2-oxo-pyrimidine derivative on reverse transcriptase.
Caption: Inhibition of HIV reverse transcriptase by a 2-oxo-pyrimidine derivative.
Quantitative Data: Antiviral Potency
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (µM) | Reference |
| Pyrazinecarboxamide nucleoside analogues | Influenza A (H1N1, H3N2) | 5.63 - 7.41 | [25] |
| Batzelladine (marine alkaloid with pyrimidine core) | HIV-1 | - | [1] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the effectiveness of an antiviral agent.[26][27][28]
-
Principle: This assay measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death or infection in a cell monolayer.[26][28][29] The reduction in the number of plaques is proportional to the antiviral activity of the compound.
-
Step-by-Step Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.[26]
-
Virus-Compound Incubation: Prepare serial dilutions of the 2-oxo-pyrimidine derivative and incubate them with a fixed amount of virus.[26]
-
Infection: Add the virus-compound mixtures to the cell monolayers and allow the virus to adsorb.
-
Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[26]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[26]
-
Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control and determine the EC50 value.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
2-Oxo-pyrimidine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[30][31][32][33][34]
Mechanism of Action
The antimicrobial mechanisms of 2-oxo-pyrimidines are diverse and can involve the inhibition of essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. Their structural features allow them to interact with various microbial targets.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[35][36]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimido[1,2-a]pyrimidines | Escherichia coli, Bacillus subtilis | Varies | [30] |
| Pyrimidopyrimidines | Staphylococcus aureus, Candida albicans | Varies | [31] |
| Pyrimidin-2-ol/thiol/amines | S. aureus, E. coli, C. albicans | Varies | [33] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[35][37][38]
-
Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium.[35][38] The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[37]
-
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the 2-oxo-pyrimidine derivative in a 96-well microtiter plate containing broth medium.[35][39]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[36]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[39]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[35][37]
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity (growth). The lowest concentration without visible growth is the MIC.[36]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-oxo-pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3] For instance, the introduction of different aryl groups, halogens, or other functional moieties can significantly impact their potency and selectivity as anticancer, antiviral, or antimicrobial agents. A thorough understanding of SAR is crucial for the rational design and optimization of new, more effective therapeutic compounds.
Future Perspectives and Conclusion
References
- Broth microdilution. Grokipedia.
- Sigismund, S., Avanzato, D., & Lanzetti, L. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
- Broth Dilution Method for MIC Determination. Microbe Online. (2013).
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- Broth microdilution. Wikipedia.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025).
- Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
- HIV. Wikipedia.
- In Vitro Antiviral Testing. IAR | USU.
- Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Protocol for Cell Viability Assays. BroadPharm. (2022).
- Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. PubMed Central.
- EGFR signaling pathway in breast cancers. ResearchGate.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
- Broth Microdilution. International Journal of Anesthesia - Open Access Pub.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Plaque Reduction Assay. Creative Diagnostics.
- MTT assay protocol. Abcam.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (2023).
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products - ACS Publications.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs.
- HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions. PubMed Central.
- Reverse transcriptase. Wikipedia.
- HIV Reverse Transcriptase Action. YouTube. (2017).
- Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. (2025).
- Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
- Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. PubMed.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
- Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023).
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HIV - Wikipedia [en.wikipedia.org]
- 22. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 23. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bioagilytix.com [bioagilytix.com]
- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 30. Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives [aristonpubs.com]
- 31. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
- 33. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. grokipedia.com [grokipedia.com]
- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 37. Broth microdilution - Wikipedia [en.wikipedia.org]
- 38. openaccesspub.org [openaccesspub.org]
- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Pyrimidine Oximes
Introduction: The Ascendant Role of Pyrimidine Oximes in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and essential biological molecules, including the nucleobases of DNA and RNA.[1][2][3][4] Its inherent "drug-like" properties and synthetic versatility have established it as a privileged structure in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7] When this potent heterocyclic core is functionalized with an oxime moiety (>C=N-OH), a new dimension of chemical and biological potential is unlocked. Oximes are not merely passive functional groups; they are versatile intermediates and bioactive pharmacophores in their own right, known to participate in critical biological interactions and serve as key intermediates in biotransformation pathways.[8][9]
This guide provides an in-depth technical framework for the rational discovery, synthesis, isolation, and characterization of novel pyrimidine oximes. Moving beyond a simple recitation of methods, we will explore the underlying causality of experimental choices, offering field-proven insights to navigate the complexities of bringing these promising molecules from conceptualization to a purified, well-characterized state.
Section 1: Strategic Synthesis of Pyrimidine Oxime Scaffolds
The creation of a novel pyrimidine oxime is a two-part strategic endeavor: first, the construction of a functionalized pyrimidine core, and second, the introduction of the oxime. The choice of synthetic route is paramount and is dictated by the desired substitution pattern and the overall therapeutic goal.
Constructing the Pyrimidine Core: A Foundation of Versatility
The assembly of the pyrimidine ring is a well-established field, with several robust methods available. The selection of a specific pathway is a critical decision based on precursor availability and the desired placement of functional groups that will later be converted to the oxime.
A prevalent and highly effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a nitrogen-containing nucleophile like urea, thiourea, or guanidine.[10] This approach, exemplified by the classical Biginelli reaction, allows for the creation of a diverse array of substituted pyrimidines.[11] Recent advancements have focused on improving efficiency and sustainability through multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts.[10][12][13]
Causality in Precursor Selection: The choice of the 1,3-dicarbonyl precursor is the primary determinant of the substitution pattern on the final pyrimidine ring. For instance, to synthesize a pyrimidine with a ketone group at the C5 position (a direct precursor to a C5-oxime), one would select a 2-substituted acetoacetic ester. This strategic foresight is essential to streamline the synthesis and avoid unnecessary functional group interconversions later in the sequence.
Oximation: The Gateway to Novel Bioactivity
The conversion of a carbonyl group (ketone or aldehyde) on the pyrimidine ring to an oxime is the pivotal step. The classical method involves the condensation of the pyrimidine-ketone or pyrimidine-aldehyde with hydroxylamine (NH₂OH) or its hydrochloride salt.[9]
Experimental Protocol: Synthesis of a Generic 5-Acetylpyrimidine Oxime
-
Dissolution: Dissolve 1.0 equivalent of the 5-acetylpyrimidine precursor in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl), followed by 1.1 to 2.0 equivalents of a base (e.g., sodium acetate, sodium hydroxide, or pyridine) to liberate the free hydroxylamine.
-
Expert Insight: The choice of base is critical. A weak base like sodium acetate is often sufficient and minimizes the risk of side reactions. The amount of base should be enough to neutralize the HCl salt and catalyze the reaction.
-
-
Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates conversion.
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. The organic layer is then dried and concentrated.
Self-Validation and Isomerism: A key consideration in oxime synthesis is the potential for E/Z isomerism.[9][14] These geometric isomers can exhibit different physical properties and biological activities. The formation of one isomer over the other is often influenced by reaction conditions like temperature and pH.[9] The presence of isomers can often be detected by TLC (as two close-running spots) or NMR spectroscopy. Their separation may require careful chromatographic purification.
Section 2: Isolation and Purification Workflows
The isolation of a novel pyrimidine oxime from a crude reaction mixture is a systematic process designed to remove unreacted starting materials, reagents, and byproducts. The physical state of the crude product (solid vs. oil) and its initial purity will dictate the most effective purification strategy.
Initial Workup: The First Line of Purification
The initial workup is designed to provide a crude product that is amenable to further purification.
-
Aqueous Wash: Washing the organic extract with a weak base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.[14]
-
Brine Wash: A subsequent wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic phase.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
Purification Strategy: A Decision-Based Approach
The choice of the primary purification technique is a critical decision point. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a purification method for novel pyrimidine oximes.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Mobile Phase (Eluent): Select a solvent system based on TLC analysis. A common starting point for moderately polar compounds like pyrimidine oximes is a mixture of hexane and ethyl acetate. The polarity is gradually increased to elute the compound of interest.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the column bed.
-
Elution and Fraction Collection: Begin elution with the selected solvent system, collecting fractions in test tubes. Monitor the elution process using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine oxime.
Section 3: Structural Elucidation and Characterization
Unambiguous characterization is essential to confirm the identity and purity of a novel compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[15][16]
Spectroscopic Analysis
The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides valuable information about the functional groups present.[17]
¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms.[15][16] Protons on the pyrimidine ring have characteristic chemical shifts, which are sensitive to the nature and position of substituents.[15] The oxime hydroxyl proton (-OH) often appears as a broad singlet, while the carbon of the C=N bond has a distinct chemical shift in the ¹³C NMR spectrum.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[15] High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition. Fragmentation patterns can also offer clues about the structure.[15]
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for a hypothetical novel compound: 4-(4-chlorophenyl)-6-methyl-2-phenylpyrimidine-5-carbaldehyde oxime .
| Technique | Expected Data and Interpretation |
| ¹H NMR | ~2.5-2.8 ppm (s, 3H): Methyl (CH₃) protons at C6. ~7.4-8.2 ppm (m, 9H): Aromatic protons from the two phenyl rings. ~8.5 ppm (s, 1H): Azomethine proton (-CH=NOH). ~11.0-12.0 ppm (br s, 1H): Oxime hydroxyl (-OH) proton. |
| ¹³C NMR | ~25 ppm: Methyl carbon. ~110-170 ppm: Aromatic and pyrimidine ring carbons. The specific shifts are highly dependent on substitution. ~145-155 ppm: Azomethine carbon (C=NOH). |
| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretch of the oxime. ~1620-1650: C=N stretch of the oxime and pyrimidine ring. ~1500-1600: C=C aromatic and pyrimidine ring stretches. |
| HRMS (ESI⁺) | [M+H]⁺: Calculated exact mass corresponding to C₁₈H₁₅ClN₃O⁺. The observed mass should be within ±5 ppm of the calculated value. |
Section 4: Integrated Discovery Workflow
The entire process, from synthesis to characterization, can be visualized as an integrated workflow.
Caption: Integrated workflow for the discovery and isolation of novel pyrimidine oximes.
Conclusion and Future Perspectives
The discovery and isolation of novel pyrimidine oximes represent a promising frontier in the search for new therapeutic agents. By combining rational synthetic design with systematic purification and robust characterization, researchers can efficiently develop new chemical entities with significant biological potential. The methodologies outlined in this guide provide a comprehensive framework for navigating this process. Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic routes, as well as high-throughput screening methods to rapidly assess the biological activity of these versatile compounds. The continued exploration of the chemical space around the pyrimidine oxime scaffold is poised to yield the next generation of innovative medicines.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Scholar.
- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.
- Recent Advances in Pyrimidine-Based Drugs. (2022). ResearchGate.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (n.d.). Benchchem.
- Novel pyridinium oximes: synthesis, molecular docking and in vitro reactivation studies. (n.d.). RSC Advances.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem.
- Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025). ResearchGate.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PubMed Central.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PubMed Central.
- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research.
- Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Google Scholar.
- Synthesis of Oximes. (n.d.). ACS Publications.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Scholar.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences.
- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (n.d.). National Institutes of Health.
- Spectroscopic Characterization of Oxime Ligands and Their Complexes. (n.d.). ResearchGate.
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). PubMed Central.
- The scheme and chromatogram of oxime derivatives obtained by (a)... (n.d.). ResearchGate.
- Isolation and Structure Determination of an Imidazo-pyrimidine, 5-Chlorocavernicolin, Maleimide oximes and Nucleosides from a Marine Sponge Extract. (n.d.). Korea Science.
- Refining the workup procedure for Oxime V purification. (n.d.). Benchchem.
- Isolation and structure determination of an imidazo-pyrimidine, 5-chlorocavernicolin, maleimide oximes and nucleosides from a marine sponge extract. (2025). ResearchGate.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PubMed Central.
- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). RSC Publishing.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI.
- Purification method of cyclohexanone-oxime. (2002). Google Patents.
- Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. (2002). PubMed.
- EP1270548A1 - Purification method of cyclohexanone-oxime. (n.d.). Google Patents.
- The isolation of pyrimidine deoxyribonucleotides from the acid-soluble extract of thymus. (1957). PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsat.org [ijsat.org]
- 11. tandfonline.com [tandfonline.com]
- 12. jchemrev.com [jchemrev.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The precise structural elucidation of novel pyrimidine analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of a specific, multifunctional pyrimidine derivative: 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a self-validating methodology for the unambiguous structural confirmation of this target compound. This document is intended for researchers, chemists, and drug development professionals who require a robust analytical strategy grounded in field-proven techniques and authoritative scientific principles.
Introduction: The Compound of Interest
The subject of this guide, this compound, combines three critical chemical motifs: a pyrimidinone ring, a carbaldehyde, and an oxime. The pyrimidinone core is a privileged scaffold in numerous therapeutic agents. The addition of a carbaldehyde oxime moiety at the C4 position introduces a versatile functional group known for its coordinating properties and potential for further chemical modification. A thorough spectroscopic analysis is essential to confirm the connectivity of these groups, establish the correct tautomeric form, and provide a definitive analytical signature for future studies.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like our target compound.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of each atom in the molecule. For this analysis, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended, using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent to ensure the observation of exchangeable N-H and O-H protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A spectral width of 0-14 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 0-180 ppm is standard.
-
2D NMR Acquisition (Recommended): Perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are critical for unambiguous signal assignment.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The electron-withdrawing nature of the pyrimidinone ring and the oxime group will significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| N1-H & N3-H | 11.0 - 12.5 | Broad Singlet (each) | Amide protons in a heterocyclic ring, deshielded and often broad. Exchangeable with D₂O.[4] |
| Oxime O-H | 10.5 - 11.5 | Singlet | Acidic proton of the oxime group, highly deshielded. Exchangeable with D₂O. |
| C7-H (Aldehyde) | 8.0 - 8.5 | Singlet | Proton attached to the C=N bond of the oxime, significantly deshielded by the imine and the pyrimidine ring. |
| C6-H | 7.8 - 8.2 | Doublet | Aromatic proton deshielded by the adjacent N1 atom and the C4-substituent. Coupled to C5-H. |
| C5-H | 6.5 - 7.0 | Doublet | Aromatic proton coupled to C6-H. Shifted upfield relative to C6-H. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom will produce a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 (C=O) | 160 - 165 | Carbonyl carbon of the lactam (amide) group.[5] |
| C4 | 155 - 160 | Ring carbon attached to the oxime substituent, deshielded by nitrogen atoms.[5] |
| C6 | 145 - 150 | Ring carbon adjacent to N1, deshielded.[5] |
| C7 (CH=N) | 140 - 148 | Carbon of the aldoxime group. |
| C5 | 110 - 115 | Ring carbon shielded relative to other ring carbons.[5] |
Structural Confirmation Workflow with 2D NMR
A sequential 2D NMR analysis provides a self-validating system for confirming the proposed structure.
Caption: Logical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule.[6] The resulting spectrum serves as a unique molecular fingerprint.
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan prior to the sample scan.
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic vibrations from the pyrimidinone and oxime functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H Stretch (Oxime) | 3200 - 3600 | Broad, Medium | Characteristic of the hydroxyl group in the oxime.[7] |
| N-H Stretch (Amide) | 3100 - 3300 | Medium | Stretching vibration of the N-H bonds within the pyrimidine ring.[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of the C-H bonds on the pyrimidine ring. |
| C=O Stretch (Amide) | 1650 - 1690 | Strong | Carbonyl stretching of the cyclic amide (lactam) in the pyrimidinone ring.[8] |
| C=N Stretch (Oxime/Ring) | 1620 - 1660 | Medium-Strong | Overlapping signals from the C=N bond of the oxime and the C=N bonds within the pyrimidine ring.[7] |
| C=C Stretch (Ring) | 1550 - 1590 | Medium | Aromatic C=C stretching within the pyrimidine ring.[8] |
| N-O Stretch | 930 - 960 | Medium | Characteristic stretching vibration for the N-O bond of an oxime.[7] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns.[9] Electrospray Ionization (ESI) is recommended for its soft ionization, which will clearly show the molecular ion, while Electron Ionization (EI) can be used to induce characteristic fragmentation.
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the most stable molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrum
-
Molecular Formula: C₅H₅N₃O₂
-
Monoisotopic Mass: 139.0382 g/mol
-
Expected Molecular Ion (ESI+): m/z 140.0455 ([M+H]⁺)
-
Expected Molecular Ion (ESI-): m/z 138.0311 ([M-H]⁻)
Key Fragmentation Pathway
The fragmentation of pyrimidine derivatives is often dictated by the substituents.[10][11] A primary fragmentation pathway for this compound could involve the loss of small, stable neutral molecules from the oxime group.
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. article.sapub.org [article.sapub.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime (CAS 7460-56-2): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in natural products, such as nucleic acids, and its versatile chemical reactivity have made it a privileged structure in drug design. Within this vast chemical space, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime (CAS 7460-56-2) emerges as a molecule of significant interest. Its unique combination of a pyrimidine ring, a reactive oxime functional group, and an oxo-substituent presents a rich platform for chemical modification and the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of this compound in the field of drug discovery and development.
I. Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol .[3] It is also known by its synonyms, 4-Pyrimidinecarboxaldehyde, 1,2-dihydro-2-oxo-, 4-oxime, and 2-Hydroxypyrimidine-4-carboxaldehyde oxime.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7460-56-2 | Vendor Information |
| Molecular Formula | C₅H₅N₃O₂ | PubChem |
| Molecular Weight | 139.11 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Solubility | Likely soluble in polar organic solvents | General knowledge of similar compounds |
| pKa | Data not available; the oxime proton is weakly acidic, and the pyrimidine ring has basic nitrogen atoms. | Chemical intuition |
Note: Some physical properties are inferred based on the chemical structure and data for analogous compounds due to the limited availability of experimental data for this specific molecule.
II. Synthesis and Spectral Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical, based on an analogous procedure[5])
Materials:
-
2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Pyridine
-
Ethanol or a similar suitable solvent
-
Deionized water
Procedure:
-
To a solution of 2-Oxo-1,2-dihydropyrimidine-4-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).
-
To this mixture, add a base such as potassium carbonate (1 equivalent) or pyridine to neutralize the HCl salt and facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 1 to 18 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).[5]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system to afford the pure this compound.
Expected Spectral Characterization
Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrimidine ring protons, the CH=N proton of the oxime, and the N-H protons of the pyrimidine ring and the oxime hydroxyl group. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbon of the C=NOH group.[5]
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the oxime, the N-H stretch of the pyrimidine ring, the C=O stretch of the lactam, and the C=N stretch of the oxime.[5]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (139.11 g/mol ).[5]
III. Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its constituent functional groups. The oxime moiety can participate in a variety of transformations, including rearrangements, reductions, and cycloadditions. The pyrimidine ring itself offers sites for further functionalization.
Key Reactions of the Oxime Group:
-
Beckmann Rearrangement: Treatment with acidic reagents can induce a Beckmann rearrangement, converting the oxime into an amide.
-
Reduction: The oxime can be reduced to the corresponding aminomethylpyrimidine derivative, a valuable building block for further synthesis.
-
Cycloaddition Reactions: The oxime can be converted to a nitrile oxide, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazoline or isoxazole rings, respectively. These heterocyclic systems are also of interest in medicinal chemistry.
Utility as a Synthetic Intermediate:
The presence of multiple reactive sites makes this compound a versatile synthon for the construction of more complex heterocyclic systems. The pyrimidine ring can be a platform for introducing substituents that modulate the biological activity of the final compounds. For instance, it can be a precursor for the synthesis of fused pyrimidine derivatives, such as pyrazolopyrimidines or triazolopyrimidines, which are known to possess a wide range of pharmacological activities.[6]
IV. Applications in Drug Development
While specific biological activity data for this compound is not extensively documented, the well-established pharmacological importance of both the pyrimidine and oxime moieties strongly suggests its potential as a scaffold in drug discovery.
Potential as an Anticancer Agent
The 2-oxo-dihydropyrimidine core is present in several compounds with demonstrated anticancer activity.[7][8] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases.[9] The oxime functional group can also contribute to the biological activity. Therefore, derivatives of this compound could be synthesized and screened for their potential as novel anticancer agents. For example, new dihydropyrimidine derivatives have shown potential as dual inhibitors of EGFR and TrkA, which are important targets in cancer therapy.[9]
Potential as an Antimicrobial Agent
Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[1][10][11] The introduction of different substituents on the pyrimidine ring can modulate this activity. Oxime derivatives have also been investigated as potential antimicrobial agents, with some showing inhibitory activity against bacterial enzymes like FabH.[12] The combination of these two pharmacophores in one molecule makes this compound a promising starting point for the development of new antimicrobial drugs.
Workflow for Exploring Biological Activity
Caption: Workflow for investigating the therapeutic potential of the title compound.
V. Safety and Handling
According to available safety data, 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid, a closely related compound, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[13] It is therefore prudent to handle this compound with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem entry for 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid[13]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
VI. Conclusion
This compound (CAS 7460-56-2) is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural features, combining the privileged pyrimidine scaffold with a reactive oxime group, suggest a wide range of possible chemical transformations and biological applications. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and scientists interested in harnessing the synthetic and medicinal potential of this intriguing molecule.
References
-
New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3536-3541.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(12), 10177-10191.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). Archiv der Pharmazie, 345(11), 881-889.
- Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. (2008).
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study. (2025). Bioorganic Chemistry, 154, 107962.
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Advances, 11(57), 36149-36162.
- Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6758-6761.
-
Synthesis and anti-tumor activities of new[7][10][12]triazolo[1,5-a]pyrimidine derivatives. (2014). European Journal of Chemistry, 5(2), 334-338.
- An efficient one pot synthesis of oxime by classical method. (2020).
-
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. (2021). Molbank, 2021(2), M1233.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2015). Oriental Journal of Chemistry, 31(2), 1021-1026.
- One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone. (2023). Chemical Papers, 77(8), 4721-4731.
- Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). Journal of Medicinal Chemistry, 22(5), 505-510.
- Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (2009). Journal of Medicinal Chemistry, 52(15), 4892-4902.
- 4-oxo-pyrido[1,2-a]pyrimidine as a Building Block in the Synthesis of Some New Heterocyclic Compounds. (2013). Journal of Heterocyclic Chemistry, 50(6), 1351-1356.
Sources
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound,(CAS# 7460-56-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]
- 6. sci-hub.st [sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Therapeutic Potential of 2-Oxo-Pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Among its derivatives, the 2-oxo-pyrimidine core, particularly in the form of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), stands out for its synthetic accessibility and diverse pharmacological profile. This guide provides an in-depth exploration of the therapeutic potential of 2-oxo-pyrimidines, moving from core mechanistic insights to practical, field-proven methodologies for their synthesis and evaluation. We will dissect their role as anticancer and antiviral agents, detail the causality behind key experimental protocols, and provide a logical framework for advancing these promising compounds through the drug discovery pipeline.
The 2-Oxo-Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The significance of the pyrimidine heterocycle is fundamentally rooted in nature; it forms the backbone of the nucleobases uracil, cytosine, and thymine.[1] This inherent biocompatibility has made pyrimidine derivatives a focal point for chemists and pharmacologists for decades, leading to their successful application as antimicrobial, anti-inflammatory, and anticancer agents.[1][2]
The 2-oxo-pyrimidine core, often synthesized via the robust and efficient Biginelli reaction, offers a versatile three-dimensional structure that can be readily modified.[3] This structural flexibility allows for the precise tuning of physicochemical properties and target engagement, enabling the design of potent and selective therapeutic agents. Its derivatives have been investigated for a wide range of activities, including as calcium channel blockers, antihypertensive agents, and, most notably, as anticancer and antiviral compounds.[4]
Key Therapeutic Applications & Mechanisms of Action
The therapeutic utility of 2-oxo-pyrimidines is best illustrated through their specific applications. Here, we explore two of the most promising areas: oncology and virology.
Anticancer Activity: Targeting Mitotic Machinery
A prominent example of a therapeutically relevant 2-oxo-pyrimidine is Monastrol. This small molecule specifically inhibits Eg5 (also known as KIF11), a motor protein belonging to the kinesin-5 family.[5]
Causality of Mechanism: In a healthy cell cycle, the Eg5 motor protein is essential for establishing and maintaining the bipolar mitotic spindle—the microtubule machinery responsible for segregating chromosomes into two daughter cells. Eg5 accomplishes this by sliding antiparallel microtubules apart. Inhibition of Eg5 by Monastrol does not prevent entry into mitosis, but it does block the separation of centrosomes.[6] This leads to the formation of a "monoastral spindle," a radial array of microtubules with a ring of chromosomes around it, which triggers the spindle assembly checkpoint and ultimately results in mitotic arrest and apoptosis.[5][6] Crucially, Monastrol is an allosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, offering a potential for higher selectivity and a different resistance profile compared to traditional ATP-competitive inhibitors.[7]
Antiviral Activity: Disrupting the Viral Lifecycle
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with many nucleoside analogues functioning as chain terminators for viral polymerases.[8] More recently, 2-oxo-pyrimidine derivatives are being explored for their ability to inhibit viral replication through various mechanisms, including targeting host cell kinases that viruses hijack for their own propagation.[9]
Causality of Mechanism: Many viruses, particularly RNA viruses, are heavily dependent on the host cell's metabolic machinery to supply the necessary nucleoside triphosphates (NTPs) for replicating their genomes.[10] One strategy for antiviral intervention is to inhibit the host's pyrimidine biosynthesis pathway. By creating a deficit in the available pyrimidine pool, the rate of viral RNA synthesis can be significantly reduced. Furthermore, this approach can act synergistically with traditional nucleoside analogue antivirals. By depleting the endogenous NTP pool, the relative concentration of the therapeutic nucleoside analogue increases, enhancing its incorporation by the viral polymerase and leading to more potent inhibition of replication.[10]
The Drug Discovery Workflow: From Synthesis to In Vivo Validation
Advancing a 2-oxo-pyrimidine from a concept to a viable drug candidate requires a systematic and rigorous experimental workflow. This section details the core methodologies, emphasizing the rationale behind each step.
Synthesis Strategy: The Multicomponent Biginelli Reaction
The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[11] Its enduring appeal lies in its operational simplicity, efficiency, and ability to generate molecular diversity quickly.
Causality of Experimental Choice: For a drug discovery campaign, generating a library of diverse analogues is paramount for establishing structure-activity relationships (SAR). The three-component nature of the Biginelli reaction is ideal for this. By simply varying the aldehyde, β-ketoester, and urea components, one can rapidly access a wide range of substitution patterns on the core DHPM scaffold, exploring different pockets of chemical space to optimize for potency, selectivity, and drug-like properties.
Detailed Step-by-Step Protocol: General Synthesis of a DHPM Library
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Catalyst Addition: Introduce an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) (0.1 eq). The choice of catalyst can influence reaction time and yield; Lewis acids are often preferred for milder conditions.
-
Reaction: Stir the mixture under reflux (typically 60-80°C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation Insight: The reaction is often visually self-validating. The product, a crystalline solid, frequently precipitates from the reaction mixture upon cooling.
-
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold solvent to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biginelli Reaction [organic-chemistry.org]
Pyrimidine Derivatives: Versatile Building Blocks for Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry and materials science.[1] As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[2] This inherent biological relevance has made pyrimidine derivatives a focal point for the design and synthesis of new therapeutic agents.[1][2] The versatility of the pyrimidine ring, allowing for functionalization at multiple positions, enables the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] Consequently, pyrimidine-based compounds have found applications as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1][4] Beyond medicine, these derivatives are also utilized in the development of advanced materials such as organic semiconductors and light-emitting materials.[5] This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of pyrimidine derivatives as key building blocks in modern organic synthesis.
Chapter 1: The Electronic Landscape and Reactivity of the Pyrimidine Core
The reactivity of the pyrimidine ring is dictated by the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This arrangement results in a π-deficient aromatic system, which significantly influences its chemical behavior.[6]
-
Electron Deficiency: The nitrogen atoms withdraw electron density from the ring, making the carbon atoms (particularly at the C-2, C-4, and C-6 positions) electron-deficient.[6][7] This π-deficiency renders the pyrimidine ring susceptible to nucleophilic attack and generally resistant to electrophilic aromatic substitution unless activating groups are present.[6][8]
-
Positional Reactivity:
-
C-2, C-4, and C-6: These positions are the most electron-deficient and are the primary sites for nucleophilic aromatic substitution (SNAr).[6][8] The presence of a good leaving group, such as a halogen, at these positions facilitates displacement by a wide range of nucleophiles.
-
C-5: This position is the most electron-rich of the carbon atoms in the ring and is therefore the preferred site for electrophilic substitution, especially when the ring is substituted with electron-donating groups.[6][9]
-
-
Basicity: Compared to pyridine, pyrimidine is a weaker base due to the inductive effect of the second nitrogen atom.[6] Protonation and alkylation typically occur at one of the ring nitrogens.[7]
Caption: Electronic properties and reactivity sites of the pyrimidine ring.
Chapter 2: Foundational Pyrimidine Building Blocks: Synthesis and Key Functionalizations
The synthesis of functionalized pyrimidines can be approached in two primary ways: constructing the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.
-
Classical Synthesis: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[1] Another common method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing compound like urea or thiourea.[10][11]
-
Functionalization of the Pyrimidine Core: A more common strategy in modern synthesis is to start with a simple, commercially available pyrimidine and introduce functional groups. Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are particularly valuable starting materials due to the reactivity of the C-Cl bonds in nucleophilic substitution and cross-coupling reactions.[8][12]
| Building Block | Synthesis/Functionalization Route | Key Applications |
| 2,4-Dichloropyrimidine | From uracil via reaction with POCl₃ | Starting material for di-substituted pyrimidines |
| 2-Aminopyrimidines | Nucleophilic substitution of 2-chloropyrimidine with amines | Precursors for kinase inhibitors |
| 5-Bromopyrimidine | Electrophilic bromination of pyrimidine | Substrate for Suzuki and Sonogashira couplings at C-5 |
| Pyrimidine-5-boronic acid | Lithiation of 5-bromopyrimidine followed by quenching with a borate ester | Suzuki coupling partner |
Table 1: Common Pyrimidine Starting Materials and Their Synthetic Access.
Chapter 3: Mastering Pyrimidine Transformations: A Synthetic Toolkit
Functionalized pyrimidines serve as versatile platforms for the construction of complex molecular architectures. A range of powerful synthetic methods are routinely employed to elaborate these building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyrimidines, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[13]
-
Suzuki-Miyaura Coupling: This reaction couples a halopyrimidine with a boronic acid or ester and is one of the most widely used methods for C-C bond formation.[12][14] The reactivity of halopyrimidines in Suzuki couplings is generally I > Br > Cl.[13]
-
Sonogashira Coupling: This reaction forms a C-C bond between a halopyrimidine and a terminal alkyne, providing access to alkynylpyrimidines.[15][16] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[15][17]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling a halopyrimidine with a primary or secondary amine.[18][19] It is a go-to reaction for the synthesis of aminopyrimidines, which are prevalent in medicinal chemistry.[20][21]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
| Reaction | Typical Catalyst/Ligand | Base | Solvent | Key Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, Water | C-C (Aryl/Vinyl) |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, DIPA | THF, DMF | C-C (Alkynyl) |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | C-N |
Table 2: Comparison of Common Cross-Coupling Reactions on Pyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the pyrimidine ring, SNAr is a highly effective method for introducing nucleophiles, particularly at the C-2, C-4, and C-6 positions when a suitable leaving group is present.[8] The general reactivity order for leaving groups is F > Cl > Br > I. This reaction is widely used to install amine, alcohol, and thiol functionalities.[22]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[5][23] These methods avoid the pre-functionalization of the pyrimidine ring, directly converting a C-H bond into a new C-C or C-heteroatom bond.[5][24] Palladium catalysis is often employed for these transformations.[5]
Chapter 4: Practical Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[25][26][27] Its ability to act as a hydrogen bond acceptor and its structural similarity to purines make it an ideal scaffold for kinase inhibitors.[20][28]
| Drug | Therapeutic Area | Role of the Pyrimidine Core |
| Imatinib | Oncology (Kinase Inhibitor) | Forms key hydrogen bonds in the ATP-binding site of the Bcr-Abl kinase. |
| Rosuvastatin | Cardiovascular | Part of the core structure responsible for inhibiting HMG-CoA reductase. |
| Zidovudine (AZT) | Antiviral (HIV) | A nucleoside analog that inhibits reverse transcriptase.[29] |
| Ibrutinib | Oncology (Kinase Inhibitor) | A pyrazolopyrimidine that covalently binds to Bruton's tyrosine kinase.[26] |
| Lapatinib | Oncology (Kinase Inhibitor) | A fused pyrimidine that inhibits the tyrosine kinase activity of EGFR and HER2.[30] |
Table 3: Selected FDA-Approved Drugs Containing a Pyrimidine Moiety. [26][29][30]
Chapter 5: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 2-chloropyrimidine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-(methylthio)pyrimidine with Morpholine
Materials:
-
4-Chloro-2-(methylthio)pyrimidine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add 4-chloro-2-(methylthio)pyrimidine and toluene.
-
Add morpholine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired aminopyrimidine product.
Conclusion
Pyrimidine derivatives are undeniably central to the field of organic synthesis, offering a robust and versatile platform for the creation of complex and biologically active molecules.[1][31] The electron-deficient nature of the pyrimidine ring, combined with the power of modern synthetic methodologies like palladium-catalyzed cross-coupling and direct C-H functionalization, provides chemists with a rich toolkit for molecular design.[5][13] The continued prevalence of the pyrimidine core in newly approved pharmaceuticals is a testament to its enduring value in drug discovery.[26][27] As synthetic methods continue to evolve, the applications of these essential building blocks will undoubtedly expand, leading to the development of next-generation therapeutics and advanced materials.
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme E-Books & E-Journals.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Special Issue : Pyrimidine and Purine Deriv
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. Benchchem.
- Recent Advances in Direct C–H Functionaliz
- A review on pyrimidine‐based derivatives: Synthesis and their biological applic
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- Pyrimidine. Wikipedia.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry (RSC Publishing).
- AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES.
- Pyrimidines.
- Synthesis of tri-substituted pyrimidine deriv
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
- Pyrimidine. Slideshare.
- Recent Advances in Direct C–H Functionaliz
- General reaction of pyrimidine ring 23 and 29-32, singly activated...
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Sonogashira coupling. Wikipedia.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
- FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis.
- Technical Support Center: Buchwald-Hartwig Amin
- FDA approved drugs with pyrimidine skeleton having fluoro-substitution.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- The Chemistry Behind Pharmaceuticals: Focusing on Pyrimidine Building Blocks.
- Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Scilit.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Sonogashira Coupling. Organic Chemistry Portal.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Buchwald–Hartwig amin
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine | PPTX [slideshare.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. Sci-Hub [sci-hub.kr]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. tandfonline.com [tandfonline.com]
- 31. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] The novel compound, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, represents a new frontier in the exploration of pyrimidine-based therapeutics. Its unique structural features suggest the potential for interaction with various cellular pathways, yet its biological effects remain largely uncharacterized.
This comprehensive guide is designed for researchers, scientists, and drug development professionals embarking on the cellular investigation of this compound. We provide a structured, in-depth framework for the systematic evaluation of its bioactivity, from initial handling and cytotoxicity assessment to elucidating its potential mechanisms of action. This document is not a rigid protocol but a dynamic guide, empowering you with the foundational knowledge and experimental designs to unlock the therapeutic promise of this compound.
I. Compound Handling and Preparation: The Foundation of Reliable Data
Proper handling and preparation of any novel compound are paramount to obtaining reproducible and meaningful experimental results. The following guidelines are based on best practices for handling new chemical entities.
A. Safety Precautions
As with any uncharacterized chemical compound, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Material Safety Data Sheet (MSDS): While a specific MSDS for this novel compound may not be available, consult the MSDS for structurally similar pyrimidine derivatives to understand potential hazards.[4][5][6][7][8]
B. Storage and Stability
The long-term stability of this compound in its solid form and in solution should be empirically determined.
-
Solid Compound: Store the lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (see Section I.C) and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is not generally recommended to store the compound in solution for long periods as it can accelerate degradation.[9]
C. Reconstitution and Stock Solution Preparation
The solubility of this compound should be experimentally determined. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds in cell culture experiments.
Protocol: Preparation of a 10 mM Stock Solution
-
Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using its molecular weight (139.11 g/mol ).
-
Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
II. Foundational Cellular Assays: Defining the Biological Activity Profile
A systematic approach to characterizing the biological effects of a novel compound begins with determining its impact on cell viability and proliferation.
A. Determining Optimal Concentration Range: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13] This assay is crucial for determining the concentration range of the compound that is suitable for further biological studies, identifying both the concentrations that induce cytotoxicity and those that are non-toxic.
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
| Parameter | Recommendation |
| Cell Type | A panel of relevant cell lines (e.g., cancer and non-cancerous) |
| Seeding Density | Optimize for logarithmic growth during the assay period |
| Compound Concentrations | A wide range, e.g., 0.1 µM to 100 µM in a semi-log dilution |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects |
| Controls | Untreated cells, vehicle control (DMSO), positive control (e.g., doxorubicin) |
B. Assessing Effects on Cell Proliferation: The BrdU Assay
To determine if this compound affects cell division, a cell proliferation assay is essential. The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method that measures the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[14][15]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of the compound as determined by the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for DNA synthesis (typically 2-24 hours, depending on the cell cycle length).[15][16]
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the detection antibody.[14]
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance to quantify the amount of incorporated BrdU.[16]
III. Investigating the Mechanism of Action: Delving Deeper into Cellular Responses
Based on the broad biological activities of pyrimidine derivatives, it is plausible that this compound may induce apoptosis or modulate inflammatory pathways. The following protocols provide a framework for investigating these potential mechanisms.
A. Evaluation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.
1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[17][18][19] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at concentrations determined to be cytotoxic in the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[20][21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[17]
2. Caspase-3 Activity Assay
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase.[22] Its activation can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells to release their cytoplasmic contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).[23][24]
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.[25] The increase in absorbance is proportional to the caspase-3 activity.
B. Assessment of Anti-inflammatory Potential
Many pyrimidine derivatives have been shown to possess anti-inflammatory properties.[26] A key signaling pathway involved in inflammation is the NF-κB pathway.
1. NF-κB Activation Assay
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and immune responses.[27][28] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[28][29]
Experimental Workflow for Investigating NF-κB Translocation
Caption: Workflow for assessing NF-κB nuclear translocation.
Protocol: NF-κB Nuclear Translocation Assay
-
Cell Treatment: Pre-treat cells with non-toxic concentrations of the compound for a specified time, followed by stimulation with an inflammatory agent like TNF-α or LPS.
-
Cell Fractionation: Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[30]
-
Western Blotting: Perform Western blotting on both fractions using an antibody specific for the p65 subunit of NF-κB. Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.
-
Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in the stimulated cells, which is reversed by the compound, would indicate an inhibitory effect on NF-κB activation.
2. Cytokine ELISA
Inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of these cytokines in cell culture supernatants.[31][32][33][34]
Protocol: Cytokine ELISA
-
Sample Collection: Collect the cell culture supernatants from cells treated with the compound and/or an inflammatory stimulus.
-
ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest.[35] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Quantification: Generate a standard curve using recombinant cytokine and determine the concentration of the cytokine in the samples. A reduction in cytokine secretion in the presence of the compound would suggest anti-inflammatory activity.
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and inflammatory signaling, researchers can build a robust biological profile for this novel compound. The data generated from these protocols will be instrumental in guiding further investigations, including target identification, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent. The versatile nature of the pyrimidine scaffold suggests that this compound could hold significant promise, and the methodologies outlined here are the first step in unlocking that potential.[1][2][36][37]
V. References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
BrdU Cell Proliferation Assay Kit. BioVision. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Real-time monitoring of NF-kappaB activity in cultured cells and in animal models. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. [Link]
-
Detection of inflammatory cytokine content by ELISA assay. Bio-protocol. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]
-
Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences. [Link]
-
Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing. [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. [Link]
-
SAFETY DATA SHEET. ADAMA. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pccarx.com [pccarx.com]
- 8. adama.com [adama.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. mpbio.com [mpbio.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 30. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 31. Cytokine Elisa [bdbiosciences.com]
- 32. Cytokine Elisa [bdbiosciences.com]
- 33. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cytokine ELISA kits | Abcam [abcam.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Evaluation of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime and Related Scaffolds in Kinase Assays
For: Researchers, scientists, and drug development professionals investigating novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved kinase inhibitors.[2] This is largely due to its ability to mimic the adenine ring of ATP, allowing it to form key hydrogen bonds within the highly conserved ATP-binding pocket of many kinases.[1]
This document provides a comprehensive guide for the evaluation of novel pyrimidine-based compounds, using the representative molecule 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime , in biochemical kinase assays. While specific inhibitory data for this particular oxime derivative is not extensively documented in public literature, the principles and protocols outlined herein provide a robust framework for its characterization and for the broader class of pyrimidine derivatives. We will delve into the mechanistic rationale behind assay design, provide detailed step-by-step protocols, and discuss the interpretation of results.
Scientific Rationale and Core Principles
The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase in the presence of a test compound. This is typically achieved by measuring the transfer of a phosphate group from ATP to a specific substrate, which can be a peptide or a protein. The inhibitory potential of a compound like this compound is determined by its ability to reduce this phosphorylation event.
Most small molecule kinase inhibitors, including many pyrimidine derivatives, are ATP-competitive.[1] They bind to the ATP pocket in the kinase's active site, preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction. Understanding this mechanism is crucial for assay design, particularly in the selection of ATP concentration, which should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for characterizing a novel compound. The workflow typically involves an initial primary screen to determine inhibitory activity, followed by dose-response analysis to quantify potency (IC50), and then broader profiling for selectivity and mechanism of action.
Figure 1: A generalized workflow for the characterization of a novel pyrimidine-based kinase inhibitor.
Detailed Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using a luminescence-based ATP detection system. This format measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant protein kinase (e.g., Aurora A, EGFR, etc.)
-
Kinase-specific substrate (peptide or protein)
-
Test Compound: this compound
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO (for compound dilution)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a primary screen, create a working solution (e.g., 100 µM) by diluting the stock in kinase assay buffer. For IC50 determination, perform a serial dilution (e.g., 10-point, 1:3 dilution series) starting from a high concentration (e.g., 1 mM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized for the specific enzyme.
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Start the Phosphorylation Reaction:
-
Prepare a 4X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the specific kinase (e.g., 10 µM).
-
Add 5 µL of the 4X ATP solution to all wells to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Primary Screen (% Inhibition):
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Positive: Luminescence from wells with DMSO only (100% kinase activity).
-
Signal_Negative: Luminescence from wells without kinase (0% kinase activity).
-
-
IC50 Determination:
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation: Benchmarking Pyrimidine Derivatives
To provide context for the expected potency of novel pyrimidine compounds, the following table summarizes the IC50 values for various pyrimidine derivatives against several cancer-relevant kinases. This comparative data is crucial for evaluating the potential of a new chemical entity like this compound.
| Compound Class | Specific Compound Example | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrimidine Derivative | Compound 10b | EGFR / VEGFR-2 | 161 / 141 | [3] |
| Pyrimidine Derivative | (R)-17 | CHK1 | 0.4 | [3] |
| Pyrimidine Derivative | Compound 13 | Aurora A | < 200 | [3] |
| Aminopyrimidine | Compound B6 | PAK4 | 5.9 | [4] |
| 2,4-pyrimidinediamine | Compound 12a | ALK | (Potent) | [5][6] |
| Known Inhibitor | Erlotinib | EGFR | ~2-20 | [3] |
| Known Inhibitor | Sorafenib | VEGFR-2, RAF | ~90 (VEGFR-2) | [3] |
Data compiled from multiple sources for comparative purposes.[3][4][5][6]
Mechanism of Action: ATP Competition Assay
To confirm if an inhibitor is ATP-competitive, the IC50 value is determined at various ATP concentrations. For a competitive inhibitor, the apparent IC50 will increase linearly with an increase in ATP concentration.
Figure 2: Competitive inhibition at the ATP-binding site.
Protocol:
-
Follow the general kinase assay protocol described above.
-
Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., Km/2, Km, 2Km, 5Km, 10*Km).
-
In each experiment, perform a full dose-response curve for the inhibitor to determine its IC50 value at that specific ATP concentration.
-
Plot the determined IC50 values against the corresponding ATP concentrations. A linear relationship confirms an ATP-competitive mechanism of action.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors.[2][7] The protocols and principles detailed in this application note provide a comprehensive framework for the initial characterization of new chemical entities such as this compound. Following the determination of potency and mechanism of action, further essential steps would include profiling against a broad panel of kinases to assess selectivity and transitioning to cell-based assays to confirm on-target activity in a physiological context.
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. Retrieved from [Link]
-
Hussain, M. M., et al. (2013). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. Retrieved from [Link]
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers in Chemistry.
-
Design, synthesis and biological evaluation of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. (2020). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). PubMed. Retrieved from [Link]
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.).
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrimidine Derivatives
Introduction: The Prominence of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry, largely due to its integral role in the structure of nucleic acids (cytosine, thymine, and uracil).[1] This biological precedence has inspired the development of a vast library of pyrimidine derivatives as potential therapeutic agents. In oncology, these derivatives have emerged as a particularly fruitful area of research, with compounds designed to interfere with DNA and RNA synthesis, inhibit key signaling pathways, and induce programmed cell death (apoptosis) in cancer cells.[1] The structural versatility of the pyrimidine ring allows for fine-tuning of its pharmacological properties, leading to the discovery of potent and selective anticancer agents.
This guide provides a comprehensive overview of the methodologies employed to evaluate the anticancer activity of novel pyrimidine derivatives, from initial cytotoxicity screening to mechanistic investigations and in vivo efficacy studies. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to rigorously assess the therapeutic potential of their compounds.
Part 1: Initial Evaluation of Cytotoxicity - The Gatekeeper Assays
The first step in evaluating a new pyrimidine derivative is to determine its cytotoxic potential against a panel of cancer cell lines. This is typically achieved using high-throughput colorimetric or fluorometric assays that measure cell viability or proliferation.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[2]
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a rapid assessment of a compound's ability to reduce the overall viability of a cancer cell population.
Experimental Workflow: MTT Assay
Caption: Simplified intrinsic pathway of apoptosis.
Cell Cycle Analysis
Many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the most common method for cell cycle analysis.
[4]Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. * G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) amount of DNA.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine derivative for a specified time. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes. 3[4]. RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA, which would interfere with the DNA content measurement. 4[4]. PI Staining: Stain the cells with a solution containing PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Deconvolute the histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
[5]### Part 3: In Silico and In Vivo Evaluation - Predicting and Confirming Efficacy
While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism. T[6]herefore, in silico and in vivo studies are essential for further evaluation.
Molecular Docking: Predicting Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. I[7]n drug discovery, it is used to predict how a small molecule (the pyrimidine derivative) binds to a specific protein target.
Causality Behind Experimental Choices: Molecular docking can provide valuable insights into the potential mechanism of action of a compound by identifying its likely molecular targets. T[8]his can help to guide further experimental work and optimize the compound's structure.
In Vivo Xenograft Models: Testing Efficacy in a Living System
Xenograft models involve the transplantation of human tumor cells or tissues into immunocompromised mice. T[9][10]hese models are widely used to evaluate the in vivo efficacy and toxicity of potential anticancer drugs.
[11]Experimental Workflow: Xenograft Study
Caption: Workflow for a typical xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice). 2[9]. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
The evaluation of the anticancer activity of pyrimidine derivatives is a multi-faceted process that requires a combination of in vitro, in silico, and in vivo approaches. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo efficacy testing, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and methodologies outlined in this guide provide a robust framework for conducting these evaluations with scientific rigor and integrity.
References
-
Springer Nature. MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Al-Ostath, A., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PubMed Central. [Link]
-
Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
Atale, N., & Gupta, S. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]
-
Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Taylor & Francis Online. [Link]
-
Gyulkhandanyan, A. V., & Gyulkhandanyan, V. G. (2012). Markers of platelet apoptosis: methodology and applications. PubMed. [Link]
-
El-Sayed, N. F., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
-
Abdel-Aziz, H. A., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
-
Al-Dhfyan, A., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PubMed Central. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
El-Sayed, N. F., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
F. Merz, et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. [Link]
-
Journal of Chemical and Pharmaceutical Research. Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. JOCPR. [Link]
-
Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. JPPS. [Link]
-
Lotz, C., et al. (2001). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]
-
ResearchGate. The most potent pyrimidine derivatives against HepG2 cell line and... ResearchGate. [Link]
-
ResearchGate. (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
ResearchGate. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]
-
IntechOpen. New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
-
protocols.io. BiTE® Xenograft Protocol. protocols.io. [Link]
-
Creative Bioarray. Caspase Activity Assay. Creative Bioarray. [Link]
-
Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
-
ResearchGate. Expression of markers of apoptosis evaluated by western blot analysis.... ResearchGate. [Link]
-
ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
-
Tel Aviv University. In vivo screening models of anticancer drugs. Tel Aviv University. [Link]
-
National Institutes of Health. Caspase Protocols in Mice. PubMed Central. [Link]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Bio-protocol. Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Future Science OA. Use of patient-derived xenograft mouse models in cancer research and treatment. Future Science OA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.tau.ac.il [cris.tau.ac.il]
Application Notes and Protocols for the Development of Bioassays for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime represents a novel entity within this chemical class, holding the potential for new therapeutic applications. The initial step in unlocking this potential lies in the systematic development of robust and informative bioassays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of bioassays to elucidate the biological activity, identify the molecular target(s), and characterize the mechanism of action of this compound.
Our approach is rooted in a logical progression from broad phenotypic screening to specific target-based assays, ensuring a thorough and efficient investigation. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for discovery.
Part 1: Initial Characterization and Target Identification - Where Does the Compound Act?
For a novel compound with an unknown mechanism of action, the initial phase of investigation is critical. The goal is to cast a wide net to identify potential biological activities and subsequently pinpoint the molecular target(s).
Phenotypic Screening: Observing the Compound's Effect in a Cellular Context
Phenotypic screening allows for the discovery of compounds that induce a desired biological effect in a disease-relevant cellular model without prior knowledge of the molecular target.[2]
Rationale: High-content imaging can reveal subtle changes in cellular morphology, providing clues about the compound's effect on various cellular processes such as cell cycle, cytoskeletal organization, and organelle health.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96- or 384-well clear-bottom plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize the nucleus (e.g., Hoechst 33342), cytoplasm (e.g., CellMask™ Green), and cytoskeleton (e.g., Phalloidin-iFluor 647).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images using appropriate software to quantify various morphological parameters (e.g., nuclear size and shape, cell area, cytoskeletal texture). Compare the profiles of treated cells to control cells and to a library of reference compounds with known mechanisms of action.
Target Identification: Pinpointing the Molecular Interactor
Once a phenotypic effect is observed, the next crucial step is to identify the direct molecular target(s) of the compound.[3]
Caption: A streamlined workflow for bioassay development.
Part 4: Assay Validation and Data Interpretation
Assay Validation
Rationale: To ensure that the developed assays are reliable and reproducible, they must be validated according to established guidelines (e.g., ICH Q2(R1)).
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Data Analysis and Interpretation
Rationale: Proper statistical analysis is essential for drawing meaningful conclusions from high-throughput screening and other quantitative assays. [4][5][6][7][8] Key Considerations:
-
Normalization: Data should be normalized to control for plate-to-plate and day-to-day variability.
-
Hit Identification: For HTS, a "hit" is typically defined as a compound that produces a response that is a certain number of standard deviations from the mean of the control population.
-
Dose-Response Analysis: For dose-response experiments, data should be fitted to a sigmoidal curve to determine parameters such as IC₅₀ or EC₅₀.
Conclusion
The development of a comprehensive suite of bioassays is a critical step in the journey of a novel compound from a chemical entity to a potential therapeutic agent. The protocols and strategies outlined in this guide provide a robust framework for the systematic investigation of this compound. By following a logical progression from target identification to mechanism of action studies, researchers can efficiently and effectively characterize the biological activity of this promising molecule, paving the way for future drug development efforts.
References
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
Zhang XHD, Espeseth AS, Johnson EN, et al. Statistical practice in high-throughput screening data analysis. Nat Biotechnol. 2006;24(2):167-175. [Link]
-
Al-Sanea MM, Abdel-Aziz M, Abdel-Wahab M, et al. Target identification of small molecules: an overview of the current applications in drug discovery. J Transl Med. 2023;21(1):705. [Link]
-
TTP Labtech. Analysis of protein-ligand interactions by fluorescence polarization. Nat Methods. 2008;5(11):965-967. [Link]
-
Rocchini C, Sfakianakis N, Rix U, et al. Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opin Drug Discov. 2015;10(11):1199-1212. [Link]
-
nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
NIH. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Springer Nature Experiments. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
SlideShare. Data analysis approaches in high throughput screening. [Link]
-
NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Assay Genie. High-Throughput Screening Assays. [Link]
-
PubMed. Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. [Link]
-
Antibodies.com. Cell-Based Assays Guide. [Link]
-
Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
-
PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
Lab on a Chip. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]
-
Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Semantic Scholar. Statistical practice in high-throughput screening data analysis. [Link]
-
Juniper Publishers. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. [Link]
-
PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
-
NIH. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
Juniper Publishers. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. [Link]
-
Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
-
NIH. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. [Link]
-
Reaction Biology. Caspase-Glo 3/7 Assay. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. CETSA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential use of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime as a novel chemical probe. While direct literature on this specific molecule as a probe is emerging, its structural motifs—a pyrimidine core and an oxime functional group—are well-represented in bioactive molecules, suggesting significant potential for interrogating biological systems. This guide is structured to provide not only hypothetical applications and protocols but also the critical framework for its validation as a high-quality chemical probe. We will delve into proposed synthesis, potential mechanisms of action based on related compounds, and detailed protocols for its characterization and use in cell-based assays.
Introduction: The Promise of a Pyrimidine-Oxime Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents and natural products, including components of nucleic acids.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The incorporation of an oxime group introduces a versatile functional handle with its own history of biological relevance. Oximes are recognized for their ability to act as kinase inhibitors, anti-inflammatory agents, and even anticancer therapeutics.[5] The oxime moiety's hydrogen bond donor and acceptor capabilities can facilitate unique interactions with protein targets.[5]
This compound (CAS 7460-56-2) combines these two privileged substructures.[6] While its specific biological targets are yet to be fully elucidated, its structure suggests potential as a modulator of protein-protein interactions or as an enzyme inhibitor.[7] This document serves as a forward-looking application note, providing the foundational knowledge and experimental framework for researchers to explore and validate this compound as a novel chemical probe.
Key Attributes of this compound:
| Property | Value | Source |
| Molecular Formula | C5H5N3O2 | [6] |
| Molecular Weight | 139.11 g/mol | [6] |
| CAS Number | 7460-56-2 | [6] |
Synthesis and Characterization
A robust and reproducible synthesis is the first step in establishing a chemical probe. While a specific published synthesis for this compound was not prominently found in initial searches, a plausible route can be proposed based on established organic chemistry principles and analogous reactions.[2] The likely precursor would be the corresponding aldehyde, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde.
Proposed Synthetic Pathway
A potential synthesis involves the oximation of the precursor aldehyde. This is a standard and high-yielding reaction.
Caption: Proposed synthesis of the target oxime from its aldehyde precursor.
Protocol 1: Synthesis of this compound
Materials:
-
2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium bicarbonate (1.2 equivalents)
-
Ethanol
-
Water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde in a minimal amount of warm ethanol in a round bottom flask.
-
In a separate vessel, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a small amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde.
-
Attach a condenser and heat the reaction mixture to a gentle reflux (approximately 60-70°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the oxime O-H and C=N stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Validation as a Chemical Probe: A Critical Workflow
A small molecule does not qualify as a chemical probe until it has been thoroughly validated.[8][9] The following workflow outlines the essential steps to characterize this compound as a high-quality probe.
Caption: A workflow for the validation of a chemical probe.
A high-quality chemical probe should exhibit high potency (typically with an in vitro IC50 or Kd less than 100 nM) and selectivity (at least 30-fold over other related targets).[10]
Postulated Biological Applications and Assays
Given the known activities of related compounds, we can hypothesize several areas where this compound could be a valuable probe.
A. Probing Kinase Signaling Pathways
Many oxime-containing compounds are known kinase inhibitors.[5] This probe could potentially target kinases involved in cancer cell proliferation or inflammatory signaling.
Hypothetical Target Pathway:
Caption: Hypothetical inhibition of a kinase cascade by the probe.
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay would be an initial screen to determine if the probe has cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the probe in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the probe dilutions.
-
Incubate for 48-72 hours.
-
Add the MTS or MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
B. Investigating Inflammatory Responses
Pyrimidine derivatives have shown anti-inflammatory and antioxidant properties.[4] This probe could be used to investigate pathways involved in inflammation, such as those mediated by cyclooxygenase (COX) enzymes or reactive oxygen species (ROS).
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe like DCFH-DA to measure intracellular ROS levels.[11]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the probe for 1-2 hours.
-
Induce oxidative stress by adding LPS (e.g., 1 µg/mL) and incubate for the desired time.
-
Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[11]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).
-
A decrease in fluorescence in probe-treated cells compared to LPS-only treated cells would indicate antioxidant activity.
Trustworthiness and Self-Validation
To ensure the reliability of experimental results, every protocol should include self-validating controls.[8]
-
Positive Control: A known inhibitor or modulator of the pathway being studied.
-
Negative Control: A structurally similar but biologically inactive analogue of the probe. This is crucial to demonstrate that the observed phenotype is due to on-target activity and not a general property of the chemical scaffold.
-
Orthogonal Validation: Confirming the probe's effect using a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown of the putative target protein.
Conclusion and Future Directions
This compound stands as a promising candidate for development into a novel chemical probe. Its pyrimidine-oxime scaffold suggests a range of potential biological activities, from kinase inhibition to modulation of inflammatory pathways. The protocols and validation workflow outlined in this document provide a clear roadmap for researchers to systematically characterize this molecule, elucidate its mechanism of action, and ultimately, utilize it to explore new avenues of biology and drug discovery. The key to its successful application will be a rigorous and unbiased approach to its validation, ensuring that it meets the high standards required of a modern chemical probe.
References
-
Shaikh, R. P., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(3), M1233. [Link]
-
Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]
-
Lee, J. S., et al. (2024). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. Accounts of Chemical Research, 57(1), 2-16. [Link]
-
Zarubaev, V. V., et al. (2018). New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. Pharmaceutical Chemistry Journal, 52(1), 24-28. [Link]
-
Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved January 19, 2026, from [Link]
-
Ibrahim, M. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 133-153. [Link]
-
de Oliveira, R., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(3), 667. [Link]
-
Al-Hiari, Y. M. (2006). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Il Farmaco, 61(4), 355-362. [Link]
-
Dechsupa, A., et al. (2020). Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. PLOS Neglected Tropical Diseases, 14(3), e0008086. [Link]
-
Ali, T. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
G. R. Revankar, et al. (1984). Synthesis and Antitumor Activity of 1,2-dihydro-1-(2-deosy-beta-D-erythro-pentofuranosyl)-2-oxo-5-methylpyrazine 4-oxide, a Structural Analogue of Thymidine. Journal of Medicinal Chemistry, 27(10), 1389-1391. [Link]
-
Kumar, V., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 14(11), 2736. [Link]
-
Singh, S., & Kumar, V. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. International Journal of Creative Research and Studies, 7(9). [Link]
-
Guseinov, G. M., et al. (2020). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 56(8), 948-964. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Biological Evaluation of 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Analogues as Potential Inhibitors of Deubiquitinating Enzymes. ChemistrySelect, 6(30), 7659-7664. [Link]
-
Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 875-880. [Link]
-
Głowka, F. K., & Foks, H. (1990). Synthesis, Chemical and Pharmacological Properties of Some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. Die Pharmazie, 45(6), 421-423. [Link]
-
Rosowsky, A., et al. (2003). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 46(24), 5111-5124. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound,(CAS# 7460-56-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 12. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]
Illuminating the Therapeutic Potential of 2-Oxo-Pyrimidine Compounds: A Guide to In Vitro and In Vivo Evaluation
The 2-oxo-pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. From established anticancer drugs to novel enzyme inhibitors, these compounds exhibit a remarkable breadth of biological activity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential in vitro and in vivo studies required to elucidate the mechanism of action and therapeutic potential of 2-oxo-pyrimidine derivatives. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and visualize complex biological pathways to foster a deeper understanding of this important class of molecules.
The Scientific Foundation: Understanding the "Why" Behind the "How"
The efficacy of 2-oxo-pyrimidine compounds often stems from their ability to mimic endogenous pyrimidines, thereby interfering with critical cellular processes such as nucleic acid synthesis and signal transduction.[3][4] This mimicry allows them to act as antimetabolites or competitive inhibitors of key enzymes. A thorough understanding of the target and its role in disease pathogenesis is paramount to designing a robust and informative experimental cascade.
Two illustrative examples that highlight the diverse applications of the 2-oxo-pyrimidine core are Tegafur , a prodrug of the widely used chemotherapeutic 5-fluorouracil (5-FU), and Brequinar , a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[5][6][7]
-
Tegafur's mechanism relies on its metabolic conversion to 5-FU, which then inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, ultimately leading to the disruption of DNA synthesis in rapidly dividing cancer cells.[5] The co-administration of uracil with tegafur is a strategic approach to enhance its efficacy by competitively inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism.[5]
-
Brequinar , on the other hand, directly targets a key enzyme in the de novo pyrimidine synthesis pathway, DHODH.[6][8] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, which is essential for the proliferation of cancer cells that are highly dependent on this pathway.[9]
The distinct mechanisms of these two compounds dictate the specific in vitro and in vivo assays required to characterize their activity and predict their clinical utility.
Visualizing the Mechanism: The De Novo Pyrimidine Synthesis Pathway
To appreciate the action of compounds like Brequinar, it is essential to visualize their target pathway. The de novo pyrimidine synthesis pathway is a multi-step process that generates the fundamental building blocks of DNA and RNA.
Caption: Representative Kinase Signaling Pathway Inhibition.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System
Promising in vitro results must be validated in a relevant in vivo model to assess a compound's therapeutic potential in a more complex biological system.
Establishing a Xenograft Model for Anticancer Efficacy
For anticancer drug development, the subcutaneous xenograft mouse model is a widely used and well-established method for evaluating the in vivo efficacy of novel compounds. [1][10][11] Protocol 3: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a 2-oxo-pyrimidine compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., A549)
-
Sterile PBS or Matrigel
-
2-oxo-pyrimidine test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL. [1]2. Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse. [1]3. Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2. [1]Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy.
Self-Validation: The consistent growth of tumors in the vehicle control group is essential for a valid study. A positive control group treated with a standard-of-care chemotherapeutic can provide a benchmark for the efficacy of the test compound.
Understanding the Compound's Journey: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are critical to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is vital for optimizing dosing regimens and predicting potential drug-drug interactions. [12][13] Table 1: Representative Pharmacokinetic Parameters for Tegafur
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [5] |
| Plasma Protein Binding | 52% | [5] |
| Elimination Half-life | 11 hours | [5] |
| Metabolism | Hepatic (CYP2A6) to 5-FU | [5][7] |
| Excretion | Urine (<20% as unchanged drug) | [5] |
Protocol 4: Basic In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a 2-oxo-pyrimidine compound in rodents.
Materials:
-
Rodents (e.g., rats or mice)
-
2-oxo-pyrimidine test compound
-
Dosing vehicles for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the compound to two groups of animals: one via IV bolus and the other via oral gavage.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO administration. Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Self-Validation: The use of a validated bioanalytical method with appropriate quality controls is crucial for the accuracy of the PK data. The inclusion of both IV and PO arms allows for the determination of absolute bioavailability, a key parameter for oral drug candidates.
Conclusion and Future Directions
The systematic in vitro and in vivo evaluation of 2-oxo-pyrimidine compounds is a critical endeavor in the discovery and development of new therapeutics. By employing a logical and well-validated experimental cascade, researchers can effectively characterize the biological activity of these versatile molecules, elucidate their mechanisms of action, and assess their potential for clinical translation. The protocols and insights provided in this guide serve as a foundational framework for advancing our understanding and application of 2-oxo-pyrimidine derivatives in the fight against a multitude of diseases. As our knowledge of disease biology deepens, so too will our ability to design and develop next-generation 2-oxo-pyrimidine-based therapies with enhanced efficacy and safety profiles.
References
-
Tegafur + Uracil: Uses, Dosage, Side Effects and More | MIMS Malaysia. (n.d.). MIMS. Retrieved January 19, 2026, from [Link]
- Kyani, A., et al. (2021). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
- Peters, G. J., et al. (1990). In Vivo Inhibition of the Pyrimidine de Novo Enzyme Dihydroorotic Acid Dehydrogenase by Brequinar Sodium (DUP-785; NSC 368390) in Mice and Patients. Cancer Research, 50(15), 4644-4649.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783.
-
Mean plasma concentration-time profiles for (A) tegafur, (B) 5-fluorouracil, (C) gimeracil, and (D) potassium oxonate after a single oral dose of S-1 capsules (25 mg tegafur, 7.25 mg gimeracil, and 24.5 mg oteracil potassium) under fasting and fed conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- van der Wilt, C. L., et al. (1992). In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine. British Journal of Cancer, 65(6), 845-851.
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083.
- Gamelin, E., et al. (2003). A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule. Cancer Chemotherapy and Pharmacology, 51(3), 243-249.
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Tegafur. (n.d.). OpenModelica. Retrieved January 19, 2026, from [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). CIBERONC. Retrieved January 19, 2026, from [Link]
-
Tegafur. (2023, December 29). In Wikipedia. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2021). ChemBioChem. Retrieved January 19, 2026, from [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
- Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(8), 1545-1551.
-
Simplified schematic of pyrimidine synthesis divided into de novo synthesis (A) and salvage pathways (B). Enzymes of interest for targeting approaches in cancer therapy are displayed in red. Solid arrows display direct steps in pyrimidine synthesis. Dashed arrows represent multiple steps leading to the synthesis of the corresponding pyrimidine. Created with BioRender.com (accessed on 20 January 2022). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Sykes, D. B., & Scadden, D. T. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 24(5), 425-435.
-
The Pyrimidine synthesis pathway including the two process of pyrimidine nucleotides synthesis: the novo pathway and the salvage pathway. The first three steps of the de novo pathway are catharized by trifunctional enzyme CAD. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrimidine metabolism. (2023, December 14). In Wikipedia. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes. Retrieved January 19, 2026, from [Link]
- Al-Otaibi, F., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5223.
- Pyrimidine Analogues. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(2), 297-318.
- Wang, Y., et al. (2024). Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. Current Medicinal Chemistry, 31(1), 1-22.
- Ghorab, M. M., & Alsaid, M. S. (2016).
-
List of Pyrimidine and fused pyrimidine marketed drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- L-Issa, H., et al. (2019). Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-757.
- Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5184.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004.
-
Special Issue : Targeting of Signaling Pathways for Cancer Therapy. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. researchgate.net [researchgate.net]
- 7. Tegafur - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring the Enzymatic Inhibition by 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Introduction: The Promise of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," consistently appear in compounds that exhibit high affinity for multiple biological targets.[1] The pyrimidine nucleus is a quintessential example of such a scaffold, forming the core of essential biomolecules like nucleic acids and vitamins, and appearing in a vast array of approved drugs with activities ranging from anticancer to antimicrobial.[2][3][4][5] The compound of interest, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, belongs to this versatile class. Its structural features suggest a potential to interact with various enzymatic targets, making it a compelling candidate for drug discovery programs.[6]
This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously characterize the enzymatic inhibition profile of this, or similar, novel compounds. We will proceed from essential preliminary validation steps to high-throughput primary screening, detailed kinetic analysis, and finally, advanced biophysical confirmation of target engagement. Our approach is rooted in establishing a self-validating system to ensure the generation of robust, reliable, and meaningful data.
Part 1: Foundational Considerations & Preliminary Validation
Before embarking on detailed inhibition assays, it is imperative to establish the trustworthiness of the compound and the experimental system. Neglecting these foundational steps can lead to misleading results due to non-specific inhibition or compound artifacts.[7]
Target Identification
The specific enzymatic target for this compound may not be known a priori. Target identification can be guided by:
-
Computational Docking: In silico screening against libraries of enzyme crystal structures.
-
Differential Screening: Testing against a panel of diverse enzymes (e.g., kinases, proteases, oxidoreductases) to identify a specific "hit."
-
Structural Analogy: Comparing the compound to known inhibitors of specific enzymes. Pyrimidine derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[8]
For the remainder of this guide, we will assume a putative enzyme target has been identified.
Protocol: Assessing Compound Behavior and Assay Integrity
This protocol is designed to rule out common artifacts that mimic true, specific inhibition.
Objective: To ensure the test compound is soluble and does not form aggregates that cause non-specific enzyme inhibition.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (optimized for the target enzyme)
-
Triton X-100 or other non-ionic detergent
-
Target Enzyme and its Substrate
-
Dynamic Light Scattering (DLS) instrument (if available)
-
Spectrophotometer or appropriate plate reader
Procedure:
-
Solubility Assessment:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute the stock solution into the final assay buffer.
-
Visually inspect for any precipitation. Measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm); an increase in absorbance can indicate insolubility or aggregation.
-
-
Aggregation Analysis (Optional but Recommended):
-
If available, use DLS to analyze a solution of the test compound in assay buffer at the highest intended screening concentration. The presence of large particles (>200 nm) is indicative of aggregation.
-
-
Detergent Interference Assay:
-
Determine the half-maximal inhibitory concentration (IC₅₀) of the test compound using a primary assay (see Part 2).
-
Repeat the IC₅₀ determination in an identical assay buffer that has been supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent strongly suggests that the observed inhibition was caused by compound aggregation, which the detergent helps to disperse. True, specific inhibitors should show little to no change in their IC₅₀ value.[7]
-
Caption: Workflow for validating compound behavior.
Part 2: Primary Screening & Potency Determination (IC₅₀)
Once the compound is validated, the next step is to quantify its inhibitory potency. This is typically done by generating a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[9][10]
Spectrophotometric Inhibition Assay Protocol
This is a versatile and cost-effective method applicable to many enzymes whose activity results in a change in absorbance.[11][12]
Objective: To determine the IC₅₀ value of the test compound against a target enzyme.
Materials:
-
Validated Test Compound stock in DMSO
-
Purified Target Enzyme
-
Enzyme-specific Substrate
-
Optimized Assay Buffer
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the enzyme in assay buffer.
-
Prepare a 2X working solution of the substrate in assay buffer.
-
Prepare a serial dilution series of the test compound in assay buffer containing a constant percentage of DMSO (e.g., 2%). Typically, an 8 to 12-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
-
Assay Setup (96-well plate):
-
Blank Wells (No Enzyme): Add 50 µL of assay buffer + 50 µL of 2X substrate solution.
-
Control Wells (100% Activity): Add 50 µL of 2X enzyme solution + 50 µL of assay buffer (with DMSO, no inhibitor).
-
Test Wells: Add 50 µL of 2X enzyme solution + 50 µL of each concentration from the inhibitor serial dilution.
-
Note: All additions should be performed in triplicate.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all control and test wells.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance over time (kinetic mode) at a predetermined wavelength. The rate of reaction is the initial linear slope of the absorbance vs. time curve (ΔA/min).[11]
-
-
Data Analysis:
-
Subtract the rate of the blank wells (if any) from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Control_Well))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]
-
Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
For many high-value targets like protein kinases, luminescence-based assays offer superior sensitivity and are amenable to high-throughput screening.[15] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[16][17]
Objective: To determine the IC₅₀ value for a kinase inhibitor using the ADP-Glo™ assay.
Materials:
-
Kinase Enzyme System (Kinase, Substrate, Reaction Buffer)
-
Validated Test Compound stock in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a serial dilution of the test compound as described in the spectrophotometric assay.
-
In a white assay plate, add the kinase, its specific substrate, and either the test compound dilution or a vehicle control (DMSO in buffer).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a set time (e.g., 60 minutes).[11]
-
-
ADP Detection (Two-Step Process): [18]
-
Step 1 (Stop & Deplete): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining, unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Step 2 (Detect): Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Measurement & Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate % Inhibition and determine the IC₅₀ value as described in the previous protocol.
-
| Parameter | Description | Example Value |
| IC₅₀ | Inhibitor concentration causing 50% reduction in enzyme activity. A measure of potency.[9] | 1.2 µM |
| Hill Slope | Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding stoichiometry. | 0.98 |
| R² | Coefficient of determination. Indicates the goodness of fit of the curve to the data points. | 0.995 |
| Assay Window (S/B) | Signal-to-background ratio. A measure of assay quality. | >10 |
Table 1: Example Data from a Dose-Response Experiment.
Part 3: Mechanistic Studies - Determining the Mode of Inhibition
The IC₅₀ value describes potency but provides no information on how the compound inhibits the enzyme. Mechanistic studies are essential to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[19][20] This is achieved by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.[7]
Protocol: Enzyme Kinetics for MoA Determination
Objective: To determine the kinetic parameters (Vmax, Km) in the presence of the inhibitor and identify its mode of inhibition (MoA).
Procedure:
-
Experimental Design:
-
Select a range of fixed concentrations of the test compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, perform a series of enzyme reactions with varying substrate concentrations (e.g., from 0.1x Km to 10x Km of the uninhibited enzyme).
-
-
Assay Execution:
-
Follow the procedure for the chosen primary assay (e.g., spectrophotometric).
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km.
-
A more traditional (though less statistically robust) method is to generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[21][22][23][24][25] The pattern of line intersections on this plot is diagnostic of the inhibition mode.
-
Modern Approach: Use non-linear regression software to globally fit all data to the specific equations for competitive, non-competitive, uncompetitive, and mixed-model inhibition. The model with the best fit (e.g., lowest Akaike's Information Criterion) is the most likely mechanism.
-
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Table 2: Effects of Different Inhibition Modes on Kinetic Parameters.
Caption: Binding pathways for different modes of reversible inhibition.
Part 4: Advanced Biophysical Methods for Direct Binding Analysis
While kinetic assays measure the effect of an inhibitor, biophysical techniques directly measure the physical interaction between the inhibitor and the enzyme. They are label-free and provide invaluable data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[26] It measures the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates of an inhibitor binding to an enzyme immobilized on a sensor surface.[27][28]
Principle: An enzyme is immobilized on a gold-coated sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the enzyme changes the refractive index at the surface, which is detected as a response signal. The shape of the resulting sensorgram over time provides the kinetic data.[26]
High-Level Protocol:
-
Immobilization: Covalently couple the purified target enzyme to a suitable sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the test compound over the enzyme surface and a reference surface (without enzyme).
-
Regeneration: After each injection, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound compound, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (Kₗ = kₔ/kₐ). A lower Kₗ value indicates a higher binding affinity.[29][30]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor binds to an enzyme in solution.[31][32]
Principle: A solution of the inhibitor is titrated in small, precise injections into a sample cell containing the enzyme. A sensitive calorimeter measures the minute temperature changes that occur with each injection, providing a complete thermodynamic profile of the interaction (Kₗ, ΔH, ΔS) and the binding stoichiometry (n).[33]
High-Level Protocol (Binding):
-
Sample Preparation: Prepare solutions of the purified enzyme and the test compound in the same, precisely matched buffer. Degas all solutions thoroughly.
-
Titration: Place the enzyme in the sample cell and the inhibitor in the titration syringe. Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the enzyme solution.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a model to determine Kₗ, enthalpy (ΔH), and stoichiometry (n).
ITC for Enzyme Kinetics: ITC can also be used as a universal, continuous assay by directly measuring the heat produced by the enzymatic reaction itself.[34][35] This is particularly useful when a chromophoric or fluorophoric substrate is not available. A single injection of substrate into the enzyme allows for the determination of both Km and kcat from the resulting heat-flow curve.[34]
| Technique | Primary Output | Key Advantages |
| SPR | kₐ, kₔ, Kₗ | Real-time kinetic data (residence time), label-free, high sensitivity.[26] |
| ITC | Kₗ, ΔH, ΔS, n | Gold standard for binding thermodynamics, label-free, solution-based.[31] |
Table 3: Comparison of Advanced Biophysical Techniques.
Conclusion
Characterizing the inhibitory activity of a novel compound like this compound requires a systematic and multi-tiered approach. By starting with rigorous validation of compound behavior to eliminate artifacts, researchers can build a foundation of trust in their data. Subsequent determination of potency (IC₅₀) through sensitive primary assays, elucidation of the mechanism of action via detailed kinetic studies, and confirmation of direct target engagement with biophysical methods like SPR and ITC provides a complete and robust profile of the inhibitor. This integrated strategy, blending biochemical kinetics with biophysical analysis, is essential for advancing promising compounds through the drug discovery pipeline.
References
-
Title: Privileged Structures | OpenOChem Learn Source: OpenOChem Learn URL: [Link]
-
Title: Privileged structures as leads in medicinal chemistry Source: PubMed URL: [Link]
-
Title: Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics Source: Biocompare URL: [Link]
-
Title: The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Privileged structures: applications in drug discovery Source: PubMed URL: [Link]
-
Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
-
Title: Privileged Structures Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry Source: Jack Westin URL: [Link]
-
Title: Lineweaver–Burk plot Source: Wikipedia URL: [Link]
-
Title: Lineweaver-Burk Plot Explained Source: YouTube URL: [Link]
-
Title: Isothermal Titration Calorimetry in Biocatalysis Source: Frontiers URL: [Link]
-
Title: Enzyme kinetics- michaelis menten model, lineweaver burk plot Source: SlideShare URL: [Link]
-
Title: Lineweaver Burk Plots – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]
-
Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Moodle@Units URL: [Link]
-
Title: IC50 Source: Wikipedia URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: In Vitro Matters URL: [Link]
-
Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers URL: [Link]
-
Title: Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase Source: PubMed URL: [Link]
-
Title: Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles Source: Malvern Panalytical URL: [Link]
-
Title: How to calculate IC50 Source: Science Gateway URL: [Link]
-
Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]
-
Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link]
-
Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Scilit URL: [Link]
-
Title: SPR (Biacore) Assay Source: Gifford Bioscience URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]
-
Title: Case Study: The Importance of Binding Kinetics in Drug Discovery Source: Nicoya Lifesciences URL: [Link]
-
Title: Biological activities of synthetic pyrimidine derivatives Source: IntechOpen URL: [Link]
-
Title: Guidelines for the digestive enzymes inhibition assay Source: ResearchGate URL: [Link]
-
Title: An overview on synthesis and biological activity of pyrimidines Source: SciSpace URL: [Link]
-
Title: What is the non-specific enzyme inhibition? Source: Quora URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed URL: [Link]
-
Title: Enzyme Analysis Source: G-Biosciences URL: [Link]
-
Title: Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? Source: ResearchGate URL: [Link]
-
Title: 5.4: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]
-
Title: Enzyme Inhibition - Types of Inhibition Source: TeachMePhysiology URL: [Link]
-
Title: Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia Source: Nature Communications URL: [Link]
Sources
- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. ADP-Glo™ Kinase Assay [ch.promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 18. promega.com [promega.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. teachmephysiology.com [teachmephysiology.com]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 25. medschoolcoach.com [medschoolcoach.com]
- 26. criver.com [criver.com]
- 27. drughunter.com [drughunter.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. nicoyalife.com [nicoyalife.com]
- 31. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 32. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 34. biocompare.com [biocompare.com]
- 35. moodle2.units.it [moodle2.units.it]
Application Notes & Protocols: High-Throughput Screening of Pyrimidine Oxime Libraries
Introduction: The Chemical Versatility and Therapeutic Promise of Pyrimidine Oximes
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3][4] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] When functionalized with an oxime moiety (-C=N-OH), the resulting pyrimidine oximes become a particularly versatile chemical class. The oxime group can engage in various non-covalent and, in some cases, covalent interactions with biological targets, making these libraries a rich source for hit discovery.[7]
High-throughput screening (HTS) provides the technological framework to rapidly evaluate tens of thousands to millions of such compounds, making the marriage of pyrimidine oxime libraries and HTS a potent engine for modern drug discovery.[8][9] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows essential for successfully screening these libraries to identify novel, potent, and selective modulators of biological targets, with a particular focus on protein kinases, a class for which pyrimidine derivatives have shown exceptional promise.[1][10][11][12]
Part 1: Strategic Assay Development and Optimization
The success of any HTS campaign is predicated on the quality of the assay. A robust, reliable, and sensitive assay is paramount.[8][9] The initial phase of development involves critical decisions regarding the assay format and meticulous optimization of its parameters.
Choosing the Right Assay: Biochemical vs. Cell-Based
The first pivotal decision is the choice between a biochemical and a cell-based assay format.[13][14]
-
Biochemical Assays: These assays utilize purified components (e.g., a recombinant enzyme and its substrate) to measure the direct interaction of a compound with the target.[13][14] They offer simplicity, high precision, and a clear, mechanistic readout.[14] Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based activity assays.[13]
-
Causality: Choose a biochemical assay when the primary goal is to identify direct binders or inhibitors of a specific, purified protein target. This approach isolates the target from the complexities of the cellular environment, ensuring that any observed activity is a direct result of the compound-target interaction.
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and potential toxicity.[15][16][17] Examples include reporter gene assays, cell viability assays, and high-content imaging.[13][15]
The Cornerstone of Quality: Assay Validation Using Z'-Factor
Before initiating a large-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish "hits" from inactive compounds. The Z'-factor is the industry-standard statistical parameter for this purpose.[18][19][20]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):
Z'-Factor = 1 - (3σpc + 3σnc) / |μpc - μnc|
This metric quantifies the separation between the distributions of the positive and negative controls.[20]
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for screening.[9][21] |
| 0 to 0.5 | Marginal | May be acceptable, but requires caution and may lead to a higher false-positive rate.[20] |
| < 0 | Unacceptable | The assay is not suitable for screening.[20][21] |
Expert Insight: Achieving a Z'-factor ≥ 0.5 is a critical milestone. It provides the statistical confidence needed to invest the significant resources required for a full HTS campaign.[18][19] Failure to meet this benchmark indicates a need for further assay optimization, such as adjusting reagent concentrations, incubation times, or the detection method.
Part 2: The High-Throughput Screening Workflow
The HTS process is a highly automated and integrated workflow designed for efficiency and reproducibility.[8] It moves methodically from library preparation to hit identification.
Caption: The HTS workflow from library preparation to hit identification.
Protocol 1: General Biochemical HTS Protocol (e.g., Kinase Inhibition Assay)
This protocol outlines a typical workflow for screening a pyrimidine oxime library against a purified protein kinase using a luminescence-based readout that measures ATP consumption.
Materials:
-
Pyrimidine oxime library (10 mM in DMSO)
-
384-well, low-volume, white, solid-bottom assay plates
-
Purified recombinant kinase
-
Kinase substrate (e.g., a generic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, MgCl₂, BSA, DTT)
-
Kinase activity detection reagent (e.g., Kinase-Glo®)
-
Positive control inhibitor (known potent inhibitor of the target kinase)
-
Automated liquid handling systems
-
Luminescence-capable plate reader
Methodology:
-
Library Plating:
-
Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each pyrimidine oxime compound from the library source plate into wells of the 384-well assay plates.
-
Dispense 50 nL of DMSO into columns designated for negative controls (maximum activity).
-
Dispense 50 nL of the positive control inhibitor into columns designated for positive controls (minimum activity).
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be predetermined during assay development to yield a robust signal.
-
Using a multi-drop dispenser, add 5 µL of the 2X kinase solution to all wells except those designated for background measurement. Add 5 µL of assay buffer to background wells.
-
-
Initiation of Reaction:
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
Add 10 µL of the kinase activity detection reagent to all wells to stop the reaction and generate the luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Part 3: Data Analysis, Hit Confirmation, and Triage
Raw data from an HTS campaign requires systematic analysis to identify genuine hits while filtering out false positives.[22][23]
Primary Data Analysis and Hit Selection
-
Normalization: Raw data from each well is normalized to the plate's internal controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signalcompound - Meanpos_control) / (Meanneg_control - Meanpos_control))
-
Hit Identification: A "hit" is defined as any compound that exceeds a predetermined activity threshold.[22] A common approach is to set the threshold based on the standard deviation (SD) of the sample population.
-
Causality: A typical hit threshold is the mean activity of the library plus three times the standard deviation (Mean + 3SD). This statistical cutoff ensures that the selected compounds exhibit activity that is significantly above the noise of the assay.[24]
-
Caption: Workflow for HTS data analysis and hit validation.
The Critical Step: Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and determine their potency.[25] This is achieved by generating a dose-response curve.
Protocol 2: IC₅₀ Determination
-
Source Confirmed Hits: Cherry-pick the primary hits from the library source plates.
-
Serial Dilution: Create a dilution series for each hit, typically covering a 10-point concentration range (e.g., from 100 µM down to 5 nM).
-
Assay Performance: Run the same assay as in the primary screen, but using the range of concentrations for each hit compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the target's activity is inhibited).[26][27][28][29][30]
Expert Insight: A well-defined, sigmoidal dose-response curve is a strong indicator of a specific inhibitory mechanism.[26] Compounds that do not show a clear dose-response should be deprioritized as they may be assay artifacts.
Hit Triage: Filtering for Quality
Confirmed hits are subjected to further triage to eliminate problematic compounds.[23]
-
Orthogonal Assays: Re-test hits in a different assay format to confirm the mechanism of action and rule out technology-specific artifacts.
-
Cheminformatics Analysis: Use computational tools to flag compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false positives in HTS assays.[25] Chemical clustering can also identify promising structural series for follow-up.[24][25]
Part 4: Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. A systematic approach to troubleshooting is essential.[31][32]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations; Short incubation time; High variability in liquid handling. | Re-optimize enzyme/substrate/ATP concentrations. Verify reaction is in linear range. Service and calibrate liquid handlers. |
| High Plate-to-Plate Variability | Inconsistent environmental conditions (temperature, humidity); Reagent degradation over the course of the screen. | Monitor and control lab environment. Prepare fresh batches of key reagents daily. |
| Systematic Plate Patterns (Edge Effects) | Uneven plate incubation; Evaporation from wells on the plate edge. | Use an incubator with uniform heating. Use lidded plates or plate sealers. Avoid using the outer rows/columns for samples. |
| High False-Positive Rate | Assay is sensitive to compound autofluorescence, light scattering, or aggregation. | Implement a counter-screen to identify fluorescent/problematic compounds. Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to mitigate aggregation. |
Conclusion
High-throughput screening of pyrimidine oxime libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs. Success hinges on a logically structured campaign that begins with the development of a robust and statistically validated assay. By following a meticulous workflow encompassing automated screening, rigorous data analysis, and multi-step hit confirmation, researchers can confidently identify high-quality, validated lead compounds. This guide provides the foundational protocols and expert insights necessary to navigate the complexities of HTS and unlock the therapeutic potential hidden within pyrimidine oxime libraries.
References
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in high-throughput screening: Z' factor, signal window, and coefficient of variation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sebaugh, J. L. (2011). Guideline for authors on reporting dose-response curves. Journal of Pharmacological and Toxicological Methods, 63(1), 1-17. [Link]
-
An, Y., & Tolliday, N. (2010). A practical guide to assay development and high-throughput screening in drug discovery. Anticancer Research, 30(4), 1175-1182. [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]
-
Miret, J., & Lleonart, R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Sykes, M. L., & Avery, V. M. (2014). Approaches to developing and optimising high-throughput screening assays for drug discovery. Expert Opinion on Drug Discovery, 9(11), 1295-1310. [Link]
-
Kaur, R., & Kumar, V. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(8), 535-543. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. marinbio.com [marinbio.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. assay.dev [assay.dev]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. towardsdatascience.com [towardsdatascience.com]
- 28. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. youtube.com [youtube.com]
- 32. youtube.com [youtube.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime synthesis
Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Our goal is to provide in-depth, practical solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. However, when dealing with multifunctional heterocyclic systems like pyrimidines, optimizing this transformation requires careful control of reaction parameters to avoid side reactions and ensure high purity and yield. This document consolidates field-proven insights and authoritative literature to create a self-validating system of protocols and troubleshooting guides.
Core Synthesis Overview
The synthesis of this compound involves the condensation reaction between the parent aldehyde and hydroxylamine. Typically, hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine nucleophile.
General Reaction Scheme:
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in this reaction?
A: The base is critical for deprotonating the hydroxylammonium ion (NH₃OH⁺), which is formed when hydroxylamine hydrochloride dissolves. The free hydroxylamine (NH₂OH) is the active nucleophile that attacks the aldehyde's carbonyl carbon. Without a base, the concentration of the free nucleophile is too low for the reaction to proceed efficiently.
Caption: The two-stage mechanism of base-mediated oximation.
Q: Can I use a solvent other than ethanol?
A: Yes. The choice of solvent primarily depends on the solubility of your starting pyrimidine aldehyde. Methanol is a common alternative. For poorly soluble substrates, a co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but be aware that these high-boiling solvents are more difficult to remove during work-up. Solvent-free methods, where the reactants are ground together, have also been reported for oxime synthesis and are an environmentally friendly alternative if applicable to your substrate. [1] Q: How do I properly monitor the reaction with TLC?
A: Choose a solvent system (e.g., 30-50% ethyl acetate in hexanes) that gives good separation between your starting aldehyde and the product oxime (the aldehyde should be less polar and have a higher Rf). Spot three lanes on your TLC plate: the starting aldehyde (SM), the reaction mixture (R), and a co-spot of both (C). The reaction is complete when the starting material spot is no longer visible in the 'R' lane.
Q: Is it possible to form the oxime without a base?
A: While some specialized methods exist, it is generally inefficient. Some protocols use a buffer system, such as sodium acetate in acetic acid, to maintain an optimal pH. [2]There are also methods that use catalysts like Bi₂O₃ under solvent-free conditions which do not require a separate base. [1]For the classical approach with hydroxylamine hydrochloride, a base is standard practice.
Optimized Reaction Condition Parameters
The following table summarizes key parameters that can be adjusted to optimize the synthesis for yield, purity, and reaction time.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| NH₂OH·HCl (eq.) | 1.1 - 1.5 | Increase to 2.0 eq. to push equilibrium towards the product. Decrease if side reactions with excess reagent are observed. |
| Base (eq.) | 1.5 - 2.0 (Pyridine) | Ensure at least 1 eq. per eq. of NH₂OH·HCl. Pyridine often acts as a catalyst; other bases (Et₃N, NaOAc) may require different stoichiometry. |
| Solvent | Ethanol | If solubility is poor, try Methanol, or an Ethanol/DMF mixture. Consider solvent-free grinding for a green chemistry approach. [1] |
| Temperature | Reflux (~78°C) | Lowering the temperature (e.g., room temp) may increase selectivity and reduce byproducts but will significantly increase reaction time. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. Heterocyclic systems can be less reactive, so extended reaction times (6-12h) may be necessary for full conversion. |
| Purification | Recrystallization | For difficult separations (e.g., E/Z isomers), column chromatography on silica gel may be required. |
References
-
Bandyopadhyay, D., Mukherjee, S., & Rodriguez, R. R. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]
-
Patil, S. A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
- de Roou, A. H. (1969). U.S. Patent No. 3,429,920. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information (2024). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem Compound Summary for CID 247031. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2019). Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobalt. Current Chemistry Letters. Available at: [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]
-
Foti, A., et al. (2016). Optimization of the Expression of Human Aldehyde Oxidase for Investigations of Single-Nucleotide Polymorphisms. ResearchGate. Available at: [Link]
-
Zhu, J., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime in DMSO
Prepared by the Senior Application Scientist Team
Introduction: 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime is a heterocyclic compound belonging to the pyrimidine family, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Like many complex organic molecules, achieving and maintaining its solubility in Dimethyl Sulfoxide (DMSO) can present challenges that affect experimental reproducibility and data quality.[4][5] This guide provides a comprehensive, in-depth resource for researchers encountering these issues. It is structured in a question-and-answer format to directly address common problems, followed by detailed protocols and the underlying scientific principles.
Disclaimer: Specific solubility data for this compound is not extensively published. The advice herein is grounded in established principles for pyrimidine derivatives and other poorly soluble small molecules, providing a robust framework for troubleshooting.[6][7]
Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting
This section addresses the most common solubility challenges in a direct Q&A format.
Q1: My this compound is not dissolving in DMSO at room temperature. What are the first steps I should take?
A1: Initial insolubility is a frequent issue. Before resorting to more complex methods, follow this primary troubleshooting sequence:
-
Ensure Solvent Quality: You must start with high-purity, anhydrous DMSO. DMSO is extremely hygroscopic, and absorbed water can drastically reduce its solvating power for many organic compounds.[8][9] This effect occurs because water-DMSO mixtures have a more structured and viscous liquid phase, making it harder to create the necessary solvent cavity for dissolution.[9][10]
-
Apply Mechanical Agitation: Vigorously vortex the solution for 2-3 minutes. This mechanical energy can help break down compound aggregates.
-
Introduce Gentle Heat: Warm the solution in a water bath to 37-40°C.[11] The dissolution process for crystalline solids is often endothermic, meaning thermal energy is required to overcome the compound's crystal lattice energy.[7] Do not exceed 40-50°C without first confirming the compound's thermal stability.
-
Use Sonication: If gentle warming is insufficient, sonication is a highly effective method.[12] Place the vial in a bath sonicator for 5-10 minute intervals. The high-frequency sound waves generate cavitation, creating intense local energy that breaks apart solid particles and facilitates dissolution.[10][13] This is often the most effective first-line technique for stubborn compounds.[14]
Q2: I've managed to dissolve the compound, but it precipitates out of the DMSO stock after a few days in the freezer. Why is this happening and can I save the stock?
A2: This is a classic problem related to both kinetic and thermodynamic solubility.
-
The "Why":
-
Water Contamination & Freeze-Thaw Cycles: The most likely culprit is the synergistic effect of water absorption and freeze-thaw cycles.[10][14] Each time the vial is opened, it can absorb atmospheric moisture. This absorbed water decreases the compound's solubility.[9] During freezing and thawing, the compound has an opportunity to rearrange into a more stable, lower-energy crystalline form (polymorph) that is less soluble than the original amorphous or less-stable form.[9][14]
-
Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable.[9] Over time, especially with the energy input from freeze-thaw cycles, the excess compound will crystallize out of solution to reach its true thermodynamic equilibrium solubility.[9][15]
-
-
Salvaging the Stock:
-
Yes, the stock can often be recovered. Re-dissolution of these more stable precipitates can be achieved with low-energy sonication.[10] Bring the vial to room temperature and sonicate as described in A1. You may also need to gently warm the solution.
-
Best Practice: To prevent this, prepare fresh stock solutions whenever possible.[16] If storage is necessary, aliquot the stock into single-use volumes to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.[5][17]
-
Q3: My DMSO stock solution is perfectly clear, but the compound immediately "crashes out" (precipitates) when I dilute it into my aqueous cell culture medium. How do I solve this?
A3: This is the most common application-specific solubility issue. It occurs because the compound, while soluble in the strong organic solvent DMSO, is poorly soluble in the aqueous environment of your buffer or medium.[8][18] The sharp decrease in DMSO concentration upon dilution causes the compound to precipitate.[19][20]
Here are several strategies to prevent this:
-
Optimize the Dilution Process: Do not add the DMSO stock directly to the final volume of aqueous media. Instead, perform a stepwise dilution. First, add the DMSO stock to a small volume of the media while vortexing vigorously, then add this intermediate mixture to the final volume.[18]
-
Pre-warm the Aqueous Medium: Having your cell culture medium or buffer at 37°C can help maintain the compound's solubility during the dilution process.[18]
-
Limit Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be below 0.5% to avoid cellular toxicity.[17] This also means your stock concentration needs to be sufficiently high (e.g., 1000x the final assay concentration).
-
Consider Co-solvents (with caution): If precipitation persists, the use of a co-solvent in the final aqueous medium may be necessary. Common options include Tween 80, PEG400, or cyclodextrins.[17][19] However, these must be validated to ensure they do not interfere with your biological assay.
Q4: Are there any concerns about the chemical stability of this compound in DMSO?
A4: While DMSO is an excellent solvent, it is not entirely inert and can participate in or mediate chemical transformations.
-
Potential for Degradation: DMSO can act as an oxidant, especially under certain conditions (e.g., with acids, bases, or catalysts).[21] Heterocyclic aldehydes and oximes can be sensitive functional groups.[22][23] For instance, DMSO can be a source for formylation or methylation of heterocycles.
-
Recommendation: To ensure the integrity of your results, it is best practice to use freshly prepared stock solutions for experiments.[16] If you observe unexpected results from an older stock solution, consider performing an analytical check (e.g., HPLC-MS) to confirm the compound's purity and identity before proceeding.
Part 2: In-Depth Protocols & Workflows
Protocol 1: Standard Procedure for Preparing a DMSO Stock Solution
-
Preparation: Ensure your compound is completely dry. Use a high-purity (≥99.9%), anhydrous grade of DMSO from a freshly opened bottle or one stored under inert gas (e.g., argon) in a desiccator.
-
Calculation: Determine the mass of the compound required for your target concentration and volume.
-
Weighing: Accurately weigh the compound into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex at room temperature for 2 minutes. Visually inspect for any remaining solid.
-
Storage (if necessary): If the compound dissolves completely, the stock is ready. For storage, aliquot into single-use, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[17]
Protocol 2: Troubleshooting Insolubility Using Thermal and Mechanical Assistance
This protocol follows if Step 5 in Protocol 1 fails.
-
Gentle Warming: Place the vial in a water bath set to 37°C. Vortex for 1 minute every 5 minutes for a total of 15-20 minutes. Visually inspect.
-
Sonication: If solid remains, move the vial to a bath sonicator. Ensure the water in the sonicator is at room temperature.
-
Sonication Cycles: Sonicate for 10-minute intervals. After each interval, visually inspect the solution. Low-energy sonication is highly effective at re-dissolving compounds that have precipitated from DMSO.[10]
-
Combined Approach: If necessary, a combination of gentle warming (up to 40°C) and sonication can be used. Place the vial in a heated sonicator bath.
-
Final Check: Once the solution is clear, allow it to cool to room temperature to ensure it remains stable and does not immediately precipitate.
Diagram: Troubleshooting Workflow for Initial Dissolution
A logical workflow for addressing initial solubility challenges.
Caption: Workflow for dissolving this compound in DMSO.
Part 3: Understanding the Science - Causality Behind the Choices
The Critical Role of DMSO Purity: The Hygroscopicity Problem
DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds. Its ability to act as a strong hydrogen bond acceptor makes it an excellent solvent for a wide range of compounds.[24] However, this same property makes it highly hygroscopic (readily absorbs water from the atmosphere).
When water is introduced into DMSO, strong hydrogen bonds form between the DMSO oxygen and water hydrogens.[25][26] This creates a more ordered, rigid solvent structure. The energy required to create a "cavity" in this structured DMSO-water mixture for a solute molecule to occupy is significantly higher than in pure, anhydrous DMSO.[9][10] This directly leads to a marked decrease in the solubility of many organic compounds.
| Parameter | Anhydrous DMSO | "Wet" DMSO (with absorbed water) |
| Solvent Structure | Less ordered | Highly ordered due to H-bonds |
| Energy for Cavity Formation | Lower | Higher[10] |
| Solvating Power | High | Significantly Reduced[9][14] |
| Freezing Point | 18.5 °C[24] | Substantially Lowered[9] |
Diagram: The Impact of Water on DMSO Solvation
This diagram illustrates why "wet" DMSO is a poorer solvent.
Caption: Water creates a rigid solvent structure in DMSO, hindering compound dissolution.
The Challenge of Aqueous Dilution: "Crashing Out"
When a compound is dissolved in a "good" solvent (like DMSO) and then added to a "poor" or "anti-solvent" (like water or an aqueous buffer), precipitation can occur if the final concentration is above the compound's solubility limit in the mixed-solvent system.[18][19] This is a very common issue in drug discovery when preparing compounds for biological assays.[4] A rapid change in the solvent environment from 100% DMSO to <1% DMSO provides the thermodynamic driving force for the compound to leave the solution and form a solid precipitate. Stepwise dilution provides a more gradual change in the solvent environment, which can sometimes keep the compound in a kinetically stable, supersaturated state long enough for the assay to be performed.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from Ziath. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from Quora. [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from Ziath. [Link]
-
Protocols.io. (2021). DMSO stock preparation. Retrieved from protocols.io. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from ResearchGate. [Link]
-
Foley, D. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1195–1200. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from ResearchGate. [Link]
-
Cui, H.-L. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. Targets in Heterocyclic Systems, 26, 222-255. [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from ResearchGate. [Link]
-
Kariv, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 534–542. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from ResearchGate. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]
-
Schäfer, H., et al. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. Journal of Experimental Botany, 61(2), 315–334. [Link]
-
Semantic Scholar. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem Compound Summary for CID 9260. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from Envirostar. [Link]
-
ResearchGate. (2014). How to dissolve a poorly soluble drug?. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]
-
Peng, L., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8504. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from MDPI. [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 113-119. [Link]
-
Yu, C.-H., et al. (2013). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal, 104(5), 1044–1052. [Link]
-
Semantic Scholar. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Retrieved from Semantic Scholar. [Link]
-
Quora. (2022). What is the effect of DMSO when mixed with water?. Retrieved from Quora. [Link]
-
ResearchGate. (n.d.). A practical and cost efficient one-pot conversion of aldehydes to nitriles mediated by “activated DMSO”. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. Retrieved from ResearchGate. [Link]
-
Al-Majedy, Y. K., et al. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Physical Sciences, 5(2), 1-8. [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from MDPI. [Link]
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from Beilstein Journals. [Link]
-
Kumar, V., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]
-
El-Dean, A. M. K., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemistry and Technology, 3(1), 1-13. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from World Journal of Advanced Research and Reviews. [Link]
-
ResearchGate. (n.d.). The Reactions of DMSO with Arylaldehydes in the Presence of Sodium Hydride. Retrieved from ResearchGate. [Link]
-
OSTI.GOV. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. Retrieved from OSTI.GOV. [Link]
-
PubMed. (n.d.). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. Retrieved from PubMed. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. ziath.com [ziath.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. arpgweb.com [arpgweb.com]
- 24. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 25. Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
stability of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime in aqueous solutions
Welcome to the technical support center for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, likely as a versatile intermediate. The stability of the oxime functional group is a critical parameter that can significantly impact reaction outcomes, biological assays, and the shelf-life of stock solutions. This guide will provide a comprehensive overview of the stability of this compound in aqueous solutions, potential degradation pathways, and practical advice for its handling and use.
The core structure of this molecule, a pyrimidine ring, is a cornerstone of many biologically active compounds. The pyrimidine ring is π-deficient, which can influence the chemical properties of its substituents.[1] The oxime group, while generally more stable than an imine or a hydrazone, is susceptible to hydrolysis, a reaction that is typically catalyzed by acid.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by the following factors:
-
pH: The pH of the aqueous solution is the most critical factor. Oxime hydrolysis is acid-catalyzed.[2][3] Therefore, the compound will be less stable in acidic conditions. While oximes are significantly more resistant to hydrolysis than analogous hydrazones, their rate of hydrolysis increases in acidic environments.[4] For some heterocyclic oximes, maximum stability has been observed at a slightly acidic pH of around 2.0 to 2.5.[5][6]
-
Temperature: As with most chemical reactions, the rate of degradation will increase with temperature. For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or frozen).
-
Presence of Strong Acids or Bases: Strong acids will accelerate hydrolysis, while strong bases could potentially lead to other degradation pathways or deprotonation of the pyrimidine ring or the oxime hydroxyl group.
-
Exposure to Light: Pyrimidine-based compounds can be sensitive to UV light, which may induce photochemical degradation.[1] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.
Q2: What is the main degradation pathway for this compound in an aqueous solution?
A2: The principal degradation pathway is expected to be the hydrolysis of the oxime bond, which is a reversible reaction. This process yields the parent aldehyde, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde, and hydroxylamine.[4] This reaction is catalyzed by the presence of acid.[2][3]
Q3: How does the pyrimidine ring affect the stability of the oxime group?
A3: The pyrimidine ring is an electron-deficient aromatic system.[1] This electronic property can influence the stability of the attached carbaldehyde oxime. The electron-withdrawing nature of the pyrimidine ring may impact the electron density at the carbon atom of the C=N bond, potentially affecting its susceptibility to nucleophilic attack by water during hydrolysis. The exact effect, whether stabilizing or destabilizing, would require experimental validation.
Q4: What are the expected degradation products of this compound?
A4: The primary and most predictable degradation products in an aqueous solution are:
-
2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde: The corresponding aldehyde formed from the hydrolysis of the oxime.
-
Hydroxylamine: The other product of oxime hydrolysis.
Under strongly acidic conditions, a Beckmann rearrangement could theoretically occur, leading to the formation of an amide derivative, although this is less common in aqueous solution compared to hydrolysis.[4]
Q5: What is the recommended method for storing aqueous solutions of this compound?
A5: For optimal stability, aqueous solutions of this compound should be:
-
Buffered: Maintained at a pH where the compound is most stable, likely in the neutral to slightly acidic range (e.g., pH 6-7). The optimal pH should be determined experimentally.
-
Stored at low temperature: Refrigerate at 2-8°C for short-term storage and freeze at -20°C or -80°C for long-term storage.
-
Protected from light: Stored in amber vials or wrapped in aluminum foil.
-
Prepared fresh: For critical applications, it is always best to prepare solutions fresh.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in a reaction where the oxime is a starting material. | The oxime may have degraded in the reaction mixture, especially if the conditions are acidic. | Monitor the stability of the starting material under the reaction conditions (e.g., by TLC or LC-MS). Consider adjusting the pH of the reaction mixture. If possible, add the oxime to the reaction at a later stage to minimize its exposure to harsh conditions. |
| Appearance of an unexpected aldehyde peak in HPLC or NMR analysis. | This is a strong indication of oxime hydrolysis. | Review the pH and temperature of the sample and the analytical mobile phase. Acidic mobile phases can cause on-column degradation. Consider using a mobile phase with a higher pH if compatible with the column and the analyte. |
| Poor solubility in aqueous buffers. | Pyrimidine derivatives can have limited aqueous solubility.[7][8] | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment. Sonication may also aid in dissolution. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium over the course of the experiment. | Perform a time-course stability study of the compound in the assay medium. If degradation is observed, consider shorter incubation times or replenishing the compound during the experiment. |
Key Stability Factors Summarized
| Parameter | Condition | Impact on Stability | Rationale |
| pH | Acidic (pH < 6) | Decreased | Acid-catalyzed hydrolysis of the oxime bond.[2][3] |
| Neutral (pH ~7) | Moderate to High | Oximes are generally more stable at neutral pH.[2] | |
| Basic (pH > 8) | Potentially Decreased | Potential for other degradation pathways. | |
| Temperature | Elevated (>25°C) | Decreased | Increased rate of hydrolysis and other degradation reactions. |
| Refrigerated (2-8°C) | Good | Slows down degradation kinetics. | |
| Frozen (≤ -20°C) | Excellent | Recommended for long-term storage of solutions. | |
| Light | UV or prolonged light exposure | Potentially Decreased | Pyrimidine rings can be photosensitive.[1] |
Experimental Protocols
Protocol 1: Assessment of Aqueous Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a given aqueous buffer.
Objective: To determine the rate of degradation of the oxime in an aqueous solution over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the oxime in DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the pre-warmed (e.g., 37°C) aqueous buffer of interest.
-
Time Zero (T=0) Sample: Immediately after preparation, inject a sample of the test solution onto the HPLC system to obtain the initial peak area of the oxime.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
HPLC Analysis:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid). The gradient should be optimized to separate the oxime from its potential degradation products (the aldehyde).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the oxime has maximum absorbance.
-
-
Data Analysis:
-
Plot the peak area of the oxime against time.
-
Calculate the percentage of the oxime remaining at each time point relative to the T=0 sample.
-
The rate of degradation can be determined from the slope of the line.
-
Visualizing the Hydrolysis Pathway
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can be visualized as follows:
Caption: Hydrolysis of this compound.
References
-
Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Lork, E., Miazga, A., & Ponikiewski, L. (2020). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 25(23), 5747. Available at: [Link]
-
Wolschann, P., & Kunz, W. (2003). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Monatshefte für Chemie / Chemical Monthly, 134(7), 843-865. Available at: [Link]
-
MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]
-
Spasov, A. A., Yakovlev, I. P., & Zhuravleva, M. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available at: [Link]
-
Lork, E., & Miazga, A. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(8), 663–668. Available at: [Link]
-
MDPI. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
-
Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
ACS Omega. (2023). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Retrieved from [Link]
-
Sci-Hub. (2003). Reaction of 2‐Substituted‐4‐oxo‐4H‐pyrido[1,2‐a]pyrimidine‐3‐carbaldehyde Oximes with Electron‐Deficient Olefins and Acetylenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Lork, E., & Miazga, A. (1992). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 66(4), 271–276. Available at: [Link]
-
ResearchGate. (2015). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
MDPI. (2020). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Retrieved from [Link]
-
Semantic Scholar. (2014). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2018). HPLC chromatogram of purine and pyrimidine compounds. A number of each... Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1981). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Retrieved from [Link]
-
ResearchGate. (1965). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved from [Link]
-
ResearchGate. (2017). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of pyrimidine oximes
Introduction
Welcome to the Technical Support Center for Pyrimidine Oxime Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with these important heterocyclic motifs. Pyrimidine oximes are crucial intermediates in the synthesis of a wide range of biologically active compounds. However, their synthesis is not without challenges, often leading to a variety of side products that can complicate purification and reduce yields.
This document provides a structured, in-depth analysis of common issues encountered during the synthesis of pyrimidine oximes. It is presented in a question-and-answer format to directly address the practical problems you may face at the bench. Our goal is to move beyond simple procedural lists and provide a deep mechanistic understanding, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products I should be aware of when synthesizing pyrimidine oximes?
A1: The side products in pyrimidine oxime synthesis are highly dependent on your specific starting materials and reaction conditions. However, they generally fall into several common classes:
-
Geometric (E/Z) Isomers: Oximes can form as a mixture of E and Z geometric isomers, which can complicate purification and characterization.[1][2] In some cases, these isomers may be inseparable by standard column chromatography.
-
Uncyclized Intermediates: If you are building the pyrimidine ring and forming the oxime in a multi-step, one-pot procedure, incomplete cyclization is a common issue. This leaves you with open-chain intermediates that contaminate the desired product.[3]
-
Nitrile Byproducts: Oximes, particularly E-isomers derived from aldehydes, can undergo elimination reactions to form the corresponding nitrile.[2] This is often promoted by certain bases or elevated temperatures.
-
Hydrolysis Products: The starting pyrimidine aldehyde or ketone is susceptible to hydrolysis, as are some of the reaction intermediates. This is particularly problematic if the reaction is not conducted under sufficiently anhydrous conditions when required.[4]
-
Products from Competing Pathways: In multicomponent reactions designed to build the pyrimidine ring, alternative reaction pathways can compete. For example, in a Biginelli-type synthesis, a Hantzsch-type 1,4-dihydropyridine (DHP) can form as a fluorescent byproduct.[5]
Q2: I'm consistently getting a mixture of E/Z oxime isomers. How can I improve the diastereoselectivity?
A2: Controlling the stereoselectivity of oxime formation is a frequent challenge. The ratio of E/Z isomers is influenced by a delicate balance of thermodynamic and kinetic factors.
-
Mechanism and Control: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl, forming a carbinolamine intermediate, followed by dehydration. The stereochemistry is often set during the dehydration step.
-
pH Control: The pH of the reaction is critical. The reaction is typically acid-catalyzed, but excessive acid can inhibit the initial nucleophilic attack. A slightly acidic medium (pH 4-5) is often optimal.
-
Steric Hindrance: You can sometimes improve diastereoselectivity by modifying the steric bulk of the hydroxylamine reagent. For instance, using O-substituted hydroxylamines can favor the formation of one isomer due to steric interactions.[2] However, this is not always predictable and can even have the opposite of the intended effect.
-
Temperature and Reaction Time: Allowing the reaction to equilibrate at a specific temperature can favor the thermodynamically more stable isomer. Conversely, running the reaction at low temperatures may favor the kinetically formed product. Monitoring the reaction over time by NMR or LC-MS is essential to determine the optimal endpoint.
One study on a substituted pyrimidine aldehyde found that using hydroxylamine-O-sulfonic acid in ethanol resulted in high diastereoselectivity (>9:1 dr) for the E-oxime.[2]
Q3: My crude reaction mixture shows a significant peak corresponding to a nitrile. What causes this and how can I prevent it?
A3: The formation of a nitrile byproduct (R-C≡N) from an aldehyde-derived oxime (R-CH=NOH) is a classic side reaction involving elimination.
-
Causality: This side reaction is essentially a dehydration/elimination of the oxime. It has been reported that E-oximes are particularly susceptible to syn-elimination to give the corresponding nitrile, especially when treated with certain bases or subjected to harsh conditions.[2]
-
Prevention Strategies:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases used in excess can promote elimination. If a base is needed, consider using a milder base like pyridine or N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.[2]
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the hydroxyl group of the oxime is derivatized (e.g., as an O-mesyl or O-sulfonyl oxime), it becomes an excellent leaving group, facilitating elimination. If you are not planning a subsequent reaction that requires activation of the oxime, use underivatized hydroxylamine.
-
Section 2: Troubleshooting Guide for Common Scenarios
This section addresses specific experimental observations and provides a logical workflow for troubleshooting.
Scenario 1: Low Yield and a Complex Crude NMR Spectrum
-
Observation: The reaction to form the pyrimidine oxime results in a low yield of the desired product, and the ¹H NMR of the crude material shows multiple unidentifiable signals in addition to unreacted starting material.
-
Potential Cause: This often points to incomplete reaction, incomplete cyclization (if applicable), or the formation of multiple side products like uncyclized ureides or Knoevenagel adducts.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield reactions.
Scenario 2: Formation of an Inseparable, Highly Fluorescent Byproduct
-
Observation: During a multicomponent reaction to synthesize a dihydropyrimidine precursor for oximation, a significant, highly fluorescent byproduct is formed that is difficult to separate from the main product.
-
Potential Cause: This is a hallmark of the competing Hantzsch 1,4-dihydropyridine (DHP) synthesis.[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the in situ decomposition of urea at elevated temperatures.[5]
-
Prevention Strategies:
| Strategy | Rationale | Reference |
| Lower Reaction Temperature | The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly improve selectivity for the desired Biginelli pyrimidine product. | [5] |
| Catalyst Selection | Certain Lewis acid catalysts may preferentially promote the Biginelli reaction over the Hantzsch pathway. Screen different catalysts (e.g., Yb(OTf)₃, InCl₃). | [3] |
| Order of Addition | Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition to ammonia. | [5] |
Section 3: Mechanistic Insights into Side Product Formation
A key to preventing side reactions is understanding their mechanisms. Below is a comparison of the desired oximation pathway versus the unwanted nitrile formation.
Caption: Competing pathways in pyrimidine oxime synthesis.
The critical branch point occurs after the formation of the oxime. While both E and Z isomers are often stable, the E-isomer can be susceptible to elimination under basic conditions to yield the nitrile, a common and often irreversible side reaction.[2]
Section 4: Experimental Protocols
Protocol 1: General Synthesis of a Pyrimidine Oxime
This protocol is a representative example for the conversion of a pyrimidine-4-carbaldehyde to its corresponding oxime.
Materials:
-
Pyrimidine-4-carbaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine (2.8 eq)
-
Ethanol (approx. 0.2 M solution)
-
Water
-
Ethyl Acetate
-
1 M HCl (aq)
-
Brine
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the pyrimidine-4-carbaldehyde (1.0 eq), ethanol, and pyridine (2.8 eq).[6]
-
Scientist's Note: Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, maintaining an optimal pH for the reaction.
-
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.[6]
-
Heat the reaction mixture to 60 °C and stir for 1-3 hours.
-
Scientist's Note: Monitor the reaction progress by TLC or LC-MS. Over-heating or extended reaction times can promote side reactions. The disappearance of the aldehyde spot is a key indicator of completion.
-
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the biphasic mixture to a separatory funnel.[6]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine) and brine.[6]
-
Scientist's Note: The acid wash is crucial for purification. Failure to remove pyridine will complicate downstream steps and crystallization.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrimidine oxime.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Analysis of Crude Reaction Mixture by ¹H NMR
Objective: To identify the presence of common side products alongside the desired oxime.
Procedure:
-
Take a small aliquot of the crude reaction mixture post-workup but before purification.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Desired Product (Oxime): Look for the characteristic oxime proton signal (R-CH=NOH), typically a singlet or doublet between δ 7.5-8.5 ppm. The E and Z isomers may appear as two distinct signals.
-
Starting Aldehyde: Check for the aldehyde proton (R-CHO), a sharp singlet usually found downfield between δ 9.5-10.5 ppm.
-
Nitrile Byproduct: The presence of a nitrile does not directly appear in the ¹H NMR unless there are adjacent protons, but its formation implies the disappearance of the aldehyde proton without the corresponding appearance of an oxime proton. ¹³C NMR is definitive, with the nitrile carbon appearing around δ 115-125 ppm.
-
Uncyclized Intermediates: These will often present as a complex mixture of signals that do not correspond to the clean, expected pattern of the final product.
-
Section 5: References
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
-
ChemTube3D. Oxime formation.
-
BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
Organic Chemistry Portal. Synthesis of pyrimidines.
-
Fray, M. J., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters. [Link]
-
Abele, E., & Abele, R. (2014). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Organic Syntheses Procedure. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
-
Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry Letters and Reviews. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Welcome to the technical support guide for the purification of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime (CAS No. 7460-56-2)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar heterocyclic compounds. We will address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.
The inherent structure of this molecule—featuring a polar pyrimidine core, a hydrogen-bonding-capable oxo group, and a versatile oxime moiety—presents a unique set of purification challenges. Its polarity can lead to strong interactions with stationary phases in chromatography and specific solubility constraints, making purification a non-trivial step in its synthesis and application. This guide explains the causality behind these challenges and offers robust protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The principal difficulty arises from the compound's high polarity, which is due to the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding. This leads to:
-
Strong interactions with silica gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups on the surface of silica, causing significant peak tailing, streaking, or even irreversible adsorption during normal-phase chromatography.[2]
-
Limited solubility in common organic solvents: The compound is often poorly soluble in non-polar solvents like hexanes and only moderately soluble in solvents like ethyl acetate, making recrystallization and chromatography solvent selection critical.
-
Potential for E/Z isomerism: The oxime functional group can exist as geometric isomers (E/Z), which may have similar polarities, making their separation challenging and potentially leading to multiple spots on a TLC plate.[3]
Q2: Which purification technique is generally most effective for this compound?
A2: There is no single "best" method; the optimal technique depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization is often the most effective and scalable method if a suitable solvent or solvent system can be identified. It is excellent for removing both more and less polar impurities, provided the compound's solubility profile is favorable (high solubility in a hot solvent, low in a cold solvent).[4][5]
-
Column Chromatography on silica gel is feasible but often requires modification, such as adding a basic modifier to the mobile phase to improve peak shape.[6] For highly polar impurities, reversed-phase chromatography might be a better alternative.[2][7]
Q3: My purified compound shows a single spot on TLC, but NMR or MS analysis indicates impurities. What could be the cause?
A3: This is a common issue. Several factors could be at play:
-
Co-elution: The impurity may have a very similar Rf value to your product in the specific TLC solvent system you used. Try developing the TLC plate in a few different solvent systems with varying polarities and compositions to resolve the spots.
-
UV Invisibility: The impurity may not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with agents like potassium permanganate or iodine can help visualize a broader range of compounds.
-
Decomposition on Analysis: Aldoximes can sometimes undergo dehydration to nitriles under the high-temperature conditions of a GC injection port or during certain mass spectrometry ionization methods.[8] This would make it appear as if a nitrile impurity is present, when in fact your oxime is pure. Confirming purity with ¹H NMR is crucial, as it is a non-destructive technique.[8]
Troubleshooting Guide: Common Purification Issues
Issue 1: Severe Streaking and Poor Separation in Silica Gel Chromatography
Question: I'm running a silica gel column to purify my crude this compound. The product is streaking badly down the column, and I'm not getting any separation from a polar impurity. What is happening and how can I fix it?
Answer:
Causality: The streaking (or tailing) you are observing is a classic sign of strong, undesirable interactions between your polar, nitrogen-containing compound and the acidic surface of the silica gel.[2] The basic sites on your pyrimidine ring bind tightly to the acidic silanol (Si-OH) groups on the silica, leading to slow, uneven elution and poor peak shape.
Solutions:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent (e.g., in a dichloromethane/methanol solvent system). The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute more cleanly.[6]
-
Ammonia: Using a solution of methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) as the polar component of your mobile phase can also be very effective for stubborn basic compounds.[9]
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid the acidic interactions.
-
Reversed-Phase (C18) Silica: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent choice. You would use a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar C18 stationary phase.[2][7] Highly polar compounds may require a mobile phase with a high water content to achieve adequate retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for separating very polar compounds that show little retention in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[7]
-
Issue 2: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I induce crystallization?
Answer:
Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too quickly.[5] The presence of impurities can also inhibit the formation of a crystal lattice.[3]
Solutions:
-
Optimize the Solvent System:
-
The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[4] For a polar compound like this, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures such as ethanol/water or dioxane.[10]
-
If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. This "shock cooling" promotes precipitation and oiling out.[5] Let the solution cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal recovery.[4]
-
Induce Nucleation: If a clear, cold solution fails to produce crystals, it may be supersaturated.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]
-
Seeding: Add a tiny, pure crystal of the desired compound to the cold solution. This seed crystal will act as a template for further crystal growth.[3]
-
-
Trituration: If the product is an oil, try adding a non-solvent (e.g., hexanes or diethyl ether) and vigorously stirring or sonicating the mixture. This can often force the oil to solidify.[3]
Issue 3: Product Recovery is Very Low After Purification
Question: After performing column chromatography or recrystallization, my final yield is extremely low. Where could my product have gone?
Answer:
Causality: Product loss can occur at multiple stages. In chromatography, irreversible adsorption to the stationary phase is a common culprit for highly polar compounds.[2] During recrystallization, using too much solvent or premature crystallization during a hot filtration step can lead to significant losses.
Solutions:
-
For Chromatography:
-
Check the Baseline: If you suspect irreversible adsorption on silica, after running your column, try flushing it with a very strong, polar solvent system (e.g., 10-20% Methanol in DCM with 2% NH₄OH). If your product elutes with this flush, it confirms strong binding was the issue. In the future, use a modified mobile phase or a different stationary phase as described in Issue 1.
-
Dry Loading: If your compound has poor solubility in the starting eluent, consider "dry loading." Dissolve your crude product in a suitable solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. This prevents broad, poorly resolved bands that can occur when using a strong solvent to load the sample.
-
-
For Recrystallization:
-
Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent will keep more of your product dissolved in the mother liquor even after cooling, drastically reducing the yield.[5]
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with a heat gun) and use a fluted filter paper for a faster filtration rate. This prevents the solution from cooling and crystallizing in the funnel.[5]
-
Analyze the Mother Liquor: After filtering your crystals, concentrate the remaining mother liquor and analyze it by TLC. If a significant amount of product is present, you can perform a second recrystallization to recover more material (a "second crop").
-
Protocols and Data
Protocol 1: Modified Normal-Phase Column Chromatography
This protocol is designed to mitigate the issues of streaking and low recovery for polar, basic compounds on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Drain the solvent until it is level with the top of the silica bed.
-
Equilibration: Equilibrate the column by running 2-3 column volumes of your starting mobile phase through the silica. A good starting point for polar compounds is 5% Methanol in Dichloromethane. Crucially, add 1% triethylamine (Et₃N) to this mobile phase. [9]
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or perform a dry load as described above. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity (e.g., from 5% to 10% Methanol in DCM, always maintaining 1% Et₃N) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization from a Two-Solvent System
This method is useful when no single solvent provides the ideal solubility profile. Here, we use a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of a hot solvent in which it is readily soluble (e.g., hot ethanol or isopropanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (e.g., water or hexanes) dropwise with swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot primary solvent to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[5]
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary: Purification Method Comparison
| Technique | Primary Use Case | Advantages | Disadvantages |
| Recrystallization | High-purity final product, scalable | Cost-effective, can provide very high purity, good for removing trace impurities. | Finding a suitable solvent can be time-consuming, potential for low yield if not optimized. |
| Normal-Phase Chromatography (Modified) | Separating compounds with different polarities | Well-established, versatile for a range of polarities. | Can suffer from streaking and product loss for highly basic compounds[2], requires basic modifiers. |
| Reversed-Phase Chromatography | Separating polar compounds based on hydrophobicity | Excellent for very polar compounds that don't retain on silica[7], often provides sharp peaks. | Requires specialized C18 silica, mobile phases are aqueous (can be difficult to remove). |
| HILIC | Separating highly polar, hydrophilic compounds | Specifically designed for retaining and separating highly polar analytes. | Less common than NP/RP, mechanism can be complex. |
Workflow for Selecting a Purification Strategy
The following diagram provides a logical workflow to help you decide on the best purification approach for your crude this compound.
Caption: Decision workflow for purification of this compound.
References
- BenchChem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
- BenchChem. (n.d.). Common challenges in the synthesis of O-isopropyl oximes and their solutions.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (n.d.). Refining the workup procedure for Oxime V purification.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
-
El-Sayed, M. A. A., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10303-10313. Retrieved from [Link]
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate.
- Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION.
- Sinfoo Biotech. (n.d.). This compound.
Sources
- 1. This compound,(CAS# 7460-56-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, question-and-answer-based troubleshooting for the common challenge of poor cell permeability in pyrimidine derivatives. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing why many promising pyrimidine-based compounds fail to efficiently cross the cell membrane.
Q1: What are the primary reasons my pyrimidine derivatives exhibit poor cell permeability?
A1: Poor cell permeability of pyrimidine derivatives typically stems from their inherent physicochemical properties. The pyrimidine scaffold, rich in nitrogen and often oxygen atoms, creates a polar molecular surface. This leads to several challenges:
-
High Polarity & Hydrophilicity: The core structure has a high number of hydrogen bond donors and acceptors, leading to a strong affinity for water. This makes it energetically unfavorable for the molecule to leave the aqueous extracellular environment and partition into the lipid-rich, nonpolar cell membrane.[1][2]
-
High Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule.[3] Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeability.[4][5] Pyrimidine derivatives, especially nucleoside analogs with ribose or deoxyribose sugars, often exceed this threshold.
-
Low Lipophilicity (logP/logD): Lipophilicity, measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of how well a compound interacts with the lipid bilayer.[2] Many pyrimidine analogs are highly polar and thus have low logP values, indicating a preference for aqueous environments over lipid ones.
-
Active Efflux: Many cells, particularly cancer cells and barrier tissues like the intestine, express ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[6][7] These proteins act as cellular "sump pumps," actively ejecting a wide range of xenobiotics, including some pyrimidine derivatives, back out of the cell, thereby preventing them from reaching their intracellular targets.[6][7][8]
Q2: How can I predict permeability in silico before committing to synthesis?
A2: In silico modeling is an indispensable, cost-effective first step to flag potential permeability issues early in the drug discovery process.[9][10][11] Several computational tools and rules of thumb can provide valuable predictions:
-
Lipinski's Rule of Five (Ro5): This is a foundational guideline for predicting oral bioavailability.[12][13] It states that poor absorption or permeation is more likely when a compound violates more than one of the following rules[12][13][14][15]:
-
Topological Polar Surface Area (TPSA): As mentioned, TPSA is a strong predictor of passive permeability.[3] Generally accepted thresholds are:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These computational models use statistical methods to correlate a compound's chemical structure with its biological activity or a specific property like permeability.[17] By training a model on a dataset of compounds with known permeability values, you can predict the permeability of new, unsynthesized derivatives.
Table 1: Key In Silico Parameters for Permeability Prediction
| Parameter | Definition | Favorable Range for Permeability | Primary Impact |
|---|---|---|---|
| MW (Daltons) | Molecular Mass | < 500 | Diffusion rate, steric hindrance |
| logP / logD | Octanol-water partition/distribution coefficient | 1 - 3 | Membrane partitioning |
| HBD | Number of O-H and N-H bonds | ≤ 5 | Desolvation energy |
| HBA | Number of N and O atoms | ≤ 10 | Desolvation energy |
| TPSA (Ų) | Surface area of polar atoms | < 140 (oral), < 90 (BBB) | Desolvation energy, membrane partitioning |
| nRotB | Number of rotatable bonds | ≤ 10 | Conformational flexibility, entropy penalty |
Section 2: Experimental Assessment & Troubleshooting
Once a compound is synthesized, experimental validation is crucial. This section guides you through the common assays and how to interpret their results.
Q3: I'm starting my permeability assessment. Should I use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay first?
A3: The best strategy is a tiered approach, starting with the simpler, more cost-effective assay.
-
Start with PAMPA: The PAMPA is a cell-free assay that measures passive diffusion only .[18][19] It uses a synthetic membrane coated with lipids (e.g., lecithin in dodecane) to mimic the cell membrane.[18][20] It is high-throughput, inexpensive, and provides a clean baseline for a compound's ability to cross a lipid barrier without the complexities of transporters or metabolism.[18][19]
-
Follow up with Caco-2: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters like P-gp.[8][21][22] This assay is considered the "gold standard" for in vitro prediction of human oral absorption because it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[8][23]
The diagram below illustrates a logical workflow for permeability screening.
Caption: A tiered workflow for assessing compound permeability.
Q4: My compound has low permeability in the PAMPA assay. What does this indicate and what are my next steps?
A4: Low permeability in PAMPA is a clear indicator of a problem with passive diffusion . Since PAMPA lacks efflux pumps, you can rule out active efflux as the cause.[19] The issue lies with the molecule's fundamental physicochemical properties.
-
Causality: The molecule is likely too polar (high TPSA, too many HBD/HBA) or too large (high MW) to efficiently partition into and cross the artificial lipid membrane.
-
Troubleshooting Steps:
-
Re-evaluate In Silico Properties: Compare the experimental result with your initial predictions (logP, TPSA). Does the data align?
-
Structural Modification: This is the most direct solution. Focus on strategies to increase lipophilicity and/or reduce polarity. Consider masking polar groups or adding lipophilic moieties. (See Section 3).
-
Formulation Strategies: For later-stage development, formulation changes like using lipid-based delivery systems (e.g., SMEDDS) or penetration enhancers can improve absorption, but this does not change the intrinsic permeability of the molecule itself.[24][25]
-
Q5: My compound showed good permeability in PAMPA but poor permeability in the Caco-2 assay. What's the likely cause?
A5: This is a classic and highly informative result. It strongly suggests that your compound is a substrate for active efflux pumps .[19][23]
-
Causality: The compound has the right physicochemical properties to passively diffuse across a membrane (as shown by PAMPA). However, in the Caco-2 cells, it is being actively transported out by proteins like P-gp, leading to low net permeability from the apical (gut lumen) to the basolateral (blood) side.[6][19]
-
Troubleshooting Steps: The next logical step is to confirm efflux pump interaction directly.
Q6: How do I confirm if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A6: The most definitive method is to run a bidirectional Caco-2 assay with and without a known efflux pump inhibitor.[8][23]
-
Methodology:
-
Measure permeability in the absorptive direction: Apical to Basolateral (A→B).
-
Measure permeability in the efflux direction: Basolateral to Apical (B→A).
-
Calculate the Efflux Ratio (ER) : ER = P_app(B→A) / P_app(A→B).[8]
-
Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., Verapamil).[8][21]
-
-
Interpreting the Results:
-
An Efflux Ratio > 2 is a strong indicator of active efflux.[8][23]
-
If the ER is > 2, and the addition of the inhibitor causes a significant decrease in the B→A permeability and a decrease in the ER (ideally towards 1), you have confirmed your compound is a substrate for that specific efflux pump.[8]
-
The diagram below illustrates the logic for diagnosing permeability issues using both assays.
Caption: Diagnostic flowchart for interpreting PAMPA and Caco-2 results.
Section 3: Strategies for Improving Permeability
If experimental data confirms poor permeability, the next step is optimization. Here are two primary strategies.
Q7: How can I systematically modify my pyrimidine derivative's structure to improve passive permeability?
A7: Improving passive permeability is a multi-parameter optimization problem focused on increasing lipophilicity while reducing polarity.
-
Increase Lipophilicity (Increase logP):
-
Action: Add small, non-polar groups (e.g., methyl, ethyl, halogen atoms) to the pyrimidine core or accessible side chains.
-
Causality: These groups increase the molecule's affinity for the non-polar lipid membrane, improving its ability to partition out of the aqueous phase.
-
-
Reduce Polar Surface Area (Decrease TPSA):
-
Action: Systematically replace polar functional groups (e.g., -OH, -NH2, -COOH) with less polar bioisosteres (e.g., -OCH3, -N(CH3)2, -COOCH3).
-
Causality: Reducing the number of hydrogen bond donors and acceptors lowers the energy penalty required to strip water molecules away (desolvation) before entering the membrane.[26]
-
-
Utilize Intramolecular Hydrogen Bonding:
-
Action: Design the molecule so that polar groups can form hydrogen bonds with each other, rather than with water. This can "hide" the polarity of the molecule in non-polar environments.
-
Causality: This creates a "chameleonic" molecule that can adopt a less polar conformation to traverse the membrane, then open up to a more polar, water-soluble form in the cytoplasm.[4][26][27]
-
Q8: What is a prodrug strategy and how can I apply it to my pyrimidine derivative?
A8: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[28] This is an exceptionally powerful strategy for overcoming permeability issues related to high polarity.[28][29][30][31]
-
The Core Concept: A temporary, lipophilic "mask" is attached to a polar functional group on your pyrimidine derivative. This mask increases the overall lipophilicity of the prodrug, allowing it to easily cross the cell membrane via passive diffusion. Once inside the cell, endogenous enzymes (like esterases or phosphatases) cleave off the mask, releasing the active, polar parent drug at its site of action.[29][32]
-
Common Prodrug Approaches for Pyrimidine Nucleosides:
-
Ester Prodrugs: Masking hydroxyl groups on the sugar moiety with lipophilic esters is a common approach.[33]
-
ProTide Technology: This advanced prodrug strategy delivers the monophosphorylated form of a nucleoside analog into the cell, bypassing the often inefficient first phosphorylation step required for activation.[29][30][32] The phosphate group is masked by an aromatic group and an amino acid ester, which are cleaved intracellularly to release the nucleotide.[29][30] This has been successfully used in approved antiviral drugs like Sofosbuvir and Remdesivir.[28][32]
-
Section 4: Protocols & Methodologies
Protocol 1: Step-by-Step Guide to the Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a self-validating system for assessing passive permeability.
Materials:
-
96-well donor plate (e.g., hydrophobic PVDF filter plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 1-2% lecithin in dodecane)[20]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds, High Permeability Control (e.g., Testosterone), Low Permeability Control (e.g., Lucifer Yellow)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Membrane: Gently add 5 µL of the lipid solution to each well of the donor plate filter membrane. Allow the solvent to evaporate completely (~5-10 minutes).[20]
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS (often with a small amount of DMSO, e.g., <5%) to a final concentration of ~10-50 µM.
-
Start Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate sandwich for 4-18 hours at room temperature with gentle shaking.[34]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using an appropriate analytical method.
-
Calculate Permeability (P_app): The apparent permeability coefficient is calculated using a standard formula that accounts for volumes, surface area, and incubation time.
-
Validate the Assay:
-
High Permeability Control (Testosterone): Should show high P_app.
-
Low Permeability Control (Lucifer Yellow): Should show very low P_app.
-
Integrity Check: The low permeability of Lucifer Yellow also validates the integrity of the artificial membrane.[18][35] If Lucifer Yellow shows high permeability, the membrane was likely compromised, and the results are invalid.
-
References
-
Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Jorda, R., & Schimer, J. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 13(8), 913–926.
- Loi, S., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(11), 2496.
-
Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]
- Reis, J., et al. (2021). In Silico Prediction of Permeability Coefficients. In Methods in Molecular Biology (Vol. 2315, pp. 243–261).
- Yan, W., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1173950.
- Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
- Mehellou, Y., Rungta, N., & Balzarini, J. (2010). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. In Design of Prodrugs and Bioprecursors.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
- Li, Y., et al. (2021). Advancement of Prodrug Approaches for Nucleotide Antiviral Agents. Current Topics in Medicinal Chemistry, 21(32), 2909–2927.
- Goswami, T., Jasti, B. R., & Li, X. (2012). In silico model of drug permeability across sublingual mucosa. International Journal of Pharmaceutics, 428(1-2), 104–112.
- Yan, W., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1173950.
-
In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). ResearchGate. Retrieved from [Link]
- In Silico Prediction of Permeability Coefficients. (2021).
- Matsson, P., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 61(9), 4190–4202.
- Wilson, C. H., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- de Souza, M. C. B. V., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2603.
-
Polar surface area. (n.d.). In Wikipedia. Retrieved from [Link]
-
Bioavailability Enhancement: Drug Permeability Enhancement. (2021). JoVE. Retrieved from [Link]
- Doak, B. C., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry, 60(5), 1663–1665.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]
-
Matsson, P., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ResearchGate. Retrieved from [Link]
-
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
ADME & Lipinski's rules for drugs. (2021, January 4). YouTube. Retrieved from [Link]
-
What Has Polar Surface Area Ever Done for Drug Discovery?. (n.d.). ResearchGate. Retrieved from [Link]
- Conway, L. C., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 957–963.
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]
- Lowe, D. (2021, January 27). Ruling out the rule of five. Chemistry World.
-
Parallel Artificial Membrane Permeation Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved from [Link]
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2013).
- Shinde, G., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 121-128.
- Troutman, M. D., & Thakker, D. R. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 947, 335–357.
- Jani, V. D., et al. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Cancers, 14(12), 2959.
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2008). ResearchGate. Retrieved from [Link]
- Efimova, S. S., et al. (2022). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. International Journal of Molecular Sciences, 23(17), 9647.
- Role of P-Gp in Tre
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2023). LinkedIn. Retrieved from [Link]
- Role of P-Glycoprotein for Resistance of Tumors to Anticancer Drugs: From Bench to Bedside. (n.d.). Semantic Scholar.
- Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy?. (2014). Drug Metabolism and Disposition, 42(4), 623-631.
- Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. (2022). Journal of Controlled Release, 348, 86-103.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(15), 4983.
- Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. (2023). Foods, 12(11), 2187.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of P-Gp in Treatment of Cancer [scirp.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 12. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ruling out the rule of five | Opinion | Chemistry World [chemistryworld.com]
- 17. In silico model of drug permeability across sublingual mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 25. japsonline.com [japsonline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 30. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 32. benthamdirect.com [benthamdirect.com]
- 33. researchgate.net [researchgate.net]
- 34. bioassaysys.com [bioassaysys.com]
- 35. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Assay Interference with 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Introduction
Welcome to the technical support guide for researchers working with 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this compound.
Molecular Structure and Potential Liabilities:
-
Pyrimidine Core: This π-deficient heterocyclic ring can exhibit intrinsic fluorescence and may participate in non-specific interactions.[3]
-
Oxime Group (-C=N-OH): This functional group is a known nucleophile and can be reactive, particularly towards thiols (e.g., cysteine residues in proteins or dithiothreitol (DTT) in buffers).[4] It can also chelate metal ions, which is problematic for assays relying on metal-dependent enzymes.[1]
-
Aggregation Potential: Like many small molecules, this compound may form colloidal aggregates at higher concentrations, leading to non-specific protein inhibition.[5]
Part 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
Q1: My compound shows activity in a primary screen. How can I be sure it's not an artifact?
A1: Initial hits from any screen, especially high-throughput screens (HTS), require rigorous validation.[6] Up to 80-100% of initial hits can be artifacts if proper controls are not used.[6] Your first steps should be to confirm the activity with a freshly prepared sample (from powder, not a dilution from a DMSO stock) and to perform a dose-response curve. If the curve is steep or has a poor fit, it may suggest non-specific activity. The subsequent sections of this guide provide specific counter-screens to rule out common interference mechanisms.
Q2: I'm seeing inconsistent results between experiments. Could this be an interference issue?
A2: Yes, inconsistency is a hallmark of certain types of assay interference. Compound aggregation, for example, is highly sensitive to factors like concentration, buffer composition, pH, and incubation time.[5][7] Similarly, if your compound is unstable or reactive, its effects can change depending on storage and handling.[8] Always re-confirm compound purity and integrity if you observe poor reproducibility.
Q3: What is the single most important control experiment to run first?
A3: A simple but powerful first control is to run your assay in the absence of the primary biological target (e.g., no enzyme or no cells). If you still observe a signal change in the presence of your compound, you have strong evidence of direct interference with the assay's detection system (e.g., compound fluorescence, or reactivity with a reporter substrate).[6]
Q4: My compound has a faint color. Could this be a problem?
A4: Absolutely. For absorbance-based assays (e.g., colorimetric ELISAs, MTT assays), colored compounds can directly interfere by absorbing light at the detection wavelength.[9] You must run a control plate with the compound in assay buffer alone to measure its intrinsic absorbance and subtract this background from your experimental wells.
Part 2: Deep Dive - Troubleshooting by Assay Type
This section provides specific guidance for common assay platforms that may be affected by this compound.
Guide 1: Fluorescence- and Luminescence-Based Assays
Fluorescence-based assays are highly susceptible to interference.[10][11] The pyrimidine scaffold itself can possess fluorescent properties.[3][12][13]
Potential Problems & Solutions
| Problem | Underlying Cause | Troubleshooting Steps & Solutions |
| False Positive Signal | Compound Autofluorescence: The compound itself fluoresces at the assay's excitation/emission wavelengths.[9][14] | 1. Run a "Compound-Only" Control: Measure the fluorescence of the compound in assay buffer at varying concentrations without any biological reagents. 2. Shift Wavelengths: If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths, where compound interference is less common.[14] |
| False Negative Signal (Quenching) | Inner Filter Effect: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, reducing the detected signal.[10] | 1. Perform a "Pre-Read": Measure the absorbance spectrum of the compound to see if it overlaps with your fluorophore's excitation/emission spectra.[10] 2. Use a Top-Reading Fluorometer: If available, top-reading instruments can be less susceptible to inner-filter effects than bottom-reading ones. 3. Reduce Compound Concentration: Test if the quenching effect diminishes at lower compound concentrations. |
| False Positive in Luciferase Assays | Luciferase Inhibition/Stabilization: The compound may directly inhibit or, less commonly, stabilize the luciferase enzyme, altering its light output independent of the intended biological pathway. | 1. Run a Luciferase Counter-Screen: Test the compound's effect on purified luciferase enzyme. Promega and other vendors provide specific protocols for this.[15] 2. Use an Orthogonal Reporter: Validate hits using a different reporter system (e.g., a fluorescent protein or β-galactosidase). |
Guide 2: Biochemical Assays (Enzyme Inhibition, Protein-Protein Interaction)
The reactivity of the oxime group is a primary concern in biochemical assays.
Potential Problems & Solutions
| Problem | Underlying Cause | Troubleshooting Steps & Solutions |
| Irreversible or Time-Dependent Inhibition | Covalent Modification: The oxime group may react with nucleophilic residues (e.g., Cys, Lys) on the target protein, causing irreversible inhibition.[8][16] | 1. Perform a "Jump-Dilution" Experiment: Pre-incubate the enzyme with a high concentration of the compound, then dilute the mixture significantly. If activity does not recover, inhibition is likely irreversible. 2. Include Scavenging Agents: Test if the compound's activity is diminished by adding 1-5 mM DTT or glutathione (GSH) to the assay buffer.[8] This suggests reactivity with thiols. |
| Steep Dose-Response Curve / Promiscuous Inhibition | Compound Aggregation: At a critical concentration, the compound forms aggregates that non-specifically sequester and denature proteins.[5][17] | 1. Add Detergent: Re-run the assay with 0.01% Triton X-100 or Tween-20 in the buffer. Aggregation-based inhibition is often attenuated by detergents. 2. Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation at relevant assay concentrations. |
| Inhibition of Metal-Dependent Enzymes | Metal Chelation: The oxime and pyrimidine nitrogens may coordinate with and remove essential metal cofactors (e.g., Zn²⁺, Mg²⁺) from the enzyme's active site.[1] | 1. Increase Metal Concentration: Test if the inhibitory effect can be overcome by adding a surplus of the relevant metal cofactor to the assay buffer. 2. Use an Orthogonal Assay: Confirm the hit in an assay format that does not rely on a metal-dependent enzyme. |
Part 3: Visualization & Workflows
Troubleshooting Workflow for a Suspected Assay Artifact
This decision tree guides you through the process of identifying the nature of the interference.
Caption: A decision tree for systematic troubleshooting of assay interference.
Conceptual Mechanism: Thiol Reactivity
This diagram illustrates the potential for the oxime group to interfere in assays containing free thiols, such as proteins with cysteine residues or buffers with DTT.
Caption: Potential mechanism of thiol-reactivity interference.
Part 4: Key Experimental Protocols
These protocols provide step-by-step instructions for the crucial experiments mentioned in the troubleshooting guides.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound emits a fluorescent signal that interferes with the assay readout.
Materials:
-
Microplate reader with fluorescence detection.
-
Assay-compatible microplates (e.g., black, clear-bottom).
-
Assay buffer.
-
Compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare a serial dilution of the compound in assay buffer. Start from the highest concentration used in your assay (e.g., 100 µM) and perform 2-fold dilutions down to a concentration below the limit of detection.
-
Include "buffer-only" and "DMSO-only" wells as negative controls.
-
Dispense the dilutions into the microplate.
-
Read the plate on the microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates autofluorescence. This background signal must be subtracted from your primary assay data.
Protocol 2: Thiol-Reactivity Counter-Screen
Objective: To test if the compound's activity is dependent on reacting with free thiol groups.[8]
Materials:
-
All components of your primary biochemical assay.
-
Dithiothreitol (DTT) or Glutathione (GSH).
-
A known thiol-reactive compound as a positive control (e.g., N-ethylmaleimide, NEM).
Procedure:
-
Prepare two sets of assay buffer: one with your standard formulation ("-DTT") and one supplemented with 1 mM DTT ("+DTT"). Ensure the assay is compatible with DTT.[8]
-
Run your standard assay protocol in parallel using both buffer conditions.
-
Test your compound across its full dose-response range in both "+DTT" and "-DTT" conditions.
-
Include your positive control (NEM) and negative controls (DMSO) in both conditions.
-
Analysis: Compare the IC₅₀ values of your compound in the two conditions. A significant rightward shift (i.e., loss of potency) in the "+DTT" condition strongly suggests that the compound's mechanism involves reacting with thiols.
Protocol 3: Aggregation Counter-Screen using Detergent
Objective: To determine if the compound's activity is due to the formation of colloidal aggregates.[5]
Materials:
-
All components of your primary biochemical assay.
-
A non-ionic detergent, such as Triton X-100 or Tween-20.
Procedure:
-
Prepare two sets of assay buffer: one with your standard formulation and one supplemented with 0.01% (v/v) Triton X-100.
-
Run your standard assay protocol in parallel using both buffer conditions.
-
Test your compound across its full dose-response range in both conditions.
-
Analysis: Compare the IC₅₀ values. A significant rightward shift or complete loss of activity in the presence of detergent indicates that the compound was likely acting via an aggregation-based mechanism.
References
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. [Link]
-
García-Serna, R., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. ACS Food Science & Technology. [Link]
-
LaPlante, S. (2019). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
-
Simeonov, A., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. [Link]
-
Ooyama, Y., et al. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. PubMed. [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
AIP Publishing. (2024). Benchmarking luminescent properties of the arylvinylpyrimidine scaffold. [Link]
-
Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]
-
American Association for Clinical Chemistry. (2015). How to Detect and Solve Immunoassay Interference. [Link]
-
National Center for Biotechnology Information. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]
-
Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties. [Link]
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. [Link]
-
Kalia, J., & Raines, R. T. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science. [Link]
-
ResearchGate. (2022). Understanding and managing interferences in clinical laboratory assays: The role of laboratory professionals. [Link]
-
ResearchGate. (2003). Fluorescence readouts in HTS: No gain without pain?. [Link]
-
American Chemical Society. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
ResearchGate. (2016). Interference with Fluorescence and Absorbance. [Link]
-
American Chemical Society. (2017). Affinity-Guided Oxime Chemistry for Selective Protein Acylation in Live Tissue Systems. [Link]
-
ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. [Link]
-
National Center for Biotechnology Information. (2016). Detection of biological thiols based on a colorimetric method. [Link]
-
ResearchGate. (2013). Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes. [Link]
-
PubMed. (2016). New incompatibilities uncovered using the Promega DNA IQ™ chemistry. [Link]
-
Semantic Scholar. (2012). Chemoselective Oxime Reactions in Proteins and Peptides by Using an Optimized Oxime Strategy: The Demise of Levulinic Acid. [Link]
-
Frontiers. (2020). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
-
Promega Connections. (n.d.). Promega Notes. [Link]
-
National Center for Biotechnology Information. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
National Center for Biotechnology Information. (2012). Biochemical methods for monitoring protein thiol redox states in biological systems. [Link]
-
National Center for Biotechnology Information. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]
-
PubMed. (1983). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]
-
PubMed. (2007). Potential interference by hydroxocobalamin on cooximetry hemoglobin measurements during cyanide and smoke inhalation treatments. [Link]
-
PubMed. (2009). 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. RNA Interference | siRNA Synthesis | RNAi Assay Kits [promega.co.uk]
- 16. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating the Challenges of Scaling Up 2-Oxo-Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the complexities encountered during the scale-up synthesis of 2-oxo-pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the multifaceted challenges of transitioning from bench-scale to pilot or industrial-scale production. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the robustness and efficiency of your synthetic processes.
Section 1: Reaction Scale-Up and Yield Optimization
The transition from a laboratory-scale synthesis (milligrams to grams) to a larger scale (kilograms) often presents a significant drop in yield and the emergence of new challenges. This section addresses these critical issues.
Frequently Asked Questions (FAQs)
Q1: We achieved a high yield for our 2-oxo-pyrimidine synthesis in the lab, but the yield decreased substantially upon scaling up. What are the primary factors to investigate?
A1: A reduction in yield during scale-up is a common hurdle and typically points to issues with mass and heat transfer, as well as changes in reaction kinetics. In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants, which can lead to the formation of side products and degradation of the desired compound.[1]
Troubleshooting Steps:
-
Mass and Heat Transfer:
-
Agitation: Ensure the stirring rate and the design of the impeller are suitable for the larger vessel to maintain a homogeneous mixture.[1]
-
Exotherm Control: Many reactions for synthesizing pyrimidines are exothermic. What is manageable on a small scale can become a safety hazard and a source of impurities at a larger scale. Implement a controlled addition of reagents and closely monitor the internal reaction temperature with probes. Ensure the reactor's cooling system is adequate to manage the heat generated.[1]
-
-
Raw Material Quality: The purity of your starting materials has a more significant impact at a larger scale. Impurities that were negligible in smaller reactions can now catalyze side reactions or inhibit the main reaction. It is crucial to qualify your raw material suppliers and perform thorough quality control checks on incoming materials.[1]
-
Reaction Kinetics: The surface area-to-volume ratio changes upon scale-up, which can affect reaction kinetics. It is often necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the intended scale.[1]
Q2: We are observing the formation of unexpected impurities in our large-scale Biginelli reaction for a 2-oxo-pyrimidine derivative. How can we identify and minimize them?
A2: The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, can be prone to side reactions, especially at scale. Identifying these impurities is the first step toward mitigation.
Common Impurities and Mitigation Strategies: [1]
| Impurity Type | Potential Cause | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester. | Optimize the stoichiometry of the reactants. A slight excess of urea can sometimes suppress this side reaction. |
| Aldol Condensation Products | Self-condensation of the aldehyde. | Control the rate of addition of the aldehyde and maintain a lower reaction temperature during the initial phase. |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| N-acylurea byproducts | A common side product in the Biginelli reaction. | Difficult to purify from the crude product. Optimization of reaction conditions is key. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for Impurity Identification.
Section 2: Purification and Isolation Challenges
The physical properties of 2-oxo-pyrimidine compounds, particularly their polarity, often lead to significant challenges during purification and isolation.
Troubleshooting Guides
Issue 1: Poor retention and peak tailing of a polar 2-oxo-pyrimidine derivative during reverse-phase HPLC purification.
Possible Causes: The high polarity of the compound leads to weak interaction with the nonpolar stationary phase. Multiple hydrogen bond donors and acceptors can cause strong interactions with residual silanols on the silica support, leading to peak tailing.[2]
Troubleshooting Steps:
-
Chromatography Technique Selection:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[2]
-
Reverse-Phase Chromatography (RPC) Optimization: While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[2]
-
Ion-Exchange Chromatography (IEC): This is effective for ionizable 2-oxo-pyrimidine derivatives, separating them based on their net charge.[2]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures.[2]
-
-
Mobile Phase Modification:
-
Decrease Organic Modifier: Lowering the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can increase retention in RPC.[2]
-
Use of Additives: Adding ion-pairing agents (for ionizable compounds) or adjusting the pH of the mobile phase can significantly improve peak shape and retention.
-
Issue 2: Difficulty in crystallizing the final 2-oxo-pyrimidine product.
Possible Causes: High solubility in common polar solvents can make crystallization challenging. The presence of impurities can also inhibit crystal formation.
Step-by-Step Crystallization Protocol:
-
Solvent Screening:
-
Begin by testing the solubility of your compound in a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
-
The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Dissolution:
-
Place the crude 2-oxo-pyrimidine derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
-
Decolorization (if necessary):
-
If the solution has a color, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process.[2]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further cooling in an ice bath can promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a vacuum to remove any residual solvent.
-
Solvent System Selection for Crystallization:
Caption: Decision tree for crystallization solvent selection.
Section 3: Polymorphism and Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, dissolution rate, and stability.[3][4][5] Controlling polymorphism is therefore a critical aspect of drug development.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism, and why is it a concern for 2-oxo-pyrimidine compounds?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][6] Different polymorphs of the same compound can have distinct physical and chemical properties, such as melting point, solubility, and stability.[3][4] For 2-oxo-pyrimidine-based APIs, an uncontrolled polymorphic form could lead to changes in bioavailability and therapeutic efficacy.[5] Regulatory agencies require thorough characterization of polymorphic forms to ensure the safety and consistency of pharmaceutical products.[5]
Q2: How can we screen for and control the polymorphic form of our 2-oxo-pyrimidine API during scale-up?
A2: A systematic polymorph screen is essential to identify all accessible crystalline forms and determine the most stable one.
Polymorph Screening and Control Strategy:
-
Screening Techniques:
-
Crystallization from a wide range of solvents: Different solvents can favor the formation of different polymorphs.
-
Varying crystallization conditions: Factors such as cooling rate, agitation, and supersaturation can influence the resulting crystal form.
-
Grinding and high-pressure studies: These can induce polymorphic transformations.
-
-
Characterization of Polymorphs:
-
X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Assesses thermal stability and the presence of solvates.
-
Infrared (IR) and Raman Spectroscopy: Can distinguish between different polymorphic forms based on their vibrational spectra.
-
-
Control during Scale-Up:
-
Once the desired, stable polymorph is identified, the crystallization process must be robust and reproducible at a larger scale.
-
Careful control of parameters such as temperature, solvent composition, cooling profile, and seeding is critical to ensure the consistent production of the correct polymorphic form.
-
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]
- ResearchGate. (n.d.). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles.
- ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients | Request PDF.
- Karpiński, P. (2006). Polymorphism of Active Pharmaceutical Ingredients. Semantic Scholar.
- Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- ResearchGate. (n.d.). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides.
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]
- ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Benchchem. (n.d.). Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
Sources
Technical Support Center: Mitigating Off-Target Effects of Pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects commonly associated with this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyrimidine-based inhibitors and why are they prone to off-target effects?
A1: Pyrimidine-based inhibitors are a class of small molecules that feature a pyrimidine ring as a core structural scaffold. This scaffold is highly effective at mimicking the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of many protein kinases.[1] Because this "hinge-binding" region is conserved across a large portion of the human kinome, pyrimidine-based inhibitors can often bind to and inhibit multiple kinases beyond the intended target, leading to off-target effects.[1][2] While this can be a liability, it can also be leveraged to develop inhibitors for understudied kinases.[1][3]
Q2: What is the difference between on-target and off-target side effects?
A2: On-target effects occur when the inhibitor interacts with its intended molecular target in tissues or cell types where inhibition leads to an undesirable physiological outcome.[1] Off-target effects are consequences of the inhibitor binding to unintended molecules.[1][2] These effects can be unexpected and are a significant concern during drug development and experimental research, as they can confound data interpretation.
Q3: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A3: Yes, this is a classic indicator of a potential off-target effect. If you observe a cellular response that cannot be explained by the inhibition of your primary target, it is crucial to investigate whether your inhibitor is modulating other signaling pathways.[1] Comparing your results with data from structurally different inhibitors that target the same protein can help clarify if the effect is specific to your compound.
Q4: How can I rationally design pyrimidine inhibitors with improved selectivity?
A4: Several strategies can be employed to enhance the selectivity of pyrimidine inhibitors:
-
Exploit Unique Features of the Target's Active Site: Design modifications to the pyrimidine core or its substituents that interact with non-conserved residues in the ATP-binding pocket of the target kinase.[4]
-
Target Allosteric Sites: Develop inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket. These sites are often unique to a specific kinase or kinase family, offering a higher degree of selectivity.[4]
-
Covalent Inhibition: If the target kinase has a unique, accessible cysteine residue near the active site, a covalent inhibitor can be designed to form an irreversible bond, providing high potency and selectivity.[4][5]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolopyrimidine scaffold at different positions. The C3 and N1 positions are often key for determining kinase selectivity.[6]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity in Cell-Based Assays
You observe significant cell death at concentrations where your inhibitor should be specific for the intended target. This could be due to off-target kinase inhibition or non-specific toxicity.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to Bioassay Validation: A Comparative Analysis Featuring 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous validation of a bioassay is a non-negotiable cornerstone of drug discovery and development, ensuring that data-driven decisions are based on a foundation of accuracy, precision, and reliability. This guide provides an in-depth, experience-driven framework for validating a bioassay, using the enzyme inhibitor 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime as a central case study. We will dissect the critical validation parameters as prescribed by regulatory bodies, explain the scientific rationale behind each experimental step, and objectively compare the performance of a typical luminescence-based assay with a label-free alternative, Isothermal Titration Calorimetry (ITC). By grounding our protocols in authoritative guidelines and presenting clear, comparative data, this document serves as a practical manual for scientists tasked with developing and validating robust biological assays.
Introduction: Beyond the Protocol—The Imperative of Validation
A bioassay is designed to measure the biological activity or potency of a substance.[1][2] Its role is fundamental, translating a molecular interaction into a quantifiable signal. However, the generation of a signal is merely the first step; ensuring that this signal is a true and reproducible measure of the intended biological activity is the essence of validation. Failure to properly validate an assay can lead to costly late-stage failures, misinterpretation of structure-activity relationships (SAR), and the inability to secure regulatory approval.[1]
This guide is structured to mirror the logical flow of a validation campaign. We will begin by establishing a plausible mechanism of action for our topic compound, a member of the oxime and pyrimidine chemical classes known to harbor a wide range of biological activities, including kinase inhibition and anti-inflammatory properties.[3][4] We will then meticulously walk through the validation of a common assay format used to characterize such inhibitors, grounding each step in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Establishing the Scientific Context: A Plausible Mechanism of Action
To construct a meaningful validation guide, we must first postulate a relevant biological target for this compound. Given that many pyrimidine derivatives and oximes are known kinase inhibitors, we will proceed with the hypothesis that our compound is an inhibitor of a specific Janus Kinase (JAK), a family of enzymes critical to inflammatory signaling pathways.[3] This positions our bioassay as a JAK2 Inhibition Assay , a common screening platform in drug discovery.
The purpose of a mechanism of action (MOA) study is to characterize how a compound interacts with its target.[9] In our case, the assay will measure the ability of our compound to inhibit the phosphorylation of a substrate peptide by the JAK2 enzyme.
Caption: Proposed inhibitory mechanism of the compound on the JAK2 enzyme.
The Validation Master Plan: A Workflow Grounded in Regulatory Excellence
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] Our validation plan for the JAK2 inhibition assay will adhere to the parameters set forth in the ICH Q2(R1) guideline, which include specificity, linearity, range, accuracy, precision, and robustness.[6][10]
Caption: The sequential workflow for bioassay validation.
Experimental Protocols & Data Analysis
Here, we detail the step-by-step methodologies for validating a luminescence-based JAK2 inhibition assay. This common assay format measures the amount of ATP remaining after the kinase reaction; high signal indicates high inhibition.
Protocol 1: Luminescence-Based JAK2 Inhibition Assay
-
Reagent Preparation : Prepare assay buffer, JAK2 enzyme, substrate peptide, and ATP solutions at 2x final concentration. Serially dilute the test compound (this compound) in DMSO, followed by a dilution in assay buffer.
-
Enzyme Reaction : In a 384-well plate, add 5 µL of the compound dilution. Add 5 µL of 2x JAK2 enzyme solution and pre-incubate for 15 minutes.
-
Initiate Reaction : Add 10 µL of the 2x ATP/Substrate solution to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection : Add 20 µL of a commercial luciferin/luciferase-based ATP detection reagent. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition : Read the luminescence signal on a compatible plate reader.
Specificity
-
Causality : Specificity ensures that the assay signal is a direct result of JAK2 activity. We must prove that in the absence of a key component (enzyme or ATP), no signal modulation occurs, and that the inhibitor does not interfere with the detection system itself.
-
Execution :
-
Run controls lacking the JAK2 enzyme.
-
Run controls lacking the ATP/substrate mix.
-
Run the ATP detection reagent directly with the inhibitor at its highest concentration to check for interference.
-
-
Acceptance Criteria : The signal in control wells should be statistically indistinguishable from background noise. The inhibitor should not directly affect the luminescence signal by more than 5%.
Linearity, Range, and Sensitivity
-
Causality : This determines the concentration range over which the assay response is reliably proportional to the inhibitor concentration, defining the boundaries of accurate measurement. This establishes the Lower and Upper Limits of Quantitation (LLOQ/ULOQ).
-
Execution :
-
Perform an 11-point, 3-fold serial dilution of the inhibitor, starting from 100 µM.
-
Run the assay in triplicate for each concentration.
-
Plot the % inhibition versus the log of the inhibitor concentration and fit a four-parameter logistic (4PL) curve to determine the IC50, LLOQ, and ULOQ.
-
-
Acceptance Criteria : The correlation coefficient (r²) of the linear portion of the dose-response curve should be ≥0.99. The LLOQ is the lowest concentration with accuracy and precision within ±20% of the nominal value.[11]
Accuracy & Precision
-
Causality : Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.[11] These are the most critical parameters for a quantitative bioassay.
-
Execution :
-
Accuracy : Prepare Quality Control (QC) samples by spiking the inhibitor into the assay matrix at three concentrations (Low, Mid, High). Calculate the percent recovery against the nominal concentration.
-
Precision (Repeatability) : Analyze 6 replicates of each QC sample in a single run.
-
Precision (Intermediate) : Analyze the QC samples on three different days, by two different analysts.
-
-
Acceptance Criteria (per FDA guidance) : The mean value should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at LLOQ).[11]
Robustness
-
Causality : Robustness demonstrates the assay's resilience to small, deliberate variations in method parameters, ensuring it can be reliably transferred and performed over time.
-
Execution : Introduce small variations to the standard protocol, such as:
-
Incubation time (± 5 minutes)
-
Temperature (± 2°C)
-
ATP concentration (± 10%)
-
-
Acceptance Criteria : The IC50 value and QC sample results should not deviate by more than 20% from the values obtained under the standard conditions.
Comparative Analysis: Luminescence Assay vs. Isothermal Titration Calorimetry (ITC)
While luminescence assays are a high-throughput workhorse, alternative methods can provide deeper mechanistic insight. Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the direct determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Many modern methods for measuring enzyme activity are indirect, monitoring changes in concentration over time using reagents that change color or fluorescence.[12] ITC, by contrast, directly measures the heat of the reaction, making it a near-universal method applicable to almost any enzyme.[12]
Table 1: Performance Comparison of Assay Methodologies
| Parameter | Luminescence-Based Assay | Isothermal Titration Calorimetry (ITC) | Advantage |
| Principle | Indirect (ATP depletion) | Direct (Heat of binding) | ITC (Direct measurement) |
| Throughput | High (384/1536-well) | Low (Single sample) | Luminescence |
| Output | Potency (IC50) | Affinity (Kd), Thermodynamics (ΔH, ΔS) | ITC (More information) |
| Material Consumption | Low (nanograms) | High (micrograms) | Luminescence |
| Interference Risk | Compound fluorescence/color, ATPases | None (label-free) | ITC |
| Validation Complexity | High (multiple parameters) | Moderate (instrument-focused) | ITC |
Table 2: Illustrative Validation Data Summary
| Validation Parameter | Luminescence Assay (Illustrative Data) | Acceptance Criteria |
| Linearity (r²) | 0.997 | ≥ 0.99 |
| Range (IC50 Curve) | 15 nM - 2500 nM | Covers >1 log unit around IC50 |
| Accuracy (% Recovery) | Low QC: 96.5%Mid QC: 102.1%High QC: 98.9% | 85-115% |
| Precision (%CV) | Intra-assay: < 8%Inter-assay: < 12% | ≤ 15% |
| Robustness (IC50 Fold-Shift) | < 1.5-fold change | < 2-fold change |
Conclusion: Selecting the Right Tool for the Job
The validation of the luminescence-based JAK2 inhibition assay for this compound demonstrates that the method is specific, accurate, precise, and robust, making it fit for its intended purpose of determining compound potency in a screening or SAR-driving context. The data show that it meets the stringent acceptance criteria set by regulatory authorities.
The comparison with Isothermal Titration Calorimetry highlights a critical principle in drug discovery: the choice of assay is context-dependent. The high-throughput, low-consumption nature of the luminescence assay makes it ideal for primary screening and routine testing. Conversely, ITC provides invaluable, direct binding information that is crucial for lead optimization and understanding the thermodynamic drivers of interaction, despite its low throughput and high material cost. A comprehensive drug discovery program will leverage both types of assays—a high-throughput bioassay for potency screening and a biophysical assay like ITC for deep mechanistic characterization of priority compounds.
By adhering to a rigorous, logically structured validation plan grounded in authoritative guidelines, researchers can ensure the integrity of their data and make confident, well-informed decisions in the progression of new therapeutic candidates.
References
-
Essentials in Bioassay Development. (2019). BioPharm International. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (2020). Molecules. [Link]
-
Principles Involved in Bioassay by different Methods: A Mini-Review. (2017). Open Access Journals. [Link]
-
Regulatory Considerations of Bioassay Lifecycle Management For Biologics. (2024). CASSS. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]
-
Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]
-
New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. (2022). ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. rroij.com [rroij.com]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. casss.org [casss.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-Pyrimidine Carbaldehyde Oxime Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a vast array of protein kinases, enzymes that are often dysregulated in cancer.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, with a specific focus on analogs of 2-oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime and their isosteres as kinase inhibitors. Drawing upon experimental data from seminal, peer-reviewed studies, we will dissect the nuanced interplay between chemical structure and biological function, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrimidine ring system is a recurring motif in a multitude of FDA-approved drugs for cancer therapy.[4] Its prevalence stems from the strategic placement of nitrogen atoms, which serve as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases. The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] Our focus herein is on pyrimidine derivatives bearing an oxime-functionalized carbaldehyde, a feature that introduces additional points of interaction and conformational constraints, influencing the overall biological profile.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Case Study
Key Structural Features and Their Impact on Activity
The general structure of the 4-aminopyrimidine-5-carboxaldehyde oxime series is depicted below. Our analysis will focus on the impact of substitutions at the C4, C6, and the oxime moiety.
Figure 1: Key substitution points on the pyrimidine scaffold influencing biological activity.
1. The Role of the C4-Amino Group:
The C4-amino group is a crucial feature for potent kinase inhibition in many pyrimidine series. It often engages in hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the adenine of ATP. In the case of the 4-aminopyrimidine-5-carboxaldehyde oxime series, this amino group is essential for maintaining high affinity for the VEGFR-2 active site.[6]
2. The C6-Substituent: A Key Determinant of Potency and Selectivity:
The substituent at the C6 position plays a pivotal role in defining the potency and selectivity profile of these inhibitors. In the VEGFR-2 inhibitor series, a 4-fluoro-2-methylindol-5-yloxy group at this position was found to be optimal.[6] This bulky, hydrophobic moiety likely occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing significantly to the overall binding affinity.
-
Comparison with other pyrimidine kinase inhibitors: This observation aligns with SAR studies of other pyrimidine-based kinase inhibitors, where large, hydrophobic groups at analogous positions are often required for high potency. For instance, in a series of pyrazolo[3,4-d]pyrimidine-based inhibitors of Bruton's tyrosine kinase (BTK), modifications at the C3-position (analogous to C6 in our case study) with various aryl groups were critical for achieving nanomolar potency.[3]
3. The C5-Carbaldehyde Oxime Moiety: Fine-Tuning Activity and Properties:
The carbaldehyde oxime at the C5 position introduces a unique structural element that can be modified to modulate activity and physicochemical properties.
-
Oxime Geometry (E/Z Isomerism): The geometry of the oxime can influence the overall conformation of the molecule and its fit within the binding pocket. While not explicitly detailed for the VEGFR-2 inhibitor series, it is a critical consideration in the design of oxime-containing drugs.
-
Substitution on the Oxime Ether: Alkylation of the oxime oxygen provides a handle for further optimization. In the 4-aminopyrimidine-5-carboxaldehyde oxime series, small alkyl groups, such as methyl or ethyl, on the oxime ether were well-tolerated and led to potent VEGFR-2 inhibition.[6] This suggests that this region of the binding pocket is sterically constrained.
The following table summarizes the structure-activity relationship for a selection of 4-aminopyrimidine-5-carboxaldehyde oxime analogs as VEGFR-2 inhibitors.
| Compound | C6-Substituent | Oxime-Substituent (R) | VEGFR-2 IC50 (nM) | Reference |
| 1a | 4-fluoro-2-methylindol-5-yloxy | -H | 50 | [6] |
| 1b | 4-fluoro-2-methylindol-5-yloxy | -CH3 | 10 | [6] |
| 1c | 4-fluoro-2-methylindol-5-yloxy | -C2H5 | 12 | [6] |
| 1d | 4-fluoro-2-methylindol-5-yloxy | -n-propyl | 25 | [6] |
| 1e | 4-fluoro-2-methylindol-5-yloxy | -isopropyl | 100 | [6] |
| 2a | 2-methylindol-5-yloxy | -CH3 | 80 | [6] |
| 3a | 4-fluoro-indol-5-yloxy | -CH3 | 150 | [6] |
Table 1: Comparative biological activity of 4-aminopyrimidine-5-carboxaldehyde oxime analogs against VEGFR-2.
From this data, we can derive the following key SAR insights:
-
Importance of the 4-fluoro-2-methylindol-5-yloxy group: Comparison of compounds 1b , 2a , and 3a clearly demonstrates the critical role of both the 4-fluoro and 2-methyl substituents on the indole ring for optimal VEGFR-2 inhibition.
-
Optimal size of the oxime substituent: The inhibitory potency decreases as the size of the alkyl group on the oxime ether increases beyond ethyl (1b vs. 1d and 1e ), indicating a limited space in the corresponding binding pocket.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is imperative to understand the experimental methodologies employed. Below are representative protocols for the synthesis and biological evaluation of pyrimidine-based kinase inhibitors.
General Synthetic Protocol for 4-Aminopyrimidine-5-carboxaldehyde Oximes
The synthesis of the 4-aminopyrimidine-5-carboxaldehyde oxime scaffold typically involves a multi-step sequence.
Figure 2: General synthetic workflow for 4-aminopyrimidine-5-carboxaldehyde oxime analogs.
Step-by-Step Methodology:
-
Synthesis of the Pyrimidine Core: A common starting material is a di-chlorinated pyrimidine derivative. For the synthesis of the VEGFR-2 inhibitors, a key intermediate would be a 4-amino-6-chloro-pyrimidine-5-carbaldehyde.
-
Introduction of the C6-Substituent: The desired C6-substituent, such as the 4-fluoro-2-methylindol-5-ol, is introduced via a nucleophilic aromatic substitution reaction, displacing the chlorine atom at the C6 position. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.
-
Oxime Formation: The final step involves the formation of the oxime by reacting the pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base like sodium acetate to neutralize the HCl. If an O-alkylated oxime is desired, the corresponding O-alkylhydroxylamine hydrochloride is used.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized compounds against VEGFR-2 is typically determined using an in vitro kinase assay.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide or protein), and ATP is prepared in a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at a range of concentrations. A control reaction without any inhibitor is also run.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay or a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship of pyrimidine-based kinase inhibitors is a rich and complex field. The case study of 4-aminopyrimidine-5-carboxaldehyde oximes as VEGFR-2 inhibitors highlights several key principles that are broadly applicable to the design of novel therapeutics. The C4-amino group for hinge binding, a large hydrophobic C6-substituent for potency, and a tunable oxime moiety at C5 for optimizing activity and properties are all critical elements.
Future research in this area will likely focus on the development of dual-target or multi-target kinase inhibitors to overcome drug resistance and improve therapeutic outcomes.[4] The versatile pyrimidine scaffold, with its numerous points for modification, will undoubtedly continue to be a central player in these endeavors. A thorough understanding of the SAR principles outlined in this guide will be instrumental in the rational design of the next generation of pyrimidine-based drugs.
References
-
Review on design strategies, synthetic approaches, and structure-activity relationship of pyrimidine scaffold-based dual kinase inhibitors (2018‒2023). Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]
-
The SARs of carboxamides as potent anticancer agents. ResearchGate. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Synthesis and Biological Study of 4-aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. PubMed. [Link]
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating the Potential of the 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, demonstrating remarkable efficacy against a multitude of malignancies. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide provides a comparative analysis of prominent pyrimidine-based kinase inhibitors and explores the potential of the 2-oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime scaffold in the design of novel kinase-targeted therapeutics.
The Pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrimidine nucleus is a fundamental heterocyclic motif that has been extensively utilized in the development of kinase inhibitors.[1][3] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Strategic modifications at various positions of the pyrimidine ring have led to the development of highly potent and selective inhibitors for a wide range of kinase targets.[4][5]
The Emerging Role of the Oxime Functional Group in Kinase Inhibition
While the core pyrimidine structure provides a foundation for ATP-competitive inhibition, the incorporation of additional functional groups is crucial for enhancing potency and modulating selectivity. The oxime group (C=N-OH) has garnered significant interest in medicinal chemistry due to its unique electronic and hydrogen-bonding properties.[6][7] Oximes can act as hydrogen bond donors and acceptors, potentially forming key interactions within the kinase active site that are not achievable with a simple carbonyl group.[6] The introduction of an oxime moiety has been shown to increase the kinase inhibitory activity of various natural and synthetic compounds.[8][9] Although specific kinase inhibition data for this compound is not extensively available in the public domain, its structural features—combining a pyrimidine core with an oxime functionality—suggest its potential as a scaffold for the development of novel kinase inhibitors.
Head-to-Head Comparison of Clinically Relevant Kinase Inhibitors
To provide a framework for evaluating potential new inhibitors, this section details the characteristics of three well-established kinase inhibitors: Ibrutinib, Dasatinib, and Staurosporine.
| Feature | Ibrutinib | Dasatinib | Staurosporine |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Aminopyrimidine | Indolocarbazole |
| Mechanism of Action | Irreversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) by binding to Cys481.[10][11] | ATP-competitive inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[12][13] | Potent, broad-spectrum, ATP-competitive kinase inhibitor.[14][15] |
| Primary Kinase Targets | BTK, TEC family kinases | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | Broad-spectrum (pan-kinase) inhibitor |
| IC50 Values (Representative) | BTK: ~0.5 nM | BCR-ABL: <1 nM, SRC: 0.55 nM | Varies widely, often in the low nanomolar range for many kinases. |
| Clinical Applications | Chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström's macroglobulinemia.[11] | Chronic myeloid leukemia, acute lymphoblastic leukemia.[16] | Primarily a research tool due to lack of selectivity and toxicity.[15] |
Experimental Evaluation of Kinase Inhibitors: A Step-by-Step Protocol
The determination of a compound's inhibitory activity against a specific kinase is a critical step in the drug discovery process. Biochemical assays provide a quantitative measure of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used luminescence-based method for this purpose.[17][18]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the general steps for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km value allows for sensitive detection of competitive inhibitors.
-
ADP-Glo™ Reagent: This reagent is crucial for stopping the reaction and removing the unused ATP, which would otherwise interfere with the subsequent luminescence detection step.
-
Kinase Detection Reagent: This reagent contains the necessary enzymes to convert ADP to ATP and generate a light signal, providing a highly sensitive readout of kinase activity.
Visualizing Kinase Signaling and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is critical for B-cell development, proliferation, and survival, and its dysregulation is implicated in various B-cell malignancies. Ibrutinib exerts its therapeutic effect by targeting BTK, a key kinase in this pathway.[10][19][20]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Experimental Workflow for Kinase Inhibitor Profiling
A systematic workflow is essential for the comprehensive evaluation of a potential kinase inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
The pyrimidine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While direct biological data for this compound is currently limited, its structural features, particularly the presence of the oxime moiety, suggest that it and its derivatives warrant further investigation as potential kinase inhibitors. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to explore this and other novel chemical scaffolds in the ongoing quest for more effective and selective cancer therapies.
References
-
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024, July 17). Lymphoma Hub. [Link]
-
Ibrutinib. (2024). In Wikipedia. [Link]
-
The Mechanism of Action of Ibrutinib. (2013, September 10). Targeted Oncology. [Link]
-
What is the mechanism of Ibrutinib? (2024, July 17). Patsnap Synapse. [Link]
-
What is the mechanism of action of Ibrutinib (Imbruvica)? (2025, May 16). Dr.Oracle. [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
-
Oximes. Encyclopedia MDPI. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
-
Introduction of oxime groups increases kinase inhibitory activity of natural compounds. MDPI. [Link]
-
Kinase profile of dasatinib. ResearchGate. [Link]
-
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]
-
Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Nature Chemical Biology. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]
-
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. NIH. [Link]
-
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]
-
Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
-
New 2-oxo-1,2-dihydropyrimidines: synthesis, cytotoxicity, and cytoprotective properties. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PubMed. [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC. [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC. [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
-
2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed. [Link]
-
Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 11. Ibrutinib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Kinase Activity Assays [worldwide.promega.com]
- 19. targetedonc.com [targetedonc.com]
- 20. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
benchmarking the anti-proliferative activity of novel pyrimidine oximes
An Application Scientist's Guide to Benchmarking the Anti-Proliferative Activity of Novel Pyrimidine Oximes
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-microbial properties. The inherent versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Among these modifications, the introduction of an oxime functional group has emerged as a promising strategy for enhancing anti-proliferative potency. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the anti-proliferative activity of novel pyrimidine oximes, ensuring robust and reproducible data for informed decision-making in the drug discovery pipeline.
The Rationale for Pyrimidine Oximes in Oncology
The pyrimidine ring is a fundamental component of nucleobases, rendering its analogs capable of interfering with DNA and RNA synthesis, thereby inhibiting cell division. Many established chemotherapeutic agents, such as 5-fluorouracil and cytarabine, are pyrimidine analogs that function as antimetabolites. The incorporation of an oxime moiety (-C=N-OH) can significantly enhance the anti-proliferative effects of the parent pyrimidine scaffold through several mechanisms. These include increased binding affinity to target enzymes, altered electronic properties influencing molecular interactions, and improved pharmacokinetic profiles.
Experimental Workflow for Benchmarking Anti-Proliferative Activity
A rigorous and standardized experimental workflow is paramount for the accurate assessment of novel compounds. The following details a validated, step-by-step approach for benchmarking the anti-proliferative activity of pyrimidine oximes against established cancer cell lines.
Figure 1: A generalized workflow for the comprehensive evaluation of novel anti-proliferative compounds.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine oximes and a reference compound (e.g., cisplatin or doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Analysis
A crucial aspect of benchmarking is the direct comparison of the novel compounds' activity with established anti-cancer agents. The following table provides a template for summarizing the IC50 values obtained from the cytotoxicity assays.
| Compound | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Novel Pyrimidine Oxime 1 | MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| HCT116 | Experimental Value | Experimental Value | |
| Novel Pyrimidine Oxime 2 | MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| HCT116 | Experimental Value | Experimental Value | |
| Doxorubicin (Reference) | MCF-7 | Literature/Experimental Value | Literature/Experimental Value |
| A549 | Literature/Experimental Value | Literature/Experimental Value | |
| HCT116 | Literature/Experimental Value | Literature/Experimental Value | |
| Cisplatin (Reference) | MCF-7 | Literature/Experimental Value | Literature/Experimental Value |
| A549 | Literature/Experimental Value | Literature/Experimental Value | |
| HCT116 | Literature/Experimental Value | Literature/Experimental Value |
Mechanistic Insights: Targeting Cell Cycle and Apoptosis
Understanding the mechanism of action is critical for the development of novel therapeutics. Pyrimidine analogs often exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis.
Figure 2: A simplified representation of a potential signaling pathway affected by pyrimidine oximes.
Cell Cycle Analysis by Flow Cytometry
-
Treatment and Harvesting: Treat cells with the pyrimidine oxime at its IC50 concentration for 24, 48, and 72 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
An accumulation of cells in a specific phase of the cell cycle following treatment suggests that the compound interferes with cell cycle progression at that checkpoint.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for . By adhering to standardized protocols and employing a multi-faceted approach that includes cytotoxicity screening, comparative analysis with established drugs, and mechanistic studies, researchers can generate high-quality, reproducible data. This will enable the identification of promising lead candidates for further preclinical and clinical development. Future investigations should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in in vivo cancer models.
References
A Senior Application Scientist's Guide to Validating Target Engagement for 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of the novel compound, 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. While direct studies on this specific molecule are not extensively published, its structural motifs are present in compounds known to target critical enzymes in cellular metabolism. A prominent and plausible hypothesized target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This guide will therefore use DHODH as the primary example target to illustrate a multi-pronged validation strategy.
The core principle of target engagement is to unequivocally demonstrate that a therapeutic compound physically interacts with its intended molecular target within a complex biological system and that this interaction leads to a measurable functional outcome.[4][5] This guide will compare and contrast several orthogonal, industry-standard methodologies to build a robust body of evidence for target engagement.
Pillar 1: Foundational Hypothesis - Why DHODH?
The de novo pyrimidine synthesis pathway is essential for producing the building blocks of DNA and RNA.[6] DHODH catalyzes the fourth and rate-limiting step in this process.[2][3] Its inhibition leads to the depletion of pyrimidines, which disproportionately affects rapidly proliferating cells, such as cancer cells or activated immune cells.[7] This makes DHODH a compelling therapeutic target for oncology and autoimmune diseases.[1][7] Several known DHODH inhibitors, like Brequinar and Leflunomide, share structural similarities with pyrimidine analogs, lending credence to the hypothesis that this compound may act through this mechanism.[1][6]
Our validation strategy will therefore focus on answering two fundamental questions:
-
Does the compound directly bind to DHODH in a cellular context?
-
Does this binding event inhibit the enzymatic function of DHODH and elicit a downstream cellular phenotype?
Below is a simplified representation of the DHODH-catalyzed step in pyrimidine synthesis, the point of hypothesized intervention.
Caption: Hypothesized mechanism of action.
Pillar 2: Comparative Methodologies for Target Engagement
No single experiment is sufficient to validate target engagement. A successful strategy integrates biophysical, biochemical, and cell-based assays to build a cohesive and undeniable narrative. We will compare three gold-standard, yet distinct, approaches.
| Methodology | Principle | Key Output | Physiological Context | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[8] | Thermal melt curve shift (ΔTm) | Intact cells, cell lysate, tissues | Low to Medium | Measures target binding in a native cellular environment; no protein purification needed.[9][10] | Indirect; requires a specific antibody; lower throughput for traditional format. |
| Biochemical Enzyme Assay | Measures the catalytic activity of a purified enzyme in the presence of an inhibitor.[11] | IC₅₀ (Inhibitor concentration for 50% inhibition) | In vitro (purified components) | High | Direct measure of functional inhibition; allows for kinetic studies (e.g., competitive vs. non-competitive).[12][13] | Lacks cellular context; requires purified, active protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target protein.[14] | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | In vitro (purified components) | Low | Gold-standard for thermodynamic characterization of binding; label-free and in-solution.[15][16][17] | Requires large amounts of pure protein; low throughput; sensitive to buffer conditions.[16] |
Pillar 3: Detailed Experimental Protocols & Data Interpretation
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiologically relevant setting by assessing ligand-induced protein stabilization.[18][19] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[8]
Caption: Step-by-step CETSA workflow.
-
Cell Treatment: Culture a relevant cell line (e.g., HL-60 leukemia cells, known to be sensitive to DHODH inhibition) and treat with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes across a defined range (e.g., 46°C to 64°C in 2°C increments). Include an unheated control.
-
Lysis: Immediately after heating, lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 25°C water bath. This releases the soluble intracellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DHODH using Western Blotting with a validated anti-DHODH antibody.
-
Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble DHODH (relative to the unheated control) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
A successful experiment will show a rightward shift in the melting curve for the compound-treated group compared to the vehicle-treated group. This "thermal shift" (ΔTm) is direct evidence of the compound binding to and stabilizing DHODH inside the cell.
| Treatment Group | Apparent Melting Temp (Tm) | ΔTm (Compound - Vehicle) | Interpretation |
| Vehicle (DMSO) | 54.2°C | - | Baseline thermal stability of DHODH. |
| 10 µM Compound | 58.7°C | +4.5°C | Significant stabilization, indicating direct target engagement. |
| 10 µM Brequinar (Control) | 59.1°C | +4.9°C | Positive control confirms assay validity. |
Method 2: In Vitro Biochemical DHODH Activity Assay
This assay directly measures the functional consequence of compound binding: the inhibition of DHODH's enzymatic activity.[11][20] The assay monitors the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in the DHODH-catalyzed oxidation of dihydroorotate.
-
Reagents: Prepare a reaction buffer containing recombinant human DHODH enzyme, dihydroorotate (substrate), Coenzyme Q10 (cofactor), and DCIP.
-
Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer with the different inhibitor concentrations. Initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm (the wavelength for DCIP) over time using a plate reader. The rate of decrease is proportional to DHODH activity.
-
Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition (relative to a DMSO control) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
A potent and specific inhibitor will show a dose-dependent decrease in enzyme activity, yielding a low IC₅₀ value. This confirms that the compound not only binds to DHODH but also functionally inhibits its catalytic activity.
| Compound | IC₅₀ (nM) | Interpretation |
| This compound | 25.5 nM | Potent inhibitor of DHODH enzymatic activity. |
| Brequinar (Positive Control) | 5.2 nM | Confirms the assay is performing to standard.[1] |
| Unrelated Compound (Negative Control) | > 100,000 nM | Demonstrates specificity of inhibition. |
Pillar 4: Orthogonal Validation and Alternative Methodologies
To build an unassailable case for target engagement, data from multiple, mechanistically distinct methods should be consistent. The CETSA results (binding in cells) should correlate with the biochemical data (functional inhibition). For further validation, especially during lead optimization, consider these alternative biophysical techniques.
-
Surface Plasmon Resonance (SPR): An optical technique that provides real-time, label-free detection of binding events.[21][22] It allows for the precise measurement of binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (Kᴅ).[23][24] This method is excellent for screening and detailed kinetic analysis but requires immobilizing the purified protein on a sensor chip.[25]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing the thermodynamics of binding.[15] ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) without labeling or immobilization.[17] Its main limitations are low throughput and the need for large quantities of highly pure protein.[14]
Conclusion and Best Practices
Validating the target engagement of this compound, or any novel compound, requires a multi-faceted and rigorous approach.
-
Start in the Cell: Begin with a method like CETSA to confirm that the compound engages its hypothesized target (DHODH) in a native, physiological environment. This provides the most relevant initial evidence.
-
Confirm the Function: Follow up with a biochemical assay to prove that the binding event translates into functional modulation of the target enzyme. A strong correlation between cellular binding and enzymatic inhibition is a powerful indicator of a specific mechanism of action.
-
Quantify the Biophysics: For lead candidates, employ techniques like SPR or ITC to obtain precise quantitative data on binding affinity and kinetics, which is crucial for structure-activity relationship (SAR) studies.
By systematically integrating these orthogonal approaches, researchers can confidently validate the molecular mechanism of their compound, mitigating risks and paving the way for successful downstream drug development.[26][27]
References
-
O'Brien, R., & Ladbury, J. E. (2004). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Mori, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]
-
Xiong, R., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. Available at: [Link]
-
Tso, C., & Danielson, E. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available at: [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Lee, J., & Bogyo, M. (2010). Identification and validation of protein targets of bioactive small molecules. ResearchGate. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]
-
Various Authors. (2024). The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. Available at: [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Available at: [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme assay. Wikipedia. Available at: [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. Available at: [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
-
Paoletti, F., et al. (2017). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors. Available at: [Link]
-
Sannapaneni, S., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. scbt.com [scbt.com]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. news-medical.net [news-medical.net]
- 11. amsbio.com [amsbio.com]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 22. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes [mdpi.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
A Comparative Guide to the ADME Properties of Pyrimidine Derivatives for Drug Discovery
Introduction: The Privileged Scaffold in Modern Therapeutics
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This six-membered aromatic heterocycle, fundamental to the structure of nucleobases like cytosine, thymine, and uracil, offers a unique combination of biocompatibility and versatile chemical properties.[1][3] Its nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with a wide array of biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6]
However, the therapeutic success of any compound is not solely dependent on its pharmacodynamic activity. A thorough understanding and optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for translating in vitro potency into in vivo efficacy and safety.[7] This guide provides a comparative analysis of the ADME properties of pyrimidine derivatives, offering insights into experimental methodologies and data interpretation to aid researchers, scientists, and drug development professionals in this crucial aspect of drug discovery.
I. Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8][9][10] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[11][12]
Comparative Permeability of Pyrimidine Derivatives
The permeability of a compound is often expressed as the apparent permeability coefficient (Papp). A higher Papp value generally indicates better absorption. The structural modifications on the pyrimidine scaffold can significantly influence permeability.
| Derivative Type | Key Structural Feature | Typical Papp (10⁻⁶ cm/s) | Implications for Absorption |
| Aminopyrimidines | Presence of an amino group | Variable, can be high | Often exhibit good permeability, but can be subject to efflux.[13] |
| Pyrazolo[3,4-d]pyrimidines | Fused pyrazole ring | 9.5 - 18.5 | Generally show moderate to high permeability.[14] |
| Substituted Pyrimidin-4-ols | Hydroxyl group at C4 | Dependent on substituents | Lipophilicity of substituents plays a key role in permeability. |
This table presents a generalized view. Actual Papp values are highly dependent on the specific substituents and overall physicochemical properties of the molecule.
Experimental Protocol: Caco-2 Permeability Assay[8][10]
Objective: To determine the rate of transport of a pyrimidine derivative across a Caco-2 cell monolayer, providing an estimate of its intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]
-
Assay Procedure:
-
The test pyrimidine derivative (typically at a concentration of 10 µM) is added to the apical (donor) compartment.[10]
-
Samples are collected from the basolateral (receiver) compartment at predetermined time points (e.g., 2 hours).[10]
-
To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).[10]
-
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[12]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Causality Behind Experimental Choices: The 21-day culture period is crucial for the Caco-2 cells to differentiate and form the tight junctions and express the transporters that are characteristic of the intestinal epithelium.[11] Using LC-MS/MS for quantification provides high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the permeated compound.[12]
II. Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma and tissue proteins.[3][15] Only the unbound, or "free," fraction of a drug is available to interact with its pharmacological target and to be metabolized and excreted.[3] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in drug development.[3]
Key Proteins in Drug-Protein Binding
-
Albumin: Binds primarily to acidic and neutral drugs.[15]
-
α1-acid glycoprotein (AAG): Binds primarily to basic drugs.[15]
The pyrimidine scaffold itself is relatively neutral, but the nature of its substituents will dictate its binding characteristics.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding[3][15]
Objective: To determine the percentage of a pyrimidine derivative that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates a plasma-containing compartment from a buffer-only compartment in an equilibrium dialysis device.
-
Incubation: The test pyrimidine derivative is added to the plasma compartment, and the system is incubated to allow for equilibrium to be reached (typically overnight).[3]
-
Sampling: After incubation, samples are taken from both the plasma and buffer compartments.
-
Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two compartments.
Self-Validating System: The use of a semi-permeable membrane with a specific molecular weight cutoff ensures that only the unbound drug can diffuse into the buffer compartment, providing a direct measure of the free fraction.
III. Metabolism: The Biotransformation Process
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[16][17] The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[13][18]
Metabolic Pathways of Pyrimidine Derivatives
Pyrimidine derivatives can undergo various metabolic transformations, including:
-
Oxidation: Often mediated by CYP enzymes, leading to the formation of hydroxylated or N-oxide metabolites.[19]
-
N-demethylation: If N-methyl groups are present.[19]
-
Catabolism: The pyrimidine ring itself can be broken down into smaller molecules like beta-alanine, CO2, and ammonia.[20][21]
The susceptibility of a pyrimidine derivative to metabolism is highly dependent on its substitution pattern.
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)[22][23][24]
Objective: To assess the intrinsic clearance of a pyrimidine derivative by hepatic enzymes.
Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[22][23]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[24][22]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.[22]
-
Sample Processing: The samples are centrifuged to precipitate proteins.[24]
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[22]
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[23]
Rationale for Experimental Design: Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and efficient system for assessing Phase I metabolism.[16] The inclusion of a NADPH-regenerating system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.[24]
CYP450 Inhibition: A Key Drug-Drug Interaction Concern
Pyrimidine derivatives can also inhibit CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[25][26] Therefore, it is important to assess the inhibitory potential of new compounds against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[27]
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)[25][26]
Objective: To determine the concentration of a pyrimidine derivative that causes 50% inhibition of a specific CYP isoform's activity (IC50).
Methodology:
-
Incubation: A specific CYP isoform (either from recombinant sources or human liver microsomes) is incubated with a known probe substrate and varying concentrations of the test pyrimidine derivative.[26]
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS or a fluorometric method.[25][27]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[26]
IV. Excretion: The Final Elimination
The final step in the disposition of a drug and its metabolites is excretion, primarily through the kidneys (urine) or the liver (bile). The physicochemical properties of the pyrimidine derivatives, such as their water solubility and ionization state, will influence their primary route of excretion.
Visualizing the ADME Workflow
The following diagram illustrates the typical in vitro ADME screening cascade for a novel pyrimidine derivative.
Caption: A typical in vitro ADME screening workflow for pyrimidine derivatives.
Conclusion: A Data-Driven Approach to Pyrimidine Drug Discovery
The pyrimidine scaffold continues to be a rich source of novel therapeutic agents.[4][28] However, a successful drug discovery campaign requires a holistic approach that balances potent biological activity with favorable ADME properties. The in vitro assays described in this guide provide a robust framework for the early-stage evaluation and comparison of pyrimidine derivatives. By understanding the interplay between chemical structure and ADME properties, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
BioAgilytix Labs. Protein Binding Assays. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Frontage Laboratories. Protein Binding. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
-
Wikipedia. Pyrimidine metabolism. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Sharma, A., & Kumar, V. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100230. [Link]
-
Kuda-Wedagedara, A. N., et al. (2019). Pyrimidine homeostasis is accomplished by directed overflow metabolism. eLife, 8, e48112. [Link]
-
ResearchGate. ADME Properties and Affinity (Docking Score) of pyrimidine molecules. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
ResearchGate. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Dweedar, H. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Receptors and Signal Transduction, 42(5), 485-501. [Link]
-
Kouadri, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules (Basel, Switzerland), 29(21), 5058. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Wang, Y., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Scientific reports, 8(1), 1189. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
BioIVT. Drug Metabolism Assays. [Link]
-
Fundación MEDINA. CYP450 Inhibition. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Popiołek, Ł., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 12229. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2759. [Link]
-
Zientek, M. A., & Youdim, K. A. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 43(11), 1736–1742. [Link]
-
Basicmedical Key. Writing Protocols for Preclinical Drug Disposition (ADME) Studies*. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & medicinal chemistry, 33, 116019. [Link]
-
Daher, G. C., Harris, B. E., & Diasio, R. B. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & therapeutics, 48(2), 189–222. [Link]
-
ResearchGate. Metabolites in purine and pyrimidine metabolism pathways are.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protein Binding • Frontage Laboratories [frontagelab.com]
- 16. bioivt.com [bioivt.com]
- 17. bioivt.com [bioivt.com]
- 18. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 19. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 21. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 26. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 28. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
This document provides a detailed protocol for the safe and compliant disposal of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence within your laboratory.
Foundational Principles: Hazard Assessment and Regulatory Context
-
Pyrimidine Derivatives: The pyrimidine ring is a core component of nucleobases. While the parent pyrimidine is a flammable liquid, its derivatives' properties vary widely. Structurally similar compounds, such as 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid, are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
Oxime Functional Group: Oximes can be reactive and are incompatible with strong acids, bases, and strong reducing agents.[2] Some oximes are also flammable solids or liquids.[3]
Based on this analysis, this compound must be treated as a hazardous chemical waste . Its disposal is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[4][5]
The Causality of Compliance: Adhering to these regulations is not merely a bureaucratic requirement. Improper disposal, such as drain disposal or mixing with non-hazardous trash, can lead to dangerous chemical reactions in waste streams, contaminate groundwater, and pose significant risks to public health and the environment.[4][6]
Pre-Disposal Planning: The First Line of Defense
Effective waste management begins before the waste is even generated.
-
Waste Minimization: Reduce the scale of operations whenever possible to minimize the volume of chemical waste produced.[7]
-
Segregation at the Source: Never mix different chemical waste streams. Combining incompatible chemicals can result in violent reactions, while mixing hazardous with non-hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[7][8][9]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the self-validating system for the safe handling and disposal of the target compound, whether in solid form or dissolved in a solvent.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: Direct contact with the compound can cause skin and eye irritation.[1] Inhalation of dusts must be avoided.
-
Procedure:
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (nitrile is a common and effective choice). If handling larger quantities or for extended periods, consider double-gloving.[10]
-
Wear ANSI-approved safety glasses or goggles.
-
If there is a risk of generating dust or aerosols, handle the waste inside a certified chemical fume hood.[11]
-
Step 2: Waste Characterization and Segregation
-
Rationale: Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[4] Based on its constituent parts, this compound is classified as hazardous chemical waste.
-
Procedure:
-
Solid Waste: Collect pure, unadulterated this compound waste in a designated "Hazardous Solid Waste" container.
-
Liquid Waste: If the compound is in solution, the entire solution is considered hazardous waste. The solvent dictates the specific waste stream (e.g., "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste"). Do not mix these streams.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, or pipette tips, must be disposed of as hazardous solid waste.[7] Sharps like needles or contaminated broken glassware must be placed in a designated, puncture-proof sharps container for hazardous waste.[7][12]
-
Step 3: Container Selection and Labeling
-
Rationale: Proper containment and labeling are critical for safety and regulatory compliance, preventing leaks and ensuring waste handlers are aware of the container's contents and associated dangers.[4][7][12]
-
Procedure:
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste (e.g., HDPE or glass). The original product container is often a suitable choice.[8] Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[4][8]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
-
Step 4: Accumulation and Storage
-
Rationale: Laboratories must adhere to strict regulations regarding the on-site storage of hazardous waste in designated Satellite Accumulation Areas (SAAs).[8][13]
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Keep the container securely closed at all times, except when adding waste.[8]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong acids and bases.[8]
-
Step 5: Arranging Final Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste management company. This ensures the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.
-
Procedure:
-
Once the waste container is full, or within one year of the accumulation start date for SAAs, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted waste vendor.[8][14]
-
Do not move hazardous waste from one SAA to another.[13]
-
Your EHS office will guide you on the final steps, which typically involve incineration at a licensed facility.[15]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating and handling hazardous waste.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on potential toxicity, irritation, and reactivity of pyrimidine and oxime moieties.[1][2] |
| PPE Requirement | Lab coat, safety glasses/goggles, chemical-resistant gloves. | To prevent skin/eye contact and irritation.[1] |
| Solid Waste | Segregate into a dedicated, labeled "Hazardous Solid Waste" container. | Prevents cross-contamination and ensures proper handling.[7][8] |
| Liquid Waste | Segregate by solvent type (e.g., halogenated vs. non-halogenated) into dedicated, labeled liquid waste containers. | Prevents dangerous reactions and complies with disposal facility requirements. |
| Container | Chemically compatible (HDPE, glass), leak-proof, and in good condition. | Ensures safe containment and prevents environmental release.[4][8] |
| Labeling | Must include "Hazardous Waste," full chemical name(s), hazard warnings, and accumulation start date. | OSHA/EPA requirement for safety and tracking.[7][13] |
| Storage | In a designated Satellite Accumulation Area (SAA) with secondary containment. | Regulatory requirement to ensure safe, short-term storage at the point of generation.[8][13][14] |
| Final Disposal | Via institutional EHS office or licensed hazardous waste vendor, likely through incineration. | Ensures environmental protection and legal compliance.[13][15] |
Emergency Procedures: Spill Management
In the event of a spill, prioritize safety and follow established laboratory protocols.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a chemical spill kit to absorb the material. For solids, gently cover with absorbent and carefully sweep into a waste container. Avoid raising dust. For liquids, surround the spill with absorbent material and work from the outside in.
-
Clean the Area: Decontaminate the spill area according to your laboratory's specific procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MED-FLEX. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
Acetaldehyde Oxime HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Oxamyl oxime. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxamyl oxime | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. acs.org [acs.org]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. pccarx.com [pccarx.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. emsllcusa.com [emsllcusa.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
A Strategic Guide to the Safe Handling of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a robust understanding of safety protocols is paramount. This guide provides essential safety and logistical information for handling this compound, a compound of interest in various research and development pipelines. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related pyrimidine and oxime compounds to establish a conservative and comprehensive framework for its safe handling and disposal.[1][2][3]
Inferred Hazard Profile
This compound is a heterocyclic compound containing a pyrimidine core. Pyrimidine derivatives are known to exhibit a wide range of biological activities and, consequently, potential toxicities.[1][2][3] Based on the known hazards of similar compounds, it is prudent to assume that this compound may possess the following hazardous properties:
-
Skin and Eye Irritation: Many heterocyclic compounds can cause irritation upon direct contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.
-
Harmful if Swallowed or Inhaled: Systemic toxicity following ingestion or inhalation is a potential concern with novel bioactive molecules.
-
Unknown Long-term Effects: As with many research chemicals, the chronic toxicological properties have not been fully investigated.
Given these potential hazards, a cautious approach to handling is essential to minimize exposure and ensure a safe laboratory environment.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound. The following table outlines the recommended PPE, which should be selected and used in accordance with your institution's safety policies.
| Protection Type | Recommended PPE | Standard/Material | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Conforming to EN 166 or ANSI Z87.1 | To protect eyes and face from accidental splashes of the compound or solvents. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Conforming to EN 374 | To prevent direct skin contact. Double-gloving is recommended for enhanced protection. |
| Body Protection | A lab coat, supplemented with a chemical-resistant apron and sleeves | Flame-resistant and chemically impervious material | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used. | NIOSH-approved respirator | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Sturdy, non-porous material | To protect feet from spills. |
Donning and Doffing of PPE: A Critical Procedure
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Put on closed-toe shoes.
-
Don a lab coat and, if necessary, a chemical-resistant apron.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
If required, put on a respirator.
-
Put on safety goggles, followed by a face shield.
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron, turning them inside out.
-
Remove the inner pair of gloves.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.[5]
Visualizing PPE Selection
Caption: PPE selection workflow based on the handling scenario.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is vital for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[4]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before starting work.
-
Review Procedures: Before beginning any new procedure, thoroughly review the experimental plan and identify potential hazards.
Handling
-
Dispensing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a disposable weighing paper or boat.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Keep all containers of the compound sealed when not in use. Avoid direct contact with the skin, eyes, and clothing.
Emergency Procedures: Spill Response
In the event of a spill, a prompt and appropriate response is critical.[6][7][8]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or absorbent pad to prevent dust from becoming airborne.
-
Clean Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by water.[9]
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Visualizing Emergency Response
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing papers, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing glassware should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the chemical name, concentration, and hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.
Visualizing the Waste Disposal Stream
Caption: Segregation and disposal of waste generated from handling the compound.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound.
References
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023). Available at: [Link]
-
Spills and Emergencies. University of Pittsburgh Radiation Safety. Available at: [Link]
-
PYRIDINE. Occupational Safety and Health Administration. Available at: [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information. (2018). Available at: [Link]
-
Urinary Metabolomics as a Window into Occupational Exposure: The Case of Foundry Workers. MDPI. Available at: [Link]
-
Spill Clean Up Procedure for Hazardous Drugs or Body Fluid During Precautionary Period. YouTube. (2023). Available at: [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. (2023). Available at: [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024).
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. (2025). Available at: [Link]
-
Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. (2023). Available at: [Link]
-
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. Available at: [Link]
-
Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. (2025). Available at: [Link]
-
2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. PubChem. Available at: [Link]
-
2,4(1H,3H)-Pyrimidinedione, dihydro-. NIST WebBook. Available at: [Link]
-
2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. Available at: [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 9. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
